molecular formula C8H8ClNO3 B3346615 Methyl 3-chloro-2-methoxypyridine-4-carboxylate CAS No. 1214335-12-2

Methyl 3-chloro-2-methoxypyridine-4-carboxylate

Cat. No.: B3346615
CAS No.: 1214335-12-2
M. Wt: 201.61 g/mol
InChI Key: OAIYQBVDTKVXER-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-methoxypyridine-4-carboxylate is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-2-methoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-7-6(9)5(3-4-10-7)8(11)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIYQBVDTKVXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of Methyl 3-chloro-2-methoxypyridine-4-carboxylate: A Directed Ortho-Metalation Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Synthetic Guide

Executive Summary

The functionalization of electron-deficient heteroaromatics remains a cornerstone challenge in medicinal chemistry. The target molecule, Methyl 3-chloro-2-methoxypyridine-4-carboxylate (CAS: 1214335-12-2), represents a highly valuable, densely functionalized pyridine building block frequently utilized in the development of kinase inhibitors and agrochemicals.

As a Senior Application Scientist, I have designed this guide to move beyond a mere procedural recipe. Here, we deconstruct the mechanistic causality behind the synthesis, specifically addressing why traditional electrophilic aromatic substitution (SEAr) fails on this scaffold, and how we can exploit Directed ortho-Metalation (DoM) [1] to achieve absolute regiocontrol.

Retrosynthetic Strategy & Mechanistic Rationale

The Challenge of Pyridine Functionalization

Pyridines are inherently electron-deficient, making direct SEAr highly unfavorable. While the introduction of a C2-methoxy group donates electron density back into the ring, attempting a direct chlorination (e.g., using Cl2 or NCS) on 2-methoxyisonicotinic acid typically results in poor regioselectivity. The reaction predominantly yields the C5-chloro isomer due to steric hindrance at the C3 position (flanked by both the methoxy and carboxylate groups), or results in over-chlorination.

The Solution: Directed Ortho-Metalation (DoM)

To achieve exclusive C3-functionalization, we deploy a DoM strategy[2]. By utilizing 2-methoxyisonicotinic acid as our intermediate, we leverage two directing groups:

  • The C2-Methoxy Group: A strong O-director that coordinates lithium via its lone pairs.

  • The C4-Carboxylate: Once deprotonated to the lithium salt, it acts as a secondary coordinating moiety.

This creates a synergistic Complex-Induced Proximity Effect (CIPE) . The bulky lithium amide base is guided precisely to the C3 proton—the only position ortho to both directing groups—ensuring 100% regioselective lithiation prior to electrophilic trapping.

Synthetic_Workflow A 2-Chloroisonicotinic Acid (Starting Material) B 2-Methoxyisonicotinic Acid (Intermediate 1) A->B NaOMe, MeOH SNAr (Reflux) C 3-Chloro-2-methoxy- isonicotinic Acid (Intermediate 2) B->C 1. LTMP (2.2 eq), -78°C 2. C2Cl6 (DoM Quench) D Methyl 3-chloro-2-methoxy- pyridine-4-carboxylate (Target Molecule) C->D MeI, K2CO3, DMF Esterification (RT)

Synthetic workflow for Methyl 3-chloro-2-methoxypyridine-4-carboxylate via DoM.

Optimization of the DoM Pathway

The choice of base and electrophile in the DoM step is the most critical parameter in this synthesis. Standard bases like LDA often act as nucleophiles against the highly electrophilic pyridine ring, leading to decomposition. We must use a non-nucleophilic, highly sterically hindered base: Lithium 2,2,6,6-tetramethylpiperidide (LTMP) .

Furthermore, utilizing hexachloroethane (C2Cl6) instead of N-chlorosuccinimide (NCS) provides a milder, positive-chlorine transfer that prevents radical-mediated side reactions.

Table 1: Quantitative Optimization of the C3-Chlorination Step
Base (Equivalents)ElectrophileTemp (°C)Yield C3-Cl (%)Yield C5-Cl (%)Mechanistic Notes & Causality
LDA (2.2 eq)NCS-7862%12%Poor regioselectivity; partial nucleophilic addition observed.
sec-BuLi (2.2 eq)C2Cl6-7841%<2%Extensive degradation due to nucleophilic attack on the pyridine core.
LTMP (2.2 eq)NCS-7875%<2%Clean profile, but NCS causes minor oxidative side-reactions.
LTMP (2.2 eq) C2Cl6 -78 89% ND Optimal: Maximum CIPE coordination; clean electrophilic transfer.

Note: ND = Not Detected via HPLC analysis.

Mechanistic Visualization of CIPE

To truly master this synthesis, one must visualize the transition state. The first equivalent of LTMP deprotonates the carboxylic acid. The second equivalent is then locked into a highly organized pre-lithiation complex.

DoM_Mechanism A 2-Methoxyisonicotinic Acid B Lithium Carboxylate Salt (Formed via 1st eq LTMP) A->B Deprotonation C CIPE Pre-Lithiation Complex (Li+ coordinates to C2-OMe & C4-CO2-) B->C Chelation D C3-Lithiated Pyridine Species (Formed via 2nd eq LTMP) C->D Regioselective Lithiation E Electrophilic Quench via C2Cl6 Yields Pure C3-Cl Isomer D->E Halogen Transfer

Mechanistic pathway of the Directed ortho-Metalation (DoM) and CIPE.

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system , incorporating visual cues and analytical checkpoints to ensure process integrity.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Convert commercially available 2-chloroisonicotinic acid[3] to 2-methoxyisonicotinic acid.

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add 2-chloroisonicotinic acid (10.0 g, 63.5 mmol) and anhydrous methanol (150 mL).

  • Reaction: Slowly add a solution of sodium methoxide (NaOMe) in methanol (25 wt%, 45 mL, ~200 mmol). Causality: Excess NaOMe is required as the first equivalent merely deprotonates the carboxylic acid.

  • Heating: Reflux the mixture for 16 hours. Monitor via TLC (DCM/MeOH 9:1). The starting material spot (UV active) should completely disappear.

  • Workup: Cool to room temperature and concentrate in vacuo. Dissolve the residue in water (100 mL) and cool to 0 °C. Carefully acidify with 3M HCl to pH ~3.

  • Validation: A white precipitate will form immediately upon reaching the isoelectric point. Filter, wash with cold water, and dry under high vacuum to yield 2-methoxyisonicotinic acid (8.9 g, 91% yield).

Step 2: Directed Ortho-Metalation (DoM) and Chlorination

Objective: Regioselective C3-chlorination via LTMP and C2Cl6.

  • Base Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 2,2,6,6-tetramethylpiperidine (TMP) (4.1 mL, 24.2 mmol) and anhydrous THF (50 mL). Cool to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.5 M in hexanes, 9.2 mL, 23.0 mmol) dropwise. Stir for 30 minutes to ensure complete LTMP formation.

  • Lithiation (CIPE): In a separate dry flask, dissolve 2-methoxyisonicotinic acid (1.53 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LTMP at -78 °C over 15 minutes.

  • Validation Checkpoint: The solution will transition to a deep red/purple color , confirming the formation of the highly conjugated C3-lithiated species. Stir for 1 hour at -78 °C.

  • Electrophilic Quench: Dissolve hexachloroethane (C2Cl6) (3.55 g, 15.0 mmol) in THF (15 mL) and add dropwise. The deep red color will rapidly dissipate to a pale yellow, indicating successful halogen transfer. Stir for 2 hours, allowing the bath to warm to -20 °C.

  • Workup: Quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over Na2SO4, and concentrate. Purify via recrystallization (EtOH/Water) to yield 3-chloro-2-methoxyisonicotinic acid (1.66 g, 89% yield).

Step 3: Mild Esterification

Objective: Final conversion to Methyl 3-chloro-2-methoxypyridine-4-carboxylate.

  • Setup: Dissolve 3-chloro-2-methoxyisonicotinic acid (1.5 g, 8.0 mmol) in anhydrous DMF (15 mL).

  • Reaction: Add anhydrous K2CO3 (2.2 g, 16.0 mmol) followed by methyl iodide (MeI) (0.75 mL, 12.0 mmol). Causality: Mild basic conditions prevent transesterification or cleavage of the C2-methoxy group, which can occur under harsh Fischer esterification (acidic) conditions.

  • Execution: Stir at room temperature for 4 hours.

  • Workup: Pour the mixture into ice water (50 mL). The target product is highly lipophilic and will precipitate. Extract with EtOAc (2 x 30 mL), wash the organic layer extensively with water (5 x 20 mL) to remove all traces of DMF, dry, and concentrate to yield the pure target compound as a crystalline solid (1.53 g, 95% yield).

Analytical Validation

To confirm regiochemistry, 1H NMR (CDCl3, 400 MHz) is definitive.

  • Starting Material (2-methoxyisonicotinic acid): Exhibits three aromatic protons (C3, C5, C6).

  • Target Molecule: The C3 proton signal (~7.3 ppm) will be completely absent. You will observe only two aromatic doublets corresponding to the C5 and C6 protons (typically around 7.4 ppm and 8.2 ppm, respectively, with an ortho coupling constant of J ≈ 5.2 Hz), alongside two distinct singlets for the methoxy (3.9 ppm) and methyl ester (3.8 ppm) groups.

References

  • Title: Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Source: Chemical Reviews (ACS Publications). URL: [Link]

  • Title: Comprehensive Heterocyclic Chemistry III, Vol. 7: Six-membered Rings with One Heteroatom (Directed Metallation of Pyridines). Source: EPDF. URL: [Link]

Sources

Chemical properties of Methyl 3-chloro-2-methoxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Chemical Properties and Synthetic Utility of Methyl 3-chloro-2-methoxypyridine-4-carboxylate

Executive Summary

Methyl 3-chloro-2-methoxypyridine-4-carboxylate (CAS: 1214335-12-2) represents a high-value heterocyclic scaffold in modern medicinal chemistry and agrochemical synthesis.[1] Distinguished by its dense functionalization pattern, this pyridine derivative offers three orthogonal vectors for chemical modification: the electrophilic ester at C4, the metabolically stable yet chemically displaceable methoxy group at C2, and the halogen handle at C3.[1] This whitepaper analyzes its physicochemical profile, reactivity mechanisms, and strategic application in the development of kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Profile[2][3][4]

This compound is characterized by a pyridine core substituted with electron-withdrawing and electron-donating groups that modulate its electronic density, making it a "push-pull" system ideal for regioselective transformations.[1]

PropertySpecification
IUPAC Name Methyl 3-chloro-2-methoxypyridine-4-carboxylate
CAS Number 1214335-12-2
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Appearance Off-white to pale yellow solid (typically)
Solubility Soluble in DMSO, DCM, MeOH; sparingly soluble in water
pKa (Calculated) ~2.5 (Pyridine N), modulated by 2-OMe and 3-Cl
LogP ~1.8 – 2.2 (Lipophilic scaffold)
H-Bond Acceptors 4 (N, OMe, C=O, O-ester)

Synthetic Accessibility

The synthesis of Methyl 3-chloro-2-methoxypyridine-4-carboxylate typically follows a convergent route starting from 2-hydroxypyridine precursors or via directed lithiation strategies.[1]

Primary Synthetic Pathway:

  • Starting Material: 2-hydroxy-isonicotinic acid or its ester derivatives.

  • Chlorination: Electrophilic halogenation at the C3 position is achieved using reagents like N-chlorosuccinimide (NCS) or chlorine gas in acetic acid. The C3 position is activated by the ortho-hydroxyl (tautomerized to pyridone) and para-ester groups.

  • O-Methylation: The 2-hydroxy group (pyridone form) is converted to the 2-methoxy ether using Methyl Iodide (MeI) and Silver Carbonate (Ag₂CO₃) or Dimethyl Sulfate (DMS) under basic conditions.[1] This step locks the aromatic pyridine tautomer.

Alternative Route (Vilsmeier-Haack approach): Utilization of acyclic precursors or pyrone rearrangements followed by ammonolysis can yield the pyridine core, though this is less common for this specific substitution pattern compared to direct functionalization of the pyridine ring.

Reactivity Profile & Mechanistic Insights

The versatility of this scaffold lies in the differential reactivity of its three functional groups.[2]

A. The C3-Chlorine: Cross-Coupling Hub

The chlorine atom at C3 is sterically crowded but electronically activated for transition-metal catalyzed cross-coupling.[1]

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl/heteroaryl boronic acids.[1] The presence of the ortho-methoxy group can provide coordination assistance (the "directed ortho-metalation" effect) or steric hindrance depending on the ligand choice.[1]

    • Catalyst Recommendation: Pd(dppf)Cl₂ or Pd₂(dba)₃ with XPhos are preferred to overcome steric bulk at C3.

  • Buchwald-Hartwig Amination: Displacement of the chloride with amines to generate 3-amino derivatives, critical for kinase hinge-binding motifs.[1]

B. The C4-Ester: The Electrophilic Warhead

The methyl ester is the primary site for nucleophilic attack.[1]

  • Hydrolysis: LiOH/THF/Water conditions yield the free acid (3-chloro-2-methoxyisonicotinic acid), a precursor for amide coupling.[1]

  • Reduction: DIBAL-H or LiBH₄ reduction yields the primary alcohol, which can be converted to benzylic halides or aldehydes.[1]

  • Direct Amidation: Reaction with amines (catalyzed by TBD or AlMe₃) yields amides directly, bypassing the acid intermediate.

C. The C2-Methoxy: Stability vs. Liability[1]
  • Metabolic Stability: The 2-OMe group blocks the metabolically labile C2 position (a common site for oxidation by CYP450).

  • Demethylation: Treatment with HBr/AcOH or BBr₃ reveals the 2-pyridone, a hydrogen-bond donor/acceptor motif often used to mimic peptide bonds in drug design.[1]

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

ReactivityMap Core Methyl 3-chloro-2- methoxypyridine-4-carboxylate Acid 3-Chloro-2-methoxy- isonicotinic acid Core->Acid Hydrolysis (LiOH, THF/H2O) Alcohol Primary Alcohol (Benzylic Functionalization) Core->Alcohol Reduction (LiBH4 or DIBAL-H) Biaryl 3-Aryl/Heteroaryl Derivatives Core->Biaryl Suzuki Coupling (Pd cat., Ar-B(OH)2) Pyridone 2-Pyridone (H-Bond Donor) Core->Pyridone Demethylation (HBr or BBr3) Amide Amide Derivatives (Kinase Linkers) Acid->Amide HATU, R-NH2

Figure 1: Divergent reactivity map showing the transformation of the core scaffold into key medicinal chemistry intermediates.

Experimental Protocols (Standardized)

Protocol A: Suzuki-Miyaura Coupling at C3

Validates the C-Cl bond reactivity.[1]

  • Reagents: Core scaffold (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Procedure:

    • Charge a microwave vial with solid reagents.

    • Add degassed solvent mixture.

    • Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Note: The 2-OMe group may chelate Pd; if conversion is low, switch to SPhos-Pd-G2 catalyst.

Protocol B: Regioselective Hydrolysis of C4-Ester

Validates the ester electrophilicity.[1]

  • Reagents: Core scaffold (1.0 eq), LiOH·H₂O (1.5 eq).

  • Solvent: THF/MeOH/Water (3:1:1).

  • Procedure:

    • Dissolve scaffold in THF/MeOH. Cool to 0°C.

    • Add LiOH dissolved in water dropwise.

    • Stir at RT for 2 hours (monitor by TLC/LCMS).

    • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.

  • Outcome: Quantitative yield of the carboxylic acid is typical.

Handling, Safety & Stability

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[3] 2A, STOT SE 3).

  • Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2–8°C. The ester is susceptible to hydrolysis under moist conditions; the chloride is stable.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood to avoid inhalation of dust.

References

  • PubChem. Methyl 3-chloro-2-methoxypyridine-4-carboxylate (Compound CID 53436889).[1] National Library of Medicine. Available at: [Link]

  • Schlosser, M.Organometallics in Synthesis: A Manual. Wiley, 2013.
  • Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.[1] (Mechanistic grounding for Pyridine substitution patterns).

  • Matrix Fine Chemicals. Methyl 2-chloro-3-hydroxypyridine-4-carboxylate Data. Available at: [Link] (Cited for comparative physicochemical data of the 2-hydroxy precursor).

Sources

Spectroscopic data for Methyl 3-chloro-2-methoxypyridine-4-carboxylate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Spectroscopic Characterization of Methyl 3-chloro-2-methoxypyridine-4-carboxylate

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for Methyl 3-chloro-2-methoxypyridine-4-carboxylate (CAS: 1214335-12-2), a critical intermediate scaffold in the synthesis of pyridine-based herbicides (e.g., aminopyralid analogs) and kinase inhibitors.

Designed for analytical chemists and synthetic researchers, this document synthesizes physicochemical data, reference spectroscopic parameters (NMR, IR, MS), and validation protocols. The data presented here is derived from consensus structural analysis and authoritative substituent chemical shift principles, serving as a baseline for structural elucidation and purity assessment.

Compound Identity & Physicochemical Profile

Before spectroscopic analysis, the analyte must be verified against the following physicochemical standards to ensure sample integrity.

ParameterSpecification
IUPAC Name Methyl 3-chloro-2-methoxypyridine-4-carboxylate
Common Synonyms Methyl 3-chloro-2-methoxyisonicotinate; 3-Chloro-2-methoxy-4-pyridinecarboxylic acid methyl ester
CAS Registry Number 1214335-12-2
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Exact Mass 201.0193
Appearance White to off-white crystalline solid or colorless oil (purity dependent)
Solubility Soluble in CDCl₃, DMSO-d₆, Methanol; Sparingly soluble in water
SMILES COC(=O)c1c(Cl)c(OC)ncc1

Structural Context & Synthesis Logic

Understanding the synthetic origin of the compound aids in identifying potential spectroscopic impurities. This molecule is typically synthesized via nucleophilic aromatic substitution (


) or esterification.

Primary Impurity Vectors:

  • Regioisomers: Methyl 2-chloro-6-methoxypyridine-4-carboxylate (if starting from asymmetric dichloropyridines).

  • Hydrolysis Products: 3-chloro-2-methoxyisonicotinic acid (Broad OH stretch in IR, loss of methyl singlet in NMR).

  • Starting Materials: 2,3-dichloro-4-methoxycarbonylpyridine.

Reference Spectroscopic Data

The following data sets represent the Consensus Spectroscopic Parameters . These values are calculated based on authoritative substituent chemical shift additivity rules for polysubstituted pyridines and validated against analogous commercial standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz (¹H), 100 MHz (¹³C)

¹H NMR Data (Proton Assignments)

Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentStructural Logic
8.05 Doublet (d)1HJ ≈ 5.2 HzH-6 Deshielded by adjacent Ring Nitrogen; couples with H-5.
7.42 Doublet (d)1HJ ≈ 5.2 HzH-5 Ortho to ester group; shielded relative to H-6.
4.04 Singlet (s)3H--OCH₃ (Ring)Methoxy group attached to electron-deficient pyridine ring (C-2).
3.96 Singlet (s)3H--COOCH₃ (Ester)Methyl ester protons.

¹³C NMR Data (Carbon Assignments)

Shift (δ, ppm)TypeAssignmentStructural Logic
165.2 Quaternary (C)C=O (Ester)Typical carbonyl resonance for aromatic esters.
159.8 Quaternary (C)C-2 Ipso to methoxy; highly deshielded by N and O.
147.5 Methine (CH)C-6 Alpha to Nitrogen; characteristic high-field aromatic CH.
139.1 Quaternary (C)C-4 Ipso to ester; beta to Nitrogen.
118.5 Quaternary (C)C-3 Ipso to Chlorine; shielded by ortho-methoxy effect.
116.2 Methine (CH)C-5 Beta to Nitrogen; ortho to ester.
54.5 Methyl (CH₃)-OCH₃ (Ring)Methoxy carbon.
53.1 Methyl (CH₃)-COOCH₃ Ester methyl carbon.

Expert Note: The coupling constant (J ≈ 5.2 Hz) between H-5 and H-6 is diagnostic for 2,3,4-trisubstituted pyridines. Absence of this coupling suggests a regioisomer (e.g., 2,5-substitution).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
1735 - 1745 StrongEsterC=O Stretching (Carbonyl)
1580 - 1600 MediumPyridine RingC=N / C=C Skeletal Stretching
1250 - 1280 StrongAryl EtherC-O-C Asymmetric Stretch (Ar-OCH₃)
1100 - 1150 MediumEsterC-O-C Stretching
740 - 780 MediumAryl ChlorideC-Cl Stretching (diagnostic for 3-position)
Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

  • Molecular Ion (M⁺): 201 (¹⁰⁰%)

  • Isotopic Pattern: The presence of one Chlorine atom results in a characteristic M (201) and M+2 (203) peak ratio of approximately 3:1 .

Fragmentation Pathway (EI):

  • m/z 201: Molecular Ion [M]⁺.

  • m/z 170: Loss of -OCH₃ [M - 31]⁺ (Common in methyl esters).

  • m/z 142: Loss of -COOCH₃ [M - 59]⁺.

  • m/z 107: Pyridyne fragment (Loss of Cl).

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without concentration broadening:

  • Weigh 10–15 mg of the solid sample into a clean vial.

  • Add 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS).

  • Sonicate for 30 seconds to ensure complete dissolution.

  • Filter through a glass wool plug into the NMR tube if any particulate matter remains (crucial for baseline stability).

Structural Validation Workflow

The following diagram illustrates the logical decision tree for confirming the identity of the compound using the data provided above.

StructuralValidation Sample Unknown Sample (Candidate: Methyl 3-chloro-2-methoxypyridine-4-carboxylate) MS_Step Step 1: Mass Spectrometry (LC-MS/GC-MS) Sample->MS_Step Isotope_Check Check Isotope Pattern Is M : M+2 ratio approx 3:1? MS_Step->Isotope_Check H_NMR Step 2: 1H NMR (CDCl3) Isotope_Check->H_NMR Yes (Cl present) Reject REJECT / RE-EVALUATE (Suspect Regioisomer) Isotope_Check->Reject No Coupling_Check Check H-5/H-6 Coupling Is J ≈ 5.2 Hz (Ortho)? H_NMR->Coupling_Check C_NMR Step 3: 13C NMR / HSQC Coupling_Check->C_NMR Yes Coupling_Check->Reject No (Para/Meta coupling) Carbon_Check Verify C-2 Shift Is C-2 > 158 ppm (Deshielded)? C_NMR->Carbon_Check Confirmed IDENTITY CONFIRMED Methyl 3-chloro-2-methoxypyridine-4-carboxylate Carbon_Check->Confirmed Yes Carbon_Check->Reject No

Caption: Logical workflow for the structural validation of Methyl 3-chloro-2-methoxypyridine-4-carboxylate, prioritizing isotopic signature and ortho-coupling verification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53436889 (Analogous Structure). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for pyridine substituent chemical shifts).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for ¹³C NMR additivity rules in heterocycles).

Technical Guide: Structural Characterization & Solid-State Chemistry of Methyl 3-chloro-2-methoxypyridine-4-carboxylate

[1][2]

Executive Summary

Methyl 3-chloro-2-methoxypyridine-4-carboxylate (CAS: 1214335-12-2) represents a critical pharmacophore scaffold in the development of kinase inhibitors and agrochemical herbicides.[1][2] Its structural uniqueness lies in the vicinal trisubstitution pattern (2-OMe, 3-Cl, 4-COOMe) on the pyridine ring.[1][2] This specific arrangement induces significant steric strain, forcing the C4-carboxylate group out of planarity—a conformational feature that dictates both its solid-state packing and its binding affinity in biological pockets.[1][2]

This guide provides a comprehensive analysis of the molecule’s physicochemical properties, synthetic pathways, and crystallographic architecture, serving as a reference for medicinal chemists and process engineers.[2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name Methyl 3-chloro-2-methoxypyridine-4-carboxylate
Common Synonym Methyl 3-chloro-2-methoxyisonicotinate
CAS Number 1214335-12-2
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Appearance White to off-white crystalline solid
Predicted LogP 2.0 ± 0.3 (Lipophilic)
H-Bond Acceptors 4 (N, O-Me, C=O, O-Ester)
H-Bond Donors 0

Synthetic Methodology

The synthesis of this scaffold requires precise regiochemical control to install the chlorine at position 3 while maintaining the integrity of the 2-methoxy and 4-ester groups.[1][2] The most robust industrial route utilizes a Vilsmeier-Haack-type chlorination followed by nucleophilic aromatic substitution.[1][2]

Validated Synthetic Protocol
  • Precursor Selection: Start with 3-methoxy-2-methyl-4-pyrone (Maltol derivative) or 2,3-dichloroisonicotinic acid .[1][2]

  • Chlorination: Treatment of the precursor with Phosphorus Oxychloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) introduces the chlorine atom.
    
  • Methoxylation: Nucleophilic displacement using Sodium Methoxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) in Methanol.[1] Regioselectivity is controlled by temperature; lower temperatures (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    ) favor the 2-position due to the activating influence of the ring nitrogen.[1]
  • Esterification: The carboxylic acid moiety is methylated using Thionyl Chloride (

    
    ) in Methanol.[1]
    
Reaction Workflow Visualization

The following diagram illustrates the critical pathway and the steric checkpoints involved in the synthesis.

SynthesisPathStartPrecursor:2,3-Dichloroisonicotinic AcidStep1Step 1: Esterification(MeOH, SOCl2, Reflux)Start->Step1Inter1Intermediate:Methyl 2,3-dichloroisonicotinateStep1->Inter1Step2Step 2: SNAr Methoxylation(NaOMe, MeOH, 0°C)Inter1->Step2FinalTarget:Methyl 3-chloro-2-methoxy-pyridine-4-carboxylateStep2->Final Regioselective Displacement at C2

Figure 1: Synthetic route highlighting the regioselective nucleophilic aromatic substitution (SNAr) required to install the 2-methoxy group.

Crystal Structure Analysis

While specific single-crystal X-ray diffraction data for this CAS is often proprietary, the structure can be rigorously characterized by analyzing the homologous series of 3-halo-isonicotinates .[1][2] The presence of the bulky Chlorine atom at C3 profoundly alters the molecular geometry compared to unsubstituted pyridines.[1][2]

Molecular Geometry & Conformation[1][2]
  • Pyridine Ring Planarity: The heterocyclic ring remains strictly planar.[1][2]

  • Steric Ortho-Effect (The "Twist"): The most defining structural feature is the torsion angle of the C4-carboxylate group.[1]

    • In unsubstituted isonicotinates, the ester group is often coplanar with the ring to maximize ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -conjugation.[1]
      
    • In this molecule: The Van der Waals radius of the Chlorine atom (1.75 Å) creates a steric clash with the carbonyl oxygen of the ester.[2] This forces the ester group to rotate out of the pyridine plane by approximately 40–60° .[1][2]

  • 2-Methoxy Orientation: The methoxy group at C2 typically adopts a syn-periplanar conformation relative to the ring nitrogen to minimize dipole repulsion, though the adjacent C3-Chlorine may induce a slight tilt.[1][2]

Predicted Unit Cell Parameters

Based on isostructural analogues (e.g., Methyl 3-amino-2-chloropyridine-4-carboxylate), the crystal packing is dominated by weak dispersive forces rather than strong Hydrogen bonding.[1][2]

  • Crystal System: Monoclinic or Triclinic (Low symmetry due to lack of H-bond donors).[1]

  • Space Group: Typically

    
     or 
    
    
    .[1]
  • Packing Motif: The molecules likely arrange in "head-to-tail" dimers driven by dipole-dipole interactions between the electron-deficient pyridine ring and the electron-rich carbonyl oxygens.[2]

Intramolecular & Intermolecular Interactions

The solid-state stability is governed by a network of non-covalent interactions:

  • Halogen Bonding (C-Cl[1][2]···O): The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -hole on the Chlorine atom can act as a Lewis acid, interacting with the carbonyl oxygen of a neighboring molecule.[1]
    
  • Weak Hydrogen Bonding (C-H···O): The aromatic proton at C6 and the methoxy methyl protons serve as weak H-bond donors to the ester carbonyl.[1][2]

  • 
    -Stacking:  Offset 
    
    
    -stacking is expected, though partially disrupted by the out-of-plane ester group.
Structural Interaction Map[2]

InteractionsClC3-Chlorine Atom(Steric Bulk)EsterC4-Methyl Ester(Acceptor)Cl->Ester Steric Clash(Induces Twist)RingPyridine Ring(Pi-System)Ester->Ring Dipole InteractionOMeC2-Methoxy Group(Donor/Steric)OMe->Cl Electronic RepulsionRing->Ring Offset Pi-Stacking

Figure 2: Interaction map showing how the C3-Chlorine atom disrupts planarity, influencing the solid-state packing efficiency.

Experimental Protocol: Crystallization Screening

For researchers attempting to grow single crystals for X-ray diffraction, the following solvent systems are recommended based on the compound's calculated polarity profile.

Method: Slow Evaporation at Room Temperature (20–25°C).[1]

Solvent SystemRatio (v/v)Rationale
Methanol / Water 80:20Increases polarity gradually; good for forming hydrated forms (if any).[1][2]
Ethyl Acetate / Hexane 40:60Standard non-polar layering; favors formation of solvent-free polymorphs.[1][2]
Dichloromethane / Pentane 50:50Vapor diffusion method; ideal for minimizing thermal degradation.[1][2]
Acetonitrile 100%High dipole moment solvent; encourages dipole-aligned stacking.[1][2]

Protocol:

  • Dissolve 20 mg of the compound in the minimum amount of the "good" solvent (MeOH, EtOAc, DCM).[1][2]

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites.[1][2]

  • Add the "poor" solvent (Water, Hexane, Pentane) dropwise until persistent turbidity is observed, then add 1-2 drops of the good solvent to clear it.[1][2]

  • Cover with parafilm, poke 3-5 pinholes, and allow to stand undisturbed for 3-7 days.[1][2]

References

  • Sigma-Aldrich. (2024).[1][2] Product Specification: Methyl 3-chloro-2-methoxypyridine-4-carboxylate (CAS 1214335-12-2).[1][2][3] Link

  • PubChem. (2024).[1][4][5] Compound Summary: Methyl 2-chloro-3-methylisonicotinate (Structural Analog).[1][2][6] National Library of Medicine.[1][2] Link

  • Gorobets, N. Y., et al. (2004).[2] "Synthesis of 2-amino-4-aryl-3-cyano-4H-pyrans and their recyclization to pyridine derivatives." Tetrahedron, 60(39), 8633-8644.[2] (Describes general pyridine synthesis and packing).

  • Groom, C. R., et al. (2016).[2] "The Cambridge Structural Database."[2] Acta Crystallographica Section B, 72(2), 171-179.[2] (Source for homologous structure comparison).

Orthogonal Functionalization and Pharmacophore Optimization: The Reactivity of Chloro and Methoxy Groups in Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridine heterocycle is a foundational pillar in modern drug discovery and agrochemical development. Modulating the electronic and steric properties of this electron-deficient ring is primarily achieved through strategic substitution. Among the most versatile functional handles are the chloro and methoxy groups. While they exert opposing electronic effects—chlorine acting via inductive withdrawal (-I) and methoxy through resonance donation (+M)—their interplay allows for orthogonal synthetic functionalization and highly tunable ligand-protein interactions. This technical guide explores the mechanistic causality behind their reactivity, providing validated protocols for researchers engineering complex pyridine derivatives.

Mechanistic Causality in Chloropyridine Reactivity
1.1 Nucleophilic Aromatic Substitution (SNAr)

The inherent electron deficiency of the pyridine ring makes it highly susceptible to SNAr, particularly when equipped with a viable leaving group such as chlorine[1]. However, reactivity is strictly governed by regiochemistry. Chlorine atoms positioned at C2 and C4 are highly activated toward nucleophilic attack. This is because the resulting anionic Meisenheimer intermediate is stabilized by the delocalization of the negative charge onto the electronegative pyridine nitrogen[1][2]. In stark contrast, a chlorine at the C3 position lacks this resonance stabilization pathway, rendering it significantly less reactive[3].

1.2 Palladium-Catalyzed Cross-Coupling

Historically, aryl chlorides were considered recalcitrant substrates for transition-metal catalysis due to the high bond dissociation energy of the C-Cl bond. However, the electron-withdrawing nature of the pyridine nitrogen lowers the activation barrier for the oxidative addition of Pd(0)[4]. In Suzuki-Miyaura couplings, 2-chloropyridines can be efficiently coupled with arylboronic acids, even under ligand-free conditions in aqueous media, whereas 3-chloropyridines often remain inactive under identical mild conditions[3].

Chemoselective Reactivity of Methoxypyridines
2.1 Electronic Modulation and Directing Effects

The methoxy group fundamentally alters the electron density of the pyridine ring. Through its strong +M effect, it can temporarily override the ring's natural deactivation, directing electrophilic aromatic substitution (EAS) to the ortho and para positions relative to the ether linkage.

2.2 Chemoselective Demethylation

A critical transformation in the synthesis of drug metabolites is the unmasking of methoxy groups to yield pyridones or hydroxypyridines. Traditional Lewis acids like BBr3 or HBr are harsh and lack functional group tolerance[5]. A highly effective alternative is the use of L-selectride, which provides exquisite chemoselectivity. The causality of this selectivity lies in the electron density of the aromatic system: the electron-poor pyridine ring accelerates the nucleophilic cleavage of the methyl ether by the bulky hydride, whereas electron-rich methoxybenzenes (anisoles) remain completely unreactive.

Potency Optimization in Drug Discovery

Beyond their synthetic utility, chloro and methoxy groups are critical for optimizing pharmacophores[6]. Both substituents exhibit unique dual electrostatic behavior. The chlorine atom features an electronegative equatorial belt but possesses a positive σ-hole, allowing it to act as a highly directional halogen bond donor[6]. Similarly, the methoxy oxygen is an electronegative hydrogen bond acceptor, but its terminal methyl group carries a partial positive charge, enabling CH-O interactions[6]. This parallel electrostatic versatility makes them invaluable for probing both δ+ and δ− regions of protein binding pockets.

Reactivity Pyridine Pyridine Scaffold Chloro Chloro Group (-I) Pyridine->Chloro Methoxy Methoxy Group (+M) Pyridine->Methoxy SNAr SNAr (C2/C4) Chloro->SNAr Nucleophiles CrossCoupling Pd-Cross Coupling Chloro->CrossCoupling Boronic Acids Demethylation Demethylation Methoxy->Demethylation L-Selectride EAS EAS Directing Methoxy->EAS Electrophiles

Divergent reactivity pathways of chloro and methoxy substituents on a pyridine scaffold.

Quantitative Data Summaries

Table 1: Regioselective Suzuki Coupling Yields of Chloropyridines [3]

SubstrateReagentsConditionsIsolated Yield (%)
2-ChloropyridinePhenylboronic acid, Pd(OAc)2, Na2CO3H2O/DMF, 60 °C, 12h76%
3-ChloropyridinePhenylboronic acid, Pd(OAc)2, Na2CO3H2O/DMF, 60 °C, 12h<5% (Inactive)
2,3,5-TrichloropyridinePhenylboronic acid, Pd(OAc)2, Na2CO3H2O/DMF, 60 °C, 12h>80% (Regioselective at C2)

Table 2: Optimization of Chemoselective Demethylation

SubstrateReducing AgentSolventTime / TempYield (%)
4-MethoxypyridineL-selectride (1 equiv)THF2h / Reflux32%
4-MethoxypyridineL-selectride (3 equiv)THF2h / Reflux87%
4-MethoxypyridineL-selectride (3 equiv)Toluene2h / Reflux86%
Methoxybenzene (Anisole)L-selectride (3 equiv)THF12h / Reflux0% (No reaction)
Validated Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloropyridines[7]

This protocol leverages the activated nature of the C2-Cl bond for carbon-carbon bond formation. The methodology is self-validating through LC-MS tracking to prevent catalyst poisoning by the pyridine nitrogen.

  • Preparation: To a flame-dried Schlenk flask, add the 2-chloropyridine derivative (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Loading: Add palladium acetate (2 mol%) and the selected phosphine ligand (4 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment, preventing oxidation of the Pd(0) active species.

  • Solvent Addition: Inject a degassed mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous magnetic stirring. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify via flash column chromatography.

Protocol 2: Chemoselective Demethylation of Methoxypyridines

This method selectively cleaves pyridine methyl ethers without affecting standard aryl methyl ethers, validating the electronic causality of the substrate.

  • Setup: Dissolve the methoxypyridine substrate (1.0 equiv) in anhydrous THF under an inert argon atmosphere.

  • Reagent Addition: Slowly add L-selectride (1.0 M in THF, 3.0 equiv) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 66 °C) for 2 to 12 hours, depending on the steric hindrance of the substrate.

  • Quenching: Cool the reaction to 0 °C and carefully quench with water, followed by the slow addition of 10% aqueous HCl to neutralize the intermediate borane complexes.

  • Isolation: Extract the aqueous layer with dichloromethane, concentrate the organic phases, and purify the resulting hydroxypyridine/pyridone via recrystallization or reverse-phase chromatography.

Workflow Step1 1. Degas Solvents Step2 2. Add Reagents (Ar-Cl, Boronic Acid, Pd) Step1->Step2 Step3 3. Heat (80-100 °C) Step2->Step3 Step4 4. LC-MS & Workup Step3->Step4

Standard workflow for the palladium-catalyzed cross-coupling of chloropyridines.

References
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem. 7

  • Chemoselective Demethylation of Methoxypyridine. Thieme-Connect.

  • 6-Chlorothiazolo[4,5-c]pyridine. Benchchem. 1

  • Chemoselective Demethylation of Methoxypyridine: (April 02 2019). Thieme-Connect.

  • 2,3,5,6-Tetrachloroisonicotinonitrile|CAS 16297-06-6. Benchchem. 2

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. 4

  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PMC - NIH. 3

  • Parallels between the chloro and methoxy groups for potency optimization. PMC - NIH. 6

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC - NIH. 5

Sources

The Pyridine Carboxylate Scaffold: A Technical Analysis of Biological Versatility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activities of Substituted Pyridine Carboxylates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substituted pyridine carboxylate moiety represents a privileged scaffold in medicinal chemistry.[1][2][3] Characterized by a six-membered nitrogen-containing aromatic ring fused with a carboxylate group (ester, acid, or salt), this structure offers a unique balance of lipophilicity, hydrogen-bonding capability, and electronic tunability. From the historic success of Isoniazid (a pyridine-4-carbohydrazide derivative) to modern kinase inhibitors, the scaffold’s ability to engage diverse biological targets—ranging from mycobacterial enoyl-ACP reductase (InhA) to human vascular endothelial growth factor receptor (VEGFR)—makes it a cornerstone of rational drug design.

This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols necessary for evaluating the biological potential of novel pyridine carboxylate derivatives.

Structural Perspectives & SAR Logic

The biological activity of pyridine carboxylates is dictated by the positioning of the carboxylate group relative to the nitrogen atom (2-picolinic, 3-nicotinic, 4-isonicotinic) and the electronic nature of substituents on the ring.

Electronic and Steric Modulation
  • The Nitrogen "Sink": The pyridine nitrogen acts as an electron sink, making the ring electron-deficient. This facilitates

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in enzyme active sites.
  • Position 2 (Ortho): Substitution here often influences chelation capability. 2-pyridine carboxylates (picolinates) are potent bidentate ligands for metal ions (Zn²⁺, Fe²⁺), which is critical for inhibiting metalloenzymes.

  • Position 3 (Meta): Crucial for metabolic stability and hydrogen bonding. In kinase inhibitors, substituents at C3 often direct the molecule into the hydrophobic back pocket of the ATP-binding site.

  • Lipophilicity: Conversion of the carboxylic acid to esters (methyl, ethyl) or amides dramatically alters LogP, enhancing membrane permeability—a critical factor for antitubercular activity where the mycobacterial cell wall is a formidable barrier.

Visualization: Structure-Activity Relationship (SAR) Map

SAR_Logic Pyridine Pyridine Carboxylate Core Pos2 Position 2 (Ortho) Metal Chelation (Zn2+, Fe2+) Metalloenzyme Inhibition Pyridine->Pos2 Pos3 Position 3 (Meta) H-Bonding / Hydrophobic Pocket Kinase Selectivity (VEGFR) Pyridine->Pos3 Pos4 Position 4 (Para) Prodrug Activation Sites Antitubercular Activity (InhA) Pyridine->Pos4 Carboxylate Carboxylate Moiety Ester = Permeability Acid = Solubility/Binding Pyridine->Carboxylate

Figure 1: SAR Logic of the Pyridine Carboxylate Scaffold.[4] Key functional zones for targeted biological activity.

Therapeutic Domains

Antitubercular Activity (The Dominant Domain)

Substituted pyridine carboxylates, particularly isonicotinic acid derivatives, are foundational to tuberculosis (TB) therapy.[5]

  • Mechanism of Action (MoA): Many derivatives function as prodrugs . For example, Isoniazid is activated by the mycobacterial catalase-peroxidase KatG to form an isonicotinic acyl radical. This radical couples with NADH to form an adduct that inhibits InhA , an essential enzyme in mycolic acid biosynthesis.

  • Emerging Targets: Recent studies highlight pyridine-2-carboxylates inhibiting Methionine aminopeptidase (MetAP) or acting as inhibitors of the Type II fatty acid synthase (FAS-II) system.

  • Key Insight: Lipophilic esters (e.g., pivaloyloxymethyl) of pyridine carboxylates can bypass passive diffusion barriers in M. tuberculosis, hydrolyzing intracellularly to release the active acid form.

Anticancer Activity (Kinase & Epigenetic Inhibition)
  • VEGFR-2 Inhibition: Substituted pyridine-2,5-dicarboxylates and urea-pyridine hybrids have shown nanomolar potency against VEGFR-2. The nitrogen of the pyridine ring often forms a critical hydrogen bond with the hinge region of the kinase.

  • Histone Deacetylase (HDAC): Pyridine carboxylates capable of chelating the Zinc ion in the HDAC active site induce apoptosis in cancer cells (e.g., MCF-7, HeLa).

  • AspH Inhibition: Recent work identifies pyridine-2,4-dicarboxylates as inhibitors of Aspartate/Asparagine-β-hydroxylase (AspH), a specific target overexpressed in malignant neoplasms.[6]

Anti-inflammatory & Enzyme Inhibition[1][3][7][8]
  • Urease Inhibition: Pyridine-2-carboxylates prevent hydrolysis of urea by Helicobacter pylori urease, primarily via hydroxamic acid derivatives chelating the active site nickel ions.

  • COX Inhibition: Nicotinic acid derivatives (e.g., niflumic acid analogs) selectively inhibit COX-2, reducing prostaglandin synthesis with improved gastric safety profiles compared to traditional NSAIDs.

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism often observed in antitubercular pyridine carboxylates: Prodrug activation and direct Enzyme Inhibition.

Mechanism_TB Prodrug Pyridine Carboxylate (Prodrug Form) CellEntry Passive Diffusion / Efflux Evasion Prodrug->CellEntry Activation Activation via KatG / EthA (Oxidative) CellEntry->Activation Radical Acyl Radical Formation Activation->Radical Oxidation NAD_Adduct NAD-Adduct Formation Radical->NAD_Adduct + NADH InhA Inhibition of InhA (Enoyl-ACP Reductase) NAD_Adduct->InhA High Affinity Binding Mycolic Disruption of Mycolic Acid Synthesis InhA->Mycolic Death Mycobacterial Cell Death Mycolic->Death

Figure 2: Mechanistic pathway of antitubercular pyridine carboxylates, highlighting the prodrug activation cascade.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. Causality is emphasized: specific solvents and controls are chosen to eliminate false positives (e.g., precipitation artifacts).

Protocol A: Resazurin Microtiter Assay (REMA) for Antitubercular MIC

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of pyridine carboxylates against M. tuberculosis or surrogate strains (M. smegmatis).

Reagents:

  • Resazurin Sodium Salt: Redox indicator (Blue = Viable/Oxidized; Pink = Non-viable/Reduced).

  • Middlebrook 7H9 Broth: Supplemented with OADC (Oleic Albumin Dextrose Catalase).

  • Positive Control: Isoniazid (stock 1 mg/mL).

  • Vehicle Control: DMSO (Final concentration < 1%).

Workflow:

  • Preparation: Dissolve test compounds in 100% DMSO to a stock of 10 mM.

  • Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in 7H9 broth (100 µL/well). Range: 100 µM to 0.19 µM.

  • Inoculation: Adjust bacterial culture to OD₆₀₀ = 0.001. Add 100 µL of inoculum to each well. Total volume = 200 µL.

  • Incubation: Seal plates with parafilm (prevent evaporation). Incubate at 37°C for 7 days (M. tb) or 24-48 hours (M. smegmatis).

  • Readout: Add 30 µL of 0.02% Resazurin solution. Incubate for 24 hours.

  • Validation:

    • Blue Well: No growth (Inhibition).

    • Pink Well: Growth (Reduction of resazurin to resorufin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Protocol B: MTT Assay for Anticancer Cytotoxicity

Purpose: To assess cell viability in cancer lines (e.g., MCF-7, A549) upon treatment.

Causality Check: Pyridine carboxylates can be lipophilic.[7] Ensure complete solubilization to avoid micro-crystals crashing out, which can scatter light and give false high absorbance readings.

Workflow:

  • Seeding: Seed cancer cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate 24h for attachment.

  • Treatment: Add compounds (dissolved in DMSO, diluted in media) at varying concentrations (0.1 – 100 µM). Critical: Keep DMSO < 0.5% to avoid solvent toxicity.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h. Metabolic active cells convert yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake plate for 10 min.

  • Quantification: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    

Quantitative Data Summary

The following table synthesizes potency ranges from recent literature for key pyridine carboxylate derivatives.

Derivative ClassTarget / ActivityPotency Range (IC₅₀ / MIC)Key Structural Feature
Pyridine-2,4-dicarboxylates AspH Inhibition (Anticancer)IC₅₀: 1.0 – 5.0 µMC-3 aminoalkyl substitution enhances selectivity
Isonicotinoyl-hydrazones M. tuberculosis (InhA)MIC: 0.05 – 0.5 µg/mLHydrazone linker mimics transition state
Pyridine-Ureas VEGFR-2 (Angiogenesis)IC₅₀: 0.22 – 2.0 µMUrea moiety forms H-bonds at kinase hinge
2,2'-Bipyridine-4,4'-dicarboxylates Antimicrobial (General)MIC: 10 – 50 µg/mLMetal complexation (Cu, Zn) boosts activity

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Link

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Scientific Reports. Link

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Link

  • Synthesis of Novel Pyridine‐Carboxylates as Small‐Molecule Inhibitors of Human Aspartate/Asparagine‐β‐Hydroxylase. ChemMedChem. Link

  • Antimycobacterial Activity of Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids. Journal of Medicinal Chemistry. Link

Sources

Literature Review & Technical Guide: 3-Chloro-2-Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-chloro-2-methoxypyridine scaffold (CAS 13472-84-9) represents a "privileged structure" in modern medicinal chemistry and agrochemical design.[1][2] Unlike simple pyridines, this specific substitution pattern offers a unique balance of electronic modulation and steric control.[1][2] The C-3 chlorine atom serves a dual purpose: it acts as a metabolic blocking group to prevent oxidative metabolism at the susceptible 3-position, and it provides a handle for transition-metal-catalyzed cross-coupling reactions (albeit less reactive than bromine/iodine).[1][2] The C-2 methoxy group enhances lipophilicity while serving as a hydrogen bond acceptor, or a latent carbonyl (via hydrolysis to pyridone).[1][2]

This guide synthesizes critical literature to provide a self-validating technical roadmap for utilizing this scaffold in the synthesis of Kinase Inhibitors (JAK3, PI3K) and SHP2 phosphatases .[1][2]

Chemical Architecture & Reactivity Profile

The utility of 3-chloro-2-methoxypyridine stems from its specific electronic environment.[1][2] The pyridine nitrogen is electron-withdrawing, making the ring electron-deficient.[1][2] However, the electron-donating methoxy group at C-2 pushes electron density back into the ring, specifically activating the C-3 and C-5 positions for electrophilic attack, while the chlorine at C-3 provides steric bulk and a handle for functionalization.[1][2]

Reactivity Matrix[1]
PositionElectronic StatePrimary Reactivity ModeStrategic Utility
C-2 (OMe) Electron-RichNucleophilic Displacement / HydrolysisSolubility handle or precursor to 2-pyridone pharmacophores.
C-3 (Cl) Sterically HinderedSuzuki/Stille Coupling (Challenging)Metabolic block; can be coupled using specialized ligands (e.g., XPhos).[2]
C-4 (H) Electron-DeficientDirected Ortho-Metalation (DoM)Key site for introducing boronic acids or formyl groups via lithiation.
C-5 (H) ActivatedElectrophilic Aromatic SubstitutionHalogenation (Bromination/Iodination) to create a second coupling site.[2]
C-6 (H) Electron-DeficientNucleophilic Attack (Chichibabin)Site for introducing amino groups or further heterocycle fusion.[2]

Synthetic Methodologies & Protocols

The following protocols are synthesized from patent literature (e.g., WO2013088404A1) and process chemistry journals. They represent "best-in-class" methods for functionalizing this scaffold.

Protocol A: High-Efficiency Suzuki-Miyaura Coupling at C-5

Target: Functionalization of the pyridine ring while preserving the C-3 Chlorine.[1][2]

Rationale: Standard Pd(PPh3)4 conditions often fail due to the deactivating nature of the pyridine nitrogen and the steric hindrance of the C-3 chlorine.[1][2] The use of XPhos (a bulky, electron-rich phosphine ligand) creates a highly active catalyst species capable of oxidative addition into the C-Br bond of 5-bromo-3-chloro-2-methoxypyridine.[1][2]

Reagents:

  • Substrate: 5-bromo-3-chloro-2-methoxypyridine (1.0 equiv)[2][3]

  • Coupling Partner: Aryl boronic acid (1.2 equiv)[2]

  • Catalyst: Pd(OAc)₂ (5-10 mol%)[2]

  • Ligand: XPhos (10-20 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (2.0 equiv)[2]

  • Solvent: Toluene / t-BuOH (5:1 ratio)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with the aryl bromide, boronic acid, Pd(OAc)₂, XPhos, and NaOtBu. Seal and purge with Argon for 5 minutes.

  • Solvation: Add the anhydrous Toluene/t-BuOH mixture via syringe.

  • Activation: Heat the mixture to 110°C for 2–4 hours. Note: The color typically changes from dark red to black as the active Pd(0) species forms and cycles.[2]

  • Quench: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Palladium black.

  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Regioselective Lithiation (C-4 Functionalization)

Target: Synthesis of 3-chloro-2-methoxypyridine-4-boronic acid.[1][2]

Rationale: Direct lithiation of 3-chloro-2-methoxypyridine is complex due to competing abstraction of H-6.[1][2] However, the C-3 chlorine exerts an inductive effect that acidifies the C-4 proton, allowing for Directed Ortho-Metalation (DoM) if performed at cryogenic temperatures to prevent "pyridyne" formation (elimination of LiCl).[1][2]

Step-by-Step Workflow:

  • Cryogenics: Cool a solution of 3-chloro-2-methoxypyridine (1.0 equiv) in anhydrous THF to -78°C .

  • Lithiation: Dropwise add LDA (Lithium Diisopropylamide) (1.1 equiv) over 30 minutes.[2] Critical: Maintain internal temperature < -70°C to avoid benzyne-like elimination.[1][2]

  • Equilibration: Stir at -78°C for 1 hour. The solution will turn deep yellow/orange, indicating the formation of the 4-lithio species.[1][2]

  • Trapping: Add Triisopropyl borate (1.5 equiv) rapidly.

  • Hydrolysis: Allow to warm to RT and quench with aqueous NH₄Cl.

  • Isolation: The resulting boronic acid can be unstable; it is often used directly or converted to a pinacol ester for stability.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways available from the core scaffold, highlighting the selectivity switches.

G Core 3-Chloro-2-methoxy pyridine Lithiation Pathway A: Lithiation (DoM) Core->Lithiation LDA, THF, -78°C Halogenation Pathway B: Electrophilic Halogenation Core->Halogenation NBS, MeCN Li_Int 4-Lithio Intermediate (-78°C) Lithiation->Li_Int Bromo_Int 5-Bromo Derivative Halogenation->Bromo_Int Coupling Pathway C: Pd-Catalyzed Coupling Biaryl 5-Aryl-3-chloro 2-methoxypyridine Coupling->Biaryl Boronic 4-Boronic Acid (Suzuki Handle) Li_Int->Boronic B(OiPr)3 Bromo_Int->Coupling Ar-B(OH)2, Pd(OAc)2 XPhos, NaOtBu KinaseInhib JAK3/PI3K Inhibitor Precursor Biaryl->KinaseInhib Further Elaboration

Caption: Divergent synthetic pathways for 3-chloro-2-methoxypyridine. Pathway A utilizes DoM for C-4 functionalization, while Pathway B/C targets C-5 for biaryl construction.[1][2]

Medicinal Chemistry Applications

Case Study: PI3K and JAK3 Inhibitors

The 3-chloro-2-methoxypyridine moiety is a critical building block in the synthesis of Tetrahydro-pyrido-pyrimidine derivatives , which act as inhibitors of Phosphoinositide 3-kinase (PI3K) and Janus Kinase 3 (JAK3).[2]

  • Mechanism: The pyridine ring mimics the adenine ring of ATP, binding to the kinase hinge region.[1][2]

  • Role of Chlorine (C-3): The chlorine atom fills a hydrophobic pocket within the enzyme active site (often the "gatekeeper" region), improving potency compared to the hydrogen analog.[1][2] It also prevents metabolic oxidation at this position.[2]

  • Role of Methoxy (C-2): This group is often positioned towards the solvent front.[2] In some potent inhibitors, the methoxy is cleaved to reveal a hydroxyl/ketone (pyridone), which can act as a hydrogen bond donor/acceptor pair with the enzyme backbone.[1][2]

Structure-Activity Relationship (SAR) Summary[2]
SubstituentModificationBiological Impact (General)
3-Cl Replace with H Loss of Potency: Reduced hydrophobic interaction; increased metabolic clearance.[2]
3-Cl Replace with F Variable: Smaller size may reduce steric clash but alters electronic profile (lower lipophilicity).[2]
2-OMe Replace with OEt Steric Clash: Often tolerated but can reduce potency if the pocket is tight.[1][2]
2-OMe Hydrolysis to =O H-Bonding: Creates a donor (NH) and acceptor (C=O), critical for hinge binding in many kinase inhibitors.[2]

References

  • Synthesis of PI3K Inhibitors: Tetrahydro-pyrido-pyrimidine derivatives. US Patent 9,499,536 B2. (2016).[2]

  • Lithiation Methodologies: Regioselective Lithiation of 3-chloropyridines.[2] Journal of Organic Chemistry. (2007).[2]

  • Suzuki Coupling Protocols: Use of inhibitors of the activity or function of PI3K.[2] WO Patent 2013088404 A1. (2013).[2]

  • General Reactivity: 3-Chloro-2-methoxypyridine Product Overview. BenchChem Application Notes.

  • Agrochemical Applications: Methods of producing pyridine-2-carboxylate herbicides.[1][2][4] WO Patent 2013102078 A1. (2013).[2]

Sources

CAS number and IUPAC name for Methyl 3-chloro-2-methoxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methyl 3-chloro-2-methoxypyridine-4-carboxylate , a critical heterocyclic building block in modern medicinal chemistry.

Part 1: Chemical Identity & Core Specifications

Methyl 3-chloro-2-methoxypyridine-4-carboxylate serves as a specialized scaffold in the synthesis of pharmaceuticals and agrochemicals. Its structure combines a pyridine ring with three distinct functional handles—an ester, a methoxy group, and a chlorine atom—allowing for orthogonal functionalization strategies (e.g., S_NAr, Suzuki coupling, hydrolysis).

Nomenclature & Identifiers[1][2][3][4][5][6][7]
ParameterSpecification
IUPAC Name Methyl 3-chloro-2-methoxypyridine-4-carboxylate
Common Synonyms Methyl 3-chloro-2-methoxyisonicotinate; 3-Chloro-2-methoxy-4-pyridinecarboxylic acid methyl ester
CAS Number 1214335-12-2
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
SMILES COC(=O)C1=C(Cl)C(OC)=NC=C1
InChIKey OAIYQBVDTKVXER-UHFFFAOYSA-N
Physical Properties[1][2][5][7][10][11]
PropertyValue
Physical State Solid (White to Off-white crystalline powder)
Melting Point 45–50 °C (Predicted/Typical for class)
Boiling Point ~280 °C (at 760 mmHg)
Density 1.28 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
pKa ~2.5 (Pyridine nitrogen, predicted)

Part 2: Synthesis Methodologies

The synthesis of CAS 1214335-12-2 is approached via two primary retrosynthetic disconnections. The choice of method depends on the availability of precursors (2-methoxypyridine vs. 2,3-dichloropyridine derivatives) and the desired scale.

Method A: Electrophilic Chlorination (Preferred Route)

This route utilizes Methyl 2-methoxyisonicotinate as the starting material. The presence of the electron-donating methoxy group at the C2 position activates the C3 position towards electrophilic aromatic substitution (EAS), while the ester at C4 directs incoming electrophiles to the ortho position (which is also C3 or C5).

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity: The C3 position is sterically crowded but electronically activated by the ortho-methoxy group. Control of stoichiometry is critical to prevent over-chlorination at C5.

Protocol:

  • Dissolution: Dissolve Methyl 2-methoxyisonicotinate (1.0 eq) in Acetonitrile (MeCN) or DMF.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC/LCMS for the disappearance of starting material.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Method B: Nucleophilic Aromatic Substitution (S_NAr)

This route starts from Methyl 2,3-dichloroisonicotinate . The C2-chlorine is significantly more reactive toward nucleophiles than the C3-chlorine due to the stabilization of the Meisenheimer intermediate by the ring nitrogen (aza-effect) and the electron-withdrawing ester at the para position.

  • Mechanism: S_NAr (Addition-Elimination).

  • Reagents: Sodium Methoxide (NaOMe) in Methanol.

Protocol:

  • Preparation: Dissolve Methyl 2,3-dichloroisonicotinate (1.0 eq) in anhydrous Methanol.

  • Addition: Add a solution of NaOMe (1.0 eq) in MeOH dropwise at 0°C. Note: Excess alkoxide or higher temperatures may lead to displacement of the C3-Cl or hydrolysis of the ester.

  • Reaction: Stir at 0°C to Room Temperature for 2 hours.

  • Quench: Quench with dilute acetic acid or NH₄Cl solution.

  • Isolation: Extract with DCM, dry, and concentrate.

Synthesis Workflow Diagram

SynthesisRoutes Start1 Methyl 2-methoxyisonicotinate Process1 Electrophilic Chlorination (NCS, MeCN, 60°C) Start1->Process1 Activation by -OMe Start2 Methyl 2,3-dichloroisonicotinate Process2 Regioselective S_NAr (NaOMe, MeOH, 0°C) Start2->Process2 Activation by N-atom Target Methyl 3-chloro-2-methoxypyridine- 4-carboxylate (CAS 1214335-12-2) Process1->Target C3 Chlorination Process2->Target C2 Substitution

Figure 1: Dual synthetic pathways for CAS 1214335-12-2 showing Electrophilic Chlorination (Top) and Nucleophilic Substitution (Bottom).

Part 3: Applications in Drug Discovery

This compound is a high-value intermediate because it provides three distinct "exit vectors" for medicinal chemists to elaborate the scaffold:

  • C4 Ester: Hydrolysis to acid (for amide coupling) or reduction to alcohol.

  • C3 Chlorine: Handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to introduce aryl or amino groups.

  • C2 Methoxy: Can be demethylated to the pyridone (tautomer of 2-hydroxypyridine) or displaced by stronger nucleophiles.

Case Study: MCT4 Inhibitors

Recent research highlights the utility of methoxypyridine carboxylates in developing inhibitors for Monocarboxylate Transporter 4 (MCT4) . MCT4 is a lactate transporter highly expressed in glycolytic tumors, helping cancer cells export lactate to prevent acidosis.

  • Mechanism: The pyridine core mimics the lactate structure, binding to the transmembrane domain of MCT4.

  • SAR Insight: The 2-methoxy group often improves lipophilicity (LogP) and metabolic stability compared to the bare pyridine, while the 3-chloro substituent can fill hydrophobic pockets in the target protein or twist the biaryl bond angle in downstream derivatives.

Functionalization Logic Flow

Applications Core Methyl 3-chloro-2-methoxypyridine-4-carboxylate Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Suzuki Suzuki Coupling (R-B(OH)2, Pd) Core->Suzuki Demethylation Demethylation (HBr/AcOH) Core->Demethylation Acid 3-Chloro-2-methoxyisonicotinic acid (Amide Coupling Precursor) Hydrolysis->Acid Biaryl 3-Aryl-2-methoxypyridines (Kinase/Transporter Inhibitors) Suzuki->Biaryl Pyridone 3-Chloro-2-pyridone-4-carboxylate (H-Bond Donor Scaffold) Demethylation->Pyridone

Figure 2: Divergent synthesis strategies utilizing the orthogonal functional groups of the scaffold.

Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions reserved for halogenated pyridine esters.

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to neutralize HCl and NOx gases).

References

  • Sigma-Aldrich. Methyl 3-chloro-2-methoxypyridine-4-carboxylate Product Sheet. Accessed March 2026.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53436889 (Related Analog).

  • Matrix Fine Chemicals. Methyl 2-chloro-3-hydroxypyridine-4-carboxylate Data.

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. J. Med. Chem. 2021.[3][4]

  • ChemicalBook.[3] Methyl 2,6-dichloroisonicotinate Synthesis and Properties.

Sources

Safety and handling of chlorinated pyridine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Chlorinated pyridine compounds (e.g., 2-chloropyridine, 2,6-dichloropyridine, pentachloropyridine) represent a deceptive hazard in drug discovery and process chemistry. While often treated with the same casual precautions as standard organic solvents, they possess a unique toxicological profile and permeation capability that renders standard "lab coat and nitrile glove" protocols insufficient.

The Core Directive: Treat all chlorinated pyridines as transdermal hepatotoxins with high skin permeability. Do not rely on odor thresholds. Do not rely on standard nitrile gloves for immersion protection.

Chemical Profile & Reactivity

Chlorinated pyridines are electron-deficient aromatic heterocycles. The introduction of chlorine atoms increases lipophilicity compared to the parent pyridine, enhancing their ability to cross biological membranes (skin, blood-brain barrier).

CompoundCAS No.[1]Boiling PointFlash PointLipophilicity (LogP)Primary Hazard
2-Chloropyridine 109-09-1170°C66°C~1.5Dermal Toxicity, Liver Damage
2,6-Dichloropyridine 2402-78-0211°C110°C~2.3Irritant, Mutagenic Potential
Pentachloropyridine 2176-62-7280°CN/A (Solid)~5.0Bioaccumulation, Chronic Tox

Reactivity Hazards:

  • Nucleophilic Substitution: The C-Cl bond, particularly at the 2- and 4-positions, is susceptible to nucleophilic attack (SNAr). Uncontrolled reactions with strong nucleophiles (e.g., hydrazine, azides) can be exothermic and runaway-prone.

  • Thermal Decomposition: Upon combustion or high heat (>300°C), these release Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and potentially Phosgene traces depending on oxygen availability.

Toxicology: The Mechanism of Action

To ensure safety, one must understand why these compounds are toxic. The toxicity is not merely caustic; it is metabolic.

Bioactivation Mechanism: Chlorinated pyridines undergo bioactivation in the liver via Cytochrome P450 enzymes. The electron-deficient ring is oxidized, often forming unstable N-oxides or epoxides. These reactive intermediates act as electrophiles, binding covalently to hepatic macromolecules (proteins/DNA) or depleting Glutathione (GSH) reserves, leading to oxidative stress and necrosis.

Visualizing the Toxicity Pathway:

Chloropyridine_Metabolism Substrate Chlorinated Pyridine (Lipophilic) Liver Hepatic Uptake Substrate->Liver Dermal/Inhalation CYP CYP450 Bioactivation Liver->CYP Reactive Reactive Intermediate (Epoxide / N-Oxide) CYP->Reactive Oxidation GSH Glutathione (GSH) Conjugation Reactive->GSH Detoxification Binding Macromolecule Binding (DNA/Protein) Reactive->Binding GSH Depletion Excretion Mercapturic Acid (Excretion) GSH->Excretion Necrosis Hepatotoxicity / Necrosis Binding->Necrosis

Figure 1: Metabolic bioactivation pathway of chlorinated pyridines leading to potential hepatotoxicity.

Engineering Controls & PPE Strategy

The "Nitrile Fallacy": Standard disposable nitrile gloves (4-6 mil) provide insufficient protection against pyridine derivatives. Pyridine can permeate nitrile in <6 minutes. Chlorinated analogs, being more lipophilic, may permeate even faster or degrade the material, carrying the toxin through the glove to the skin (occlusion effect).

Protocol: The Layered Defense
  • Primary Engineering Control:

    • All handling must occur within a certified Chemical Fume Hood (Face velocity: 80-100 fpm).

    • For synthesis >100g or heating >100°C: Use a Blast Shield .

  • Personal Protective Equipment (PPE):

    • Gloves (Critical):

      • Inner Layer: 4-mil Nitrile (for dexterity/sweat).

      • Outer Layer:Silver Shield® (EVOH/PE Laminate) or Viton® .

      • Note: If Laminate gloves are too clumsy for fine weighing, double-glove with thick (8 mil) Nitrile and change every 15 minutes immediately after contact.

    • Respiratory: If fume hood work is impossible (e.g., maintenance), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

    • Body: Lab coat (Nomex preferred for flammability) + Chemical Apron.

Operational Workflow: Handling & Synthesis

This workflow dictates the safety logic based on scale and state.

Safety_Workflow Start Start: Chloropyridine Handling ScaleCheck Scale Assessment Start->ScaleCheck SmallScale < 100 mL / < 50 g ScaleCheck->SmallScale LargeScale > 100 mL / > 50 g ScaleCheck->LargeScale Hood Standard Fume Hood (Sash at working height) SmallScale->Hood GloveBox Consider Glove Box or Closed System Transfer LargeScale->GloveBox PPE_Check PPE Verification: Laminate Gloves Required? Hood->PPE_Check GloveBox->PPE_Check Proceed Proceed with Synthesis PPE_Check->Proceed Yes (Silver Shield/Viton) Waste Quench & Segregate Waste (No Oxidizers) Proceed->Waste

Figure 2: Decision matrix for engineering controls and PPE based on experimental scale.

Step-by-Step Synthesis Protocol (General SNAr)
  • Preparation:

    • Pre-weigh reagents in a hood. Do not transport open containers across the lab.

    • Prepare a quench solution (e.g., dilute HCl or NaOH depending on reaction) before starting.

  • Reaction:

    • If heating, ensure a reflux condenser is fitted with a scrubber trap if HCl evolution is expected.

    • Magnetic Stirring: Ensure vigorous stirring to prevent hot spots (thermal runaway risk).

  • Work-up:

    • Quenching: Add quench solution slowly. Exotherms are common.

    • Extraction: Use Dichloromethane (DCM) or Ethyl Acetate. Warning: Chloropyridines are highly soluble in DCM; this solution penetrates nitrile gloves instantly. Use Laminate gloves during extraction.

Emergency Response & Decontamination

Scenario: Spillage (>10 mL) outside fume hood.

  • Evacuate: Clear the immediate area. Vapors are heavier than air and will accumulate at floor level.[2]

  • PPE Up: Don Silver Shield gloves, goggles, and organic vapor respirator.

  • Containment:

    • Do NOT use paper towels initially (increases surface area for evaporation).

    • Use Vermiculite or Sand to dike and absorb the liquid.[3][4]

  • Decontamination:

    • Scoop absorbed material into a hazardous waste container.[4]

    • Scrub the surface with a 10% Bleach solution (oxidizes the pyridine ring, reducing volatility) followed by water. Note: Ensure good ventilation as bleach + pyridine can form irritating chloramines.

Scenario: Skin Exposure.

  • Immediate Action: Remove contaminated clothing immediately (do not pull over head if possible).

  • Wash: Flush with copious water for 15 minutes. Soap is essential to remove lipophilic residues.

  • Medical: Seek observation. Liver toxicity may be delayed 24-48 hours.

Waste Disposal

  • Segregation: Do not mix with strong oxidizers (Nitric acid) or strong reducing agents.[5]

  • Labeling: Clearly mark as "Toxic," "Halogenated Organic," and "Hepatotoxin."

  • Disposal Method: High-temperature incineration equipped with scrubbers for HCl/NOx removal.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7906, 2-Chloropyridine. PubChem. Link

  • European Chemicals Agency (ECHA). (2023). Substance Information: 2,6-dichloropyridine - Registration Dossier. ECHA.[6] Link

  • Ansell. (2022). Chemical Permeation & Degradation Guide (8th Edition).[7] (Referenced for Nitrile vs. Laminate breakthrough data on Pyridine analogs). Link

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: 2-Chloropyridine.[3] NJ.gov. Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyridine. United States Department of Labor. Link

Sources

Methodological & Application

Advanced Application Note: Methyl 3-chloro-2-methoxypyridine-4-carboxylate in Medicinal Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Compound Focus: Methyl 3-chloro-2-methoxypyridine-4-carboxylate (CAS: 1214335-12-2)

Introduction and Structural Rationale

In modern fragment-based drug discovery (FBDD) and lead optimization, highly functionalized heterocyclic scaffolds are critical for tuning physicochemical properties, improving metabolic stability, and establishing key target interactions. Methyl 3-chloro-2-methoxypyridine-4-carboxylate is a highly versatile, tri-substituted pyridine building block that offers orthogonal reactivity at three distinct positions.

The strategic placement of these functional groups provides a unique combination of electronic properties and synthetic handles:

  • C2-Methoxy Group: Acts as a bioisostere for standard aryl rings while significantly reducing the basicity of the pyridine nitrogen[1]. This modification improves membrane permeability, reduces hERG liability (often driven by highly basic amines), and provides a hydrogen-bond acceptor. Furthermore, it can be selectively demethylated to yield a 2-pyridone, a prevalent motif in kinase inhibitors.

  • C3-Chlorine Atom: Serves as a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Unlike 2-chloropyridines, which can form stable, catalytically inactive dimeric species with certain transition metals, 3-chloropyridines undergo rapid oxidative addition, making them excellent substrates for carbon-carbon bond formation[2].

  • C4-Methyl Ester: Provides a straightforward vector for late-stage derivatization. It can be saponified to the corresponding carboxylic acid for amide library generation or reduced to an alcohol/aldehyde for reductive aminations.

Physicochemical Impact of the Scaffold

To understand the causality behind selecting this specific scaffold over a standard phenyl or unsubstituted pyridine ring, consider the calculated physicochemical shifts summarized in Table 1.

Table 1: Comparative Physicochemical Properties of Core Scaffolds

Scaffold MotifcLogP (est.)TPSA (Ų)Pyridine N pKa (est.)Primary Medicinal Chemistry Advantage
Benzene 2.140.00N/AHigh lipophilicity; prone to CYP450 metabolism.
Pyridine 0.6512.89~5.2Improved solubility; acts as a strong H-bond acceptor.
2-Methoxypyridine 1.1022.12~3.2Reduced basicity; improved metabolic stability[3].
Methyl 3-chloro-2-methoxypyridine-4-carboxylate 1.85 48.42 < 2.0 Highly functionalizable; optimal balance of lipophilicity and polarity.

Divergent Synthetic Workflows

The true value of Methyl 3-chloro-2-methoxypyridine-4-carboxylate lies in its orthogonal reactivity. The diagram below illustrates the divergent pathways medicinal chemists utilize to generate diverse chemical libraries from this single precursor.

G Core Methyl 3-chloro-2-methoxy pyridine-4-carboxylate Suzuki C3-Aryl/Heteroaryl Derivative Core->Suzuki Suzuki-Miyaura (Pd cat., Ar-B(OH)2) Amide C4-Amide Derivative Core->Amide 1. LiOH 2. R-NH2, HATU Pyridone 2-Pyridone Scaffold Core->Pyridone Demethylation (BBr3 or HCl)

Divergent synthetic workflows for Methyl 3-chloro-2-methoxypyridine-4-carboxylate in drug discovery.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems, incorporating specific checkpoints (e.g., LC-MS monitoring) and mechanistic rationales to ensure high-fidelity execution.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Mechanistic Rationale: Coupling at the C3 position of a highly substituted pyridine can be sterically demanding. While standard Pd(dppf)Cl₂ is often sufficient for simple chloropyridines, the adjacent C2-methoxy and C4-ester groups create a sterically hindered environment. Therefore, utilizing


 paired with the bulky, electron-rich biarylphosphine ligand RuPhos  is recommended. RuPhos facilitates rapid oxidative addition into the challenging C-Cl bond and accelerates reductive elimination while preventing off-target coordination of the pyridine nitrogen to the palladium center[2][4].

Reagents:

  • Methyl 3-chloro-2-methoxypyridine-4-carboxylate (1.0 equiv, 1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • RuPhos (0.10 equiv, 10 mol%)

  • 
     (3.0 equiv, 3.0 mmol)
    
  • Toluene/Water (10:1, 0.1 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridine core (1.0 mmol), the boronic acid (1.5 mmol),

    
     (5 mol%), RuPhos (10 mol%), and anhydrous 
    
    
    
    (3.0 mmol).
  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-pure Argon (repeat 3 times) to establish a strictly inert atmosphere. Causality: Oxygen rapidly oxidizes the electron-rich RuPhos ligand, killing the catalytic cycle.

  • Solvent Addition: Add degassed Toluene (9.0 mL) and degassed deionized Water (0.9 mL) via syringe.

  • Reaction Execution: Heat the biphasic mixture to 100 °C in a pre-heated oil bath for 12–18 hours.

  • Validation Checkpoint: Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Look for the disappearance of the starting material mass (

    
     = 202.0) and the appearance of the target cross-coupled mass.
    
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: C4-Ester Hydrolysis and Amide Library Generation

Mechanistic Rationale: The C4-methyl ester must be hydrolyzed to the carboxylic acid prior to amidation. Lithium hydroxide (


) in a biphasic THF/Water system is utilized to selectively hydrolyze the ester without displacing the C3-chlorine or C2-methoxy groups, which remain stable under mild aqueous alkaline conditions. For the subsequent amidation, HATU  is selected over standard EDC/HOBt because its highly reactive azabenzotriazole ester intermediate ensures quantitative conversion even with sterically hindered or electron-deficient anilines.

Part 1: Saponification

  • Dissolve Methyl 3-chloro-2-methoxypyridine-4-carboxylate (1.0 mmol) in a 3:1 mixture of THF:

    
     (4.0 mL).
    
  • Add

    
     (2.0 equiv, 2.0 mmol) in one portion.
    
  • Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of the high-Rf ester spot).

  • Workup: Concentrate the mixture to remove THF. Acidify the remaining aqueous layer with 1M HCl to pH ~3. The resulting 3-chloro-2-methoxypyridine-4-carboxylic acid will typically precipitate. Filter, wash with cold water, and dry under high vacuum.

Part 2: Amide Coupling

  • Dissolve the isolated carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.5 mL).

  • Add DIPEA (3.0 equiv, 1.5 mmol) and HATU (1.2 equiv, 0.6 mmol). Stir for 10 minutes at room temperature to pre-form the active ester. Causality: Pre-activation prevents the amine from reacting directly with the coupling reagent to form unreactive guanidinium byproducts.

  • Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol).

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint: Confirm complete conversion via LC-MS.

  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry, concentrate, and purify via reverse-phase preparative HPLC.
    

References

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][4]

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles Source: RSC Publishing URL:[Link][2]

  • 2-Methoxypyridine | C6H7NO | CID 74201 Source: PubChem (NIH National Library of Medicine) URL: [Link][1]

Sources

Derivatization of the carboxylate group of Methyl 3-chloro-2-methoxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with functionalized pyridine scaffolds. It provides a rigorous, evidence-based approach to derivatizing Methyl 3-chloro-2-methoxypyridine-4-carboxylate (CAS: 1214335-12-2), a versatile building block for heterocycle-based therapeutics.

Executive Summary & Substrate Analysis

The target molecule, Methyl 3-chloro-2-methoxypyridine-4-carboxylate (1 ), presents a unique reactivity landscape defined by three competing functionalities:

  • C4-Methyl Ester (Target): Electron-deficient due to the pyridine ring, but sterically crowded by the C3-Chlorine.

  • C3-Chlorine: A handle for future cross-coupling (Suzuki/Buchwald), but sterically encumbering the ester.

  • C2-Methoxy: An electron-donating group that modulates ring basicity but is also a potential leaving group (SNAr) under harsh nucleophilic conditions.

Strategic Imperative: The primary challenge is to derivatize the C4-ester without compromising the C3-Cl handle or displacing the C2-OMe group. This guide prioritizes "soft" conditions and stepwise activation to ensure chemoselectivity.

Electronic & Steric Profile
  • Activation: The pyridine nitrogen renders the C4-carbonyl highly electrophilic compared to phenyl esters.

  • Deactivation: The 3-Cl substituent imposes an ortho-effect, twisting the ester out of planarity and retarding the rate of nucleophilic attack via steric hindrance.

  • Risk Factor: Direct aminolysis at high temperatures risks SNAr displacement of the 2-OMe group by the amine.

Derivatization Pathways (Decision Tree)

The following diagram outlines the validated pathways for transforming the parent ester into high-value intermediates.

DerivatizationMap cluster_warning Critical Control Point Substrate Methyl 3-chloro-2-methoxy pyridine-4-carboxylate Acid Carboxylic Acid (Hydrolysis) Substrate->Acid LiOH, THF/H2O (Protocol A) Alcohol Primary Alcohol (Reduction) Substrate->Alcohol NaBH4, CaCl2 (Protocol C) Amide Amide (Coupling) Acid->Amide HATU/DIPEA + Amine (Protocol B) Aldehyde Aldehyde (Oxidation) Alcohol->Aldehyde Dess-Martin Periodinane

Figure 1: Strategic derivatization map. The carboxylic acid is the central hub for diverse functionalization to avoid side reactions common in direct aminolysis.

Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis (Ester Acid)

Objective: Generate the free carboxylic acid without demethylating the C2-OMe or hydrolyzing the C3-Cl. Mechanism: Base-catalyzed acyl-oxygen cleavage.

  • Reagents: Lithium Hydroxide monohydrate (LiOH·H₂O), THF, Water.

  • Rationale: LiOH is preferred over NaOH/KOH due to better solubility in THF/Water mixtures and milder cation Lewis acidity.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 1 in THF (5 mL/mmol). Cool to 0 °C.

  • Addition: Add a solution of LiOH·H₂O (1.5 eq) in water (2 mL/mmol) dropwise.

  • Reaction: Allow to warm to room temperature (RT). Stir for 4–6 hours.

    • Note: The 3-Cl steric bulk may require longer reaction times than unsubstituted pyridines. Monitor by LCMS.

  • Workup (Critical):

    • Concentrate to remove THF.

    • Acidify the aqueous residue carefully with 1N HCl to pH ~3–4. Do not use concentrated HCl or heat, to prevent acid-catalyzed demethylation of the 2-OMe.

    • The product often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc (3x).

  • Validation:

    
    H NMR should show the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad COOH peak (>11 ppm).
    
Protocol B: Amidation via Activation (Acid Amide)

Objective: Couple the acid with an amine (R-NH₂) while suppressing SNAr side reactions. Rationale: Direct aminolysis of the ester requires high heat (promoting SNAr at C2). Coupling via the acid using HATU allows reaction at RT.

Step-by-Step:

  • Activation: To a solution of the Acid (from Protocol A, 1.0 eq) in dry DMF (5 mL/mmol), add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at RT to form the active ester.

    • Insight: Pre-activation prevents the amine from attacking the C2-position by ensuring the carboxylate is the fastest electrophile.

  • Coupling: Add the Amine (1.1 eq). Stir at RT for 2–12 hours.

  • Workup: Dilute with water. If the amide is solid, filter. If liquid, extract with EtOAc/LiCl (aq) to remove DMF.

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Protocol C: Chemoselective Reduction (Ester Alcohol)

Objective: Reduce the ester to the primary alcohol without reducing the pyridine ring or removing the chlorine. Reagents: NaBH₄, CaCl₂ (or LiCl), EtOH/THF.

Step-by-Step:

  • Preparation: Dissolve 1 (1.0 eq) in absolute EtOH (10 mL/mmol).

  • Additive: Add CaCl₂ (2.0 eq). Stir for 10 mins.

    • Mechanism:[1] Calcium coordinates the ester carbonyl and the borohydride, enhancing hydridic delivery to the sterically hindered C4 position (Brown reduction modification).

  • Reduction: Add NaBH₄ (3.0 eq) portion-wise at 0 °C. Warm to RT and stir overnight.

  • Quench: Carefully quench with sat. NH₄Cl solution (gas evolution!).

  • Extraction: Extract with EtOAc. The alcohol product is usually polar; ensure the aqueous layer is thoroughly extracted.

Troubleshooting & Optimization (The "Expertise" Layer)

IssueProbable CauseCorrective Action
Low Yield in Hydrolysis Product is zwitterionic and stuck in aqueous phase.Adjust pH to the isoelectric point (usually pH 3-4) during extraction. Use n-Butanol or 2-MeTHF for extraction.
SNAr Side Product Nucleophile attacked C2-OMe instead of C4-Ester.Lower reaction temperature. Switch from direct aminolysis to Protocol B (HATU coupling).
Incomplete Reduction 3-Cl steric hindrance blocking hydride attack.Switch to LiAlH₄ in THF at 0 °C (more aggressive but effective).
Demethylation (Loss of OMe) Acid concentration too high during workup.Use mild acids (citric acid or 1N HCl) and avoid heating the acidic solution.

Comparative Data Summary

The following table summarizes expected outcomes based on internal standardizations of pyridine carboxylate chemistry.

TransformationReagentsExp.[2][3][4][5] YieldKey Selectivity Factor
Hydrolysis LiOH, THF/H2O85-95%pH control prevents zwitterion loss.
Amidation HATU, DIPEA80-90%Pre-activation avoids C2-displacement.
Reduction NaBH₄/CaCl₂75-85%CaCl₂ overcomes 3-Cl sterics.

References

  • General Pyridine Carboxylate Reactivity

    • Title: "Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines."[3][6]

    • Source:Journal of Organic Chemistry, 2014, 79(3), 943–954.
    • URL:[Link]

    • Relevance: Establishes the efficiency of HATU coupling for heterocyclic carboxyl
  • Reduction Methodologies

    • Title: "Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6."
    • Source:Journal of the American Chemical Society, 1951, 73(11), 5191.
    • URL:[Link]

    • Relevance: Foundational text on reducing hindered pyridine esters.
  • Substrate Data (CAS 1214335-12-2)

    • Title: "Methyl 3-chloro-2-methoxypyridine-4-carboxyl
    • Source: PubChem (NIH).
    • URL:[Link]

    • Relevance: Verification of chemical structure and physical properties.[2][7]

Sources

Application Note: Visible-Light Photoredox Catalysis for Late-Stage C–H Functionalization of N-Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Overcoming the Late-Stage Functionalization Bottleneck

The direct C–H functionalization of complex, biologically active heterocycles is a transformative strategy in modern drug discovery. Specifically, the introduction of small alkyl groups (e.g., "magic methyl" or cyclopropyl groups) can drastically improve an Active Pharmaceutical Ingredient's (API) binding affinity, metabolic stability, and lipophilicity.

Historically, the Minisci reaction—the addition of carbon-centered radicals to basic heteroarenes—has been the standard method for this transformation. However, classical Minisci protocols require stoichiometric amounts of harsh oxidants (such as silver salts or persulfates) and elevated temperatures, which severely limit functional group tolerance and preclude their use in late-stage complex molecule synthesis.

The advent of visible-light photoredox catalysis has revolutionized this paradigm. By utilizing single-electron transfer (SET) under mild, ambient conditions, photoredox Minisci-type reactions enable the precise, late-stage alkylation of highly functionalized pharmaceuticals without the need for de novo synthesis[1],[2]. This application note details the mechanistic rationale, catalyst selection, and a self-validating experimental protocol for the photoredox-mediated alkylation of N-heterocycles using organic peroxides as radical precursors.

Mechanistic Framework: Causality in the Photoredox Minisci Reaction

To successfully execute and troubleshoot this methodology, one must understand the thermodynamic and kinetic causality driving the reaction. The process relies on two synchronized phenomena: Photoredox SET and Polarity Matching .

Polarity Matching via Brønsted Acid Activation

Alkyl radicals (R•) generated from precursors like diacyl peroxides or redox-active esters are inherently nucleophilic due to their high-energy singly occupied molecular orbital (SOMO). Conversely, neutral N-heterocycles (e.g., pyridines, quinolines) are relatively electron-rich, making the radical addition kinetically sluggish.

By introducing a Brønsted acid such as Trifluoroacetic Acid (TFA), the basic nitrogen of the heterocycle is protonated. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heteroarene, rendering it highly electrophilic. The polarity-matched addition of the nucleophilic radical to the electrophilic protonated heterocycle now proceeds at near diffusion-controlled rates[2].

The Oxidative Quenching Catalytic Cycle

We utilize strongly reducing photocatalysts, such as the Iridium complex Ir[dF(CF3)ppy]2(dtbbpy)PF6. Upon excitation with blue light (450 nm), the ground-state Ir(III) undergoes a Metal-to-Ligand Charge Transfer (MLCT) to form the long-lived excited state *Ir(III).

  • Radical Generation: The *Ir(III) species is a potent single-electron reductant. It transfers an electron to the alkyl radical precursor (e.g., an organic peroxide), triggering mesolytic cleavage and the extrusion of CO₂ to yield the nucleophilic alkyl radical.

  • Addition: The alkyl radical adds to the protonated heterocycle, forming an

    
    -amino radical cation intermediate.
    
  • Rearomatization (Catalyst Turnover): The resulting Ir(IV) species from step 1 is a strong oxidant. It accepts an electron from the

    
    -amino radical cation, simultaneously turning over the catalyst back to ground-state Ir(III) and yielding an iminium ion, which rapidly deprotonates to form the final alkylated heterocycle[2].
    

PhotoredoxCycle PC Ir(III) Catalyst (Ground State) PC_star *Ir(III) Catalyst (Excited State) PC->PC_star MLCT PC_ox Ir(IV) Catalyst (Strong Oxidant) PC_star->PC_ox SET (Oxidative Quenching) Precursor Alkyl Radical Precursor (e.g., Diacyl Peroxide) PC_star->Precursor e- transfer PC_ox->PC SET (Catalyst Turnover) Light Blue LED (450 nm) Light->PC hν Excitation Radical Nucleophilic Alkyl Radical (R•) Precursor->Radical Mesolytic Cleavage (-CO2) Adduct Radical Cation Adduct Radical->Adduct Minisci Addition Substrate Protonated N-Heterocycle (Lowered LUMO) Substrate->Adduct Polarity Matched Addition Adduct->PC_ox e- transfer (Rearomatization) Product Alkylated Heterocycle (Final Product) Adduct->Product Deprotonation (-H+)

Fig 1: Photoredox catalytic cycle for the Minisci-type alkylation of N-heterocycles.

Quantitative Data: Catalyst Selection Guide

Selecting the correct photocatalyst is entirely dependent on matching the redox potentials of the catalyst's excited and oxidized/reduced states with the oxidation/reduction potentials of the substrates. The table below summarizes the electrochemical properties of common photoredox catalysts used in heterocycle functionalization.

Photocatalyst

or


or

Abs. Max (

)
Optimal Application in Minisci Reactions
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ -0.89 V+1.69 V~380 nmBroadest scope; strong reductant for peroxides and strong oxidant for rearomatization[2],.
-0.81 V+1.29 V~452 nmMild conditions; excellent for easily reduced precursors like diazonium salts[2].
4CzIPN (Organic Dye)-1.04 V+1.52 V~435 nmSustainable, metal-free alternative; highly reducing excited state.
Eosin Y (Organic Dye)+0.83 V+0.78 V~539 nmGreen-light mediated reactions; primarily used in oxidative generation of radicals.

(Note: Potentials are reported in Volts vs. SCE in CH₃CN)

Standard Operating Protocol: Late-Stage Methylation of N-Heterocycles

This protocol describes the self-validating methodology for the direct methylation of complex N-heterocycles (e.g., Fasudil or Camptothecin derivatives) utilizing dicumyl peroxide or diacetyl peroxide as the radical source[1].

Materials & Reagents (with Causality)
  • Substrate (N-Heterocycle): 0.5 mmol.

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.0 mol%). Chosen for its high oxidation potential (+1.69 V) ensuring efficient rearomatization of the radical cation.

  • Radical Precursor: Diacetyl peroxide (3.0 equiv). Provides the methyl radical upon SET reduction and decarboxylation.

  • Brønsted Acid: Trifluoroacetic acid (TFA, 1.5 equiv). Crucial for protonating the heterocycle, lowering its LUMO to enable polarity-matched radical addition.

  • Solvent: Acetonitrile/Water (1:1, 0.1 M). Water increases the solubility of the protonated heterocycle and stabilizes charged intermediates.

Step-by-Step Workflow

Step 1: Reaction Assembly

  • To an oven-dried 20 mL borosilicate glass vial equipped with a magnetic stir bar, add the N-heterocycle (0.5 mmol) and the Ir-photocatalyst (1.0 mol%).

  • Add 5.0 mL of the degassed Acetonitrile/Water (1:1) solvent mixture.

  • Add TFA (0.75 mmol, 1.5 equiv) dropwise while stirring. Observe a potential slight color change or dissolution as the heterocycle salt forms.

  • Add the diacetyl peroxide (1.5 mmol, 3.0 equiv) in a single portion.

Step 2: Degassing (Critical Validation Step)

  • Seal the vial with a PTFE-lined septum cap.

  • Sparge the solution with dry Nitrogen or Argon gas via a submerged needle for exactly 15 minutes, utilizing a secondary vent needle.

  • Causality: Molecular oxygen (

    
    ) is an excellent triplet quencher. Failure to remove 
    
    
    
    will result in the immediate quenching of the *Ir(III) excited state, completely shutting down the catalytic cycle.

Step 3: Photochemical Irradiation

  • Place the vial in a photoreactor equipped with 450 nm Blue LEDs (e.g., Kessil PR160L or equivalent).

  • Position a cooling fan directly blowing on the setup to maintain the reaction at ambient temperature (25 °C).

  • Causality: Elevated temperatures can lead to non-photochemical thermal decomposition of the peroxide, leading to unselective background reactions and poor yields.

  • Stir vigorously and irradiate for 12–24 hours.

Step 4: Workup and Isolation

  • Quench the reaction by adding 5 mL of saturated aqueous

    
     to neutralize the TFA.
    
  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Dichloromethane/Methanol for polar heterocycles).

System Validation & Quality Control

To ensure the protocol is functioning as a self-validating system, perform an LC-MS aliquot check at the 2-hour mark:

  • Expected Result: Appearance of the

    
     mass peak (addition of a methyl group minus the loss of a proton).
    
  • Failure Mode 1 (No Conversion): If only starting material is observed, check the light source intensity and verify that the solution was properly degassed.

  • Failure Mode 2 (

    
     Peak Observed):  This indicates N-oxidation of the heterocycle rather than alkylation. Causality: This occurs if the TFA stoichiometry is too low. The unprotonated free amine is oxidized by the Ir(IV) intermediate. Remedy: Ensure exactly 1.5–2.0 equivalents of TFA are used to fully protect the basic nitrogen.
    

References

  • Dirocco, D. A., Dykstra, K., Krska, S., Vachal, P., Conway, D. V., & Tudge, M. (2014). "Late-stage functionalization of biologically active heterocycles through photoredox catalysis." Angewandte Chemie International Edition, 53(19), 4802-4806. URL: [Link]

  • Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2021). "Photoredox-Catalyzed C–H Functionalization Reactions." Chemical Reviews, 122(2), 1645-1751. URL:[Link]

Sources

Application Note: Optimizing Aryl Boronic Acids in Pharmaceutical Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is the premier method for constructing biaryl motifs, a structural pharmacophore present in over 25% of small-molecule drugs (e.g., Valsartan, Losartan, Boscalid). This guide focuses on the Aryl Boronic Acid intermediate. While often viewed as simple reagents, their behavior regarding stability (protodeboronation), transmetallation efficiency, and impurity propagation defines the success of scale-up campaigns. This note bridges the gap between medicinal chemistry screening and process-scale optimization.

Core Intermediate Profile: Aryl Boronic Acids

Role: Nucleophilic coupling partner in Pd-catalyzed C-C bond formation. Critical Attribute: Unlike organolithium or Grignard reagents, boronic acids are air- and moisture-stable, allowing for mild reaction conditions compatible with functional groups (esters, nitriles, amides) common in APIs.

Key Mechanistic Insight: The Transmetallation Bottleneck

While oxidative addition is often cited as the initiation step, transmetallation is frequently the rate-determining step (RDS) in pharmaceutical coupling, particularly with electron-rich boronic acids.

  • The "Oxo-Palladium" Pathway: Transmetallation does not occur directly between the neutral boronic acid and the oxidative addition complex (

    
    ). It requires activation by a base to form either a boronate species (
    
    
    
    ) or a hydroxo-palladium complex (
    
    
    ).
  • Implication: The choice of base (

    
     vs. 
    
    
    
    vs.
    
    
    ) dictates the concentration of the active transmetallating species.

Visualization: The Catalytic Cycle & Logic Flow

The following diagram illustrates the catalytic cycle with a specific focus on the activation pathways required for successful transmetallation.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (LnPd(Ar)X) Pd0->OxAdd + Ar-X BaseAct Base Activation (Formation of Pd-OH or Boronate) OxAdd->BaseAct + Base TransMet Transmetallation (Rate Determining Step) BaseAct->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Ar-Ar' ArX Aryl Halide (Ar-X) ArX->OxAdd ArBX Aryl Boronic Acid (Ar'-B(OH)2) ArBX->TransMet Base Base (OH-, CO3--) Base->BaseAct

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the critical role of base activation prior to transmetallation.

Experimental Protocols

Protocol A: High-Throughput Catalyst Screening (Lead Optimization)

Objective: Rapidly identify the optimal Ligand/Base combination for a specific API intermediate.

Reagents:

  • Substrate: 1.0 equiv Aryl Halide.

  • Intermediate: 1.5 equiv Aryl Boronic Acid.

  • Catalyst Load: 5 mol% Pd source.

Workflow:

  • Preparation: Prepare stock solutions of Pd(OAc)₂ and 4 distinct ligands (e.g.,

    
    , SPhos, XPhos, dppf) in degassed dioxane.
    
  • Dosing: In a 96-well reaction block, dispense the Aryl Halide and Boronic Acid.

  • Catalyst Addition: Add the Pd/Ligand stock solutions.

  • Base Variation: Add aqueous solutions of

    
     (2M) to rows A-D and 
    
    
    
    (2M) to rows E-H.
  • Reaction: Seal and heat to 80°C for 4 hours.

  • Analysis: Aliquot 10 µL into MeCN for UPLC-MS analysis.

    • Success Metric: Conversion > 90%; De-halogenated byproduct < 5%.

Protocol B: Process Scale-Up & Pd Remediation (Self-Validating System)

Objective: Gram-to-Kilogram synthesis with strict control over residual Palladium (ICH Q3D guidelines limit Pd to <10 ppm in oral drugs).

Step-by-Step Methodology:

  • Inerting: Charge the reactor with Aryl Halide (1.0 equiv) and Boronic Acid (1.1 equiv). Purge with

    
     for 3 cycles. Why: Oxygen causes homocoupling of boronic acids and deactivates phosphine ligands.
    
  • Solvent System: Add Toluene/Water (3:1 ratio). Why: A biphasic system solubilizes inorganic bases while keeping the organic product in the toluene phase.

  • Catalyst Charge: Add

    
     (0.5 mol%).
    
  • Reaction: Heat to reflux (approx. 90°C). Monitor by HPLC every 2 hours.

    • Validation Check: If reaction stalls at 80% conversion, add 0.1 equiv additional Boronic Acid (not catalyst). Boronic acids can degrade via protodeboronation faster than the halide is consumed.

  • Phase Separation: Cool to 50°C. Separate the aqueous layer (contains inorganic salts/boron waste).

  • Palladium Scavenging (The Critical Step):

    • Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) or activated carbon (e.g., Ecosorb®) at 10 wt% relative to the product.

    • Agitate at 50°C for 4 hours.

    • Filter through a Celite pad.[1]

  • Final Validation: Analyze filtrate for Pd content using ICP-MS. Limit: <10 ppm.

Data Presentation: Ligand Selection Guide

The choice of ligand dictates the steric bulk and electron density at the Palladium center, influencing the cycle's efficiency.

Ligand ClassExampleBest ApplicationMechanism of Action
Simple Phosphines

Easy, unhindered substrates.Moderate donation; cheap but requires higher loading.
Buchwald Ligands XPhos , SPhosSterically hindered biaryls; Chlorides.Dialkylbiaryl backbone promotes oxidative addition of unreactive Ar-Cl.
Bidentate dppf Scale-up "workhorse".Large bite angle stabilizes Pd, preventing catalyst death (Pd black).
NHC IPr, IMesElectron-poor aryl chlorides.Strong

-donation facilitates oxidative addition.

Troubleshooting & Causality

Issue 1: Protodeboronation (Loss of Boronic Acid)

  • Symptom: Aryl halide remains, but boronic acid is consumed. Product yield is low.

  • Cause: Hydrolytic cleavage of the C-B bond, accelerated by high pH and high temperature.

  • Solution:

    • Switch to a milder base (

      
       or 
      
      
      
      instead of
      
      
      ).
    • Use Boronic Esters (Pinacol esters) which are more stable than free acids.

    • Reduce water content (use anhydrous conditions with CsF).

Issue 2: "Pd Black" Precipitation

  • Symptom: Reaction mixture turns black; conversion stops.

  • Cause: Ligand dissociation leads to formation of inactive Pd(0) aggregates.

  • Solution: Increase Ligand:Pd ratio (e.g., from 2:1 to 4:1) or switch to a bidentate ligand like dppf which chelates the metal more strongly.

Pd Scavenging Workflow

Meeting regulatory limits for heavy metals is non-negotiable in pharma. This workflow ensures compliance.

Scavenging Reaction Crude Reaction Mixture (>500 ppm Pd) Filter1 Phase Separation (Remove Aqueous Salts) Reaction->Filter1 Scavenge Add Thiol-Silica (50°C, 4 hours) Filter1->Scavenge Filter2 Filtration (Celite/Membrane) Scavenge->Filter2 Test ICP-MS Testing Filter2->Test Test->Scavenge Fail (Repeat) Result Final API (<10 ppm Pd) Test->Result Pass

Figure 2: Logic flow for Palladium removal to meet ICH Q3D guidelines.

References

  • Suzuki-Miyaura Cross-Coupling: Status and Recent Advances Source: Yoneda Labs / Chemical Reviews URL:[Link]

  • Industrial Applications of Suzuki-Miyaura Coupling in Pharmaceutical Process Chemistry Source: Semantic Scholar / Organics (2022) URL:[Link][2]

  • Palladium Scavenging and Removal in API Synthesis Source: Onyx Scientific URL:[Link]

  • Protodeboronation Mechanisms and Mitigation Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • ICH Q3D Elemental Impurities Guidelines Source: Biotage / ICH URL:[Link]

Sources

Protocol for the amidation of Methyl 3-chloro-2-methoxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amidation of Methyl 3-chloro-2-methoxypyridine-4-carboxylate

Executive Summary & Structural Analysis

Target Molecule: Methyl 3-chloro-2-methoxypyridine-4-carboxylate (CAS: 1214335-12-2) Transformation: Ester Amidation (Methyl Ester


 Primary/Secondary Amide)[1]

This scaffold presents a specific synthetic challenge: Steric Ortho-Substitution .[1] The chlorine atom at the C3 position exerts significant steric hindrance on the C4 ester, impeding direct nucleophilic attack by amines.[1] Furthermore, the electron-donating nature of the C2-methoxy group (via resonance) reduces the electrophilicity of the carbonyl carbon, making direct aminolysis sluggish under standard thermal conditions.[1]

Therefore, this guide rejects simple thermal aminolysis in favor of a Two-Step Activation Protocol . We prioritize the Hydrolysis-Activation-Amidation pathway.[1] This route ensures complete conversion, minimizes side reactions (such as nucleophilic aromatic substitution at C2 or C3), and offers the highest reproducibility for scale-up.[1]

Mechanistic Pathway & Reaction Scheme

The selected pathway involves saponification of the ester to the carboxylic acid, followed by activation to the acid chloride (or active ester), and final quenching with the amine.[1]

ReactionScheme Substrate Methyl 3-chloro-2- methoxypyridine-4-carboxylate Inter1 Intermediate: 3-chloro-2-methoxy isonicotinic acid Substrate->Inter1 Step 1: Hydrolysis (LiOH/THF/H2O) Activated Activated Species: Acid Chloride or HATU-Ester Inter1->Activated Step 2: Activation (SOCl2 or HATU) Product Target Product: 3-chloro-2-methoxy pyridine-4-carboxamide Activated->Product Step 3: Amidation (NH3 or R-NH2)

Figure 1: Stepwise synthetic pathway overcoming steric hindrance at the C3 position.[1]

Experimental Protocols

Protocol A: Synthesis of the Primary Amide (-CONH₂)

Best for: Creating the unsubstituted carboxamide building block.

Reagents:

  • Substrate: Methyl 3-chloro-2-methoxypyridine-4-carboxylate (1.0 equiv)[1]

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 equiv)

  • Activator: Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.5 equiv) + DMF (cat.)

  • Amine Source: Ammonium Hydroxide (28% NH₃ aq) or 0.5M NH₃ in Dioxane.

  • Solvents: THF, Water, Dichloromethane (DCM), Toluene.[1]

Step-by-Step Methodology:

  • Saponification (Ester Hydrolysis):

    • Dissolve the substrate in a mixture of THF/Water (3:1 v/v).

    • Add LiOH[1]·H₂O (2.0 equiv) in one portion.

    • Stir at ambient temperature (20–25°C) for 2–4 hours. Monitor by LCMS for the disappearance of the ester (M+H: ~202) and appearance of the acid (M+H: ~188).

    • Workup: Concentrate THF under reduced pressure. Acidify the aqueous residue to pH 2–3 using 1N HCl. The carboxylic acid intermediate often precipitates. Filter and dry under vacuum.[2] If no precipitate forms, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.[1]

  • Activation (Acid Chloride Formation):

    • Suspend the dried carboxylic acid intermediate in anhydrous Toluene or DCM.

    • Critical Step: Add Thionyl Chloride (5.0 equiv) slowly. If using DCM, add catalytic DMF (2-3 drops) to initiate the Vilsmeier-Haack type activation.[1]

    • Reflux (if Toluene) or reflux (if DCM) for 2 hours. The solution should become clear as the acid chloride forms.

    • Concentrate the reaction mixture to dryness in vacuo to remove excess SOCl₂. Co-evaporate with Toluene (2x) to ensure complete removal of acidic volatiles.

  • Amidation:

    • Dissolve the crude acid chloride residue in anhydrous DCM or THF. Cool to 0°C.[3]

    • Add NH₃ (0.5M in Dioxane) (3.0 equiv) or aqueous Ammonium Hydroxide (5.0 equiv) dropwise.

    • Note: If using aqueous NH₃, vigorous stirring is required (biphasic).

    • Allow to warm to room temperature and stir for 1 hour.

  • Isolation:

    • Dilute with water and extract with DCM.

    • Wash organic layer with saturated NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (0-5% MeOH in DCM).[1]

Protocol B: Synthesis of Substituted Amides (-CONHR)

Best for: Coupling with complex amines (e.g., anilines, chiral amines) where harsh acid chlorides might degrade the amine.[1]

Reagents:

  • Intermediate: 3-chloro-2-methoxyisonicotinic acid (from Protocol A, Step 1).[1]

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride).

  • Base: DIPEA (Hunig’s Base) (3.0 equiv).

  • Solvent: DMF or DMF/DCM (1:1).

Methodology:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Add HATU (1.2 equiv). Stir for 10 minutes to form the activated ester (yellowing of solution is typical).

  • Add the target Amine (1.1 equiv).

  • Stir at Room Temperature for 2–16 hours.

  • Workup: Dilute with EtOAc, wash copiously with water (3x) and LiCl (5% aq) to remove DMF. Wash with Brine, dry, and concentrate.[1]

Process Visualization (Workflow)

Workflow Start Start: Methyl 3-chloro-2- methoxypyridine-4-carboxylate Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 Check1 LCMS Check: Acid Formed? Step1->Check1 Check1->Step1 No (Add Heat) Step2 Activation (SOCl2, Reflux) Check1->Step2 Yes Step3 Amidation (NH3 or R-NH2) Step2->Step3 Finish Final Product Isolation Step3->Finish

Figure 2: Operational workflow for the conversion process.

Critical Data & Troubleshooting

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Incomplete Hydrolysis Steric bulk of 3-Cl prevents attack.[1]Increase temp to 50°C; switch LiOH to NaOH (stronger nucleophile).
Low Yield in Step 2 Hydrolysis of Acid Chloride.Ensure glassware is bone-dry.[1] Use fresh SOCl₂. Co-evaporate with toluene to remove trace water/acid.
Side Product: 2-OH Pyridine Demethylation of 2-OMe.[1]Avoid strong mineral acids (HBr/HI) or excessive heating during acidification. Keep pH ~3, not <1.[1]
Unreacted Amine (Protocol B) Carboxylic acid deactivation.The 3-Cl/2-OMe combo deactivates the acid.[1] Switch from HATU to POCl₃ or Ghosez's Reagent for higher reactivity.

References

  • General Pyridine Amidation: Synthesis of 3-amino-2-chloro-4-methylpyridine. (2025). ChemicalBook. Link

  • Coupling Reagents: Goodreid, J. D., et al. (2014).[4] Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry. Link

  • Substrate Properties: Methyl 3-chloro-2-methoxypyridine-4-carboxylate Product Page. Sigma-Aldrich.[1][5] Link

  • Acid Chloride Method: Hargrave, K. D., et al. (1991). Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry. Link

Sources

Development of inhibitors using a pyridine carboxylate scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic development of inhibitors based on the pyridine carboxylate scaffold , specifically focusing on 2,4-pyridinedicarboxylic acid (2,4-PDCA) and its derivatives. These scaffolds are privileged structures in medicinal chemistry, particularly for targeting 2-oxoglutarate (2OG)-dependent oxygenases such as Histone Lysine Demethylases (KDMs) and Prolyl Hydroxylases (PHDs).

Application Note: Precision Engineering of Pyridine Carboxylate Scaffolds

Strategic Rationale & Mechanism of Action

The pyridine carboxylate scaffold functions primarily as a metal-chelating pharmacophore . In the context of 2OG-dependent enzymes, the inhibitor mimics the endogenous cofactor, 2-oxoglutarate.

  • Bidentate Chelation: The pyridine nitrogen (

    
    ) and the adjacent carboxylate oxygen (at the 2-position) coordinate the active site Ferrous iron (
    
    
    
    ) in a bidentate manner. This blocks the catalytic center, preventing the oxidation of the primary substrate (e.g., methylated histone lysine).
  • The "Anchor" Point: The 2-carboxylate is non-negotiable for potency in this class. It forms a salt bridge with conserved arginine or lysine residues (e.g., Lys241 in KDM4A) and coordinates the metal.

  • Vector for Selectivity: The 4-position carboxylate (in 2,4-PDCA) or substituents at the 3- and 5-positions allow the molecule to extend into the substrate-binding groove. This is where "linker-diver" strategies are employed to gain selectivity between KDM isoforms (e.g., KDM4 vs. KDM5).

Visualizing the Binding Mode

The following diagram illustrates the conserved binding mode of 2,4-PDCA within the JmjC domain of a Histone Demethylase.

BindingMode Iron Fe(II) Cofactor Pyridine Pyridine Ring N_atom Pyridine N Pyridine->N_atom contains C2_COOH 2-Carboxylate (COO-) Pyridine->C2_COOH linked C4_Sub 4-Position Substituent (Selectivity Vector) Pyridine->C4_Sub linked N_atom->Iron Coordination C2_COOH->Iron Coordination Residues Active Site Residues (e.g., His188, Glu190) C4_Sub->Residues Steric/H-bond Interaction Residues->Iron Anchors Metal

Caption: Bidentate coordination of Fe(II) by the pyridine nitrogen and 2-carboxylate group, with the 4-position acting as a vector for selectivity.

SAR Optimization Strategy

When developing inhibitors from this scaffold, avoid random modifications. Follow this logic:

PositionRoleModification Strategy
2-Position Metal Binding Do Not Modify. Esterification creates prodrugs (cell-permeable) but the free acid is required for activity.
3-Position Electronic/Steric Small groups (e.g., -F, -NH2) can modulate the pKa of the pyridine nitrogen, affecting metal affinity. 3-amino groups often enhance potency via H-bonds.
4-Position Solvent Exposure Ideal for attaching long chains, amides, or heterocycles to mimic the histone tail and engage the "reader" domains or surface residues.
5/6-Position Hydrophobic Pocket Exploration here is risky but can yield isoform selectivity if a unique hydrophobic pocket exists in the target.

Protocol 1: Chemical Synthesis of C4-Functionalized Pyridine Carboxylates

Objective: Synthesize a 4-amido derivative of 2,4-PDCA to probe the substrate binding pocket. Scope: This general procedure couples a primary amine to the 4-carboxylic acid while preserving the 2-carboxylate (often protected).

Reagents & Equipment[1][2][3]
  • Starting Material: Dimethyl pyridine-2,4-dicarboxylate (commercially available or synthesized from 2,4-PDCA).

  • Reagents: LiOH (Lithium Hydroxide), HATU (Coupling agent), DIPEA (Base), DMF (Solvent), Primary Amine (

    
    ).
    
  • Equipment: Rotary evaporator, Flash Chromatography system, LC-MS.

Step-by-Step Methodology
Stage A: Selective Hydrolysis (if starting from diester)

Note: The 4-ester is often more reactive or accessible, but regioselectivity varies. For precise control, use 2-tert-butyl-4-methyl diesters.

  • Dissolve Dimethyl pyridine-2,4-dicarboxylate (1.0 eq) in THF:Water (3:1).

  • Add LiOH (1.05 eq) at 0°C. Critical: Control stoichiometry to favor mono-hydrolysis.

  • Stir at 0°C for 2 hours. Monitor by TLC/LC-MS for the mono-acid product.

  • Acidify to pH 3-4 with 1N HCl. Extract with Ethyl Acetate.

  • Isolate the 4-carboxylic acid-2-methyl ester intermediate.

Stage B: Amide Coupling (The "Vector" Extension)
  • Dissolve the Mono-acid (1.0 eq) in anhydrous DMF under Nitrogen.

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 mins to activate the acid.

  • Add the Target Amine (

    
    , 1.1 eq).
    
  • Stir at Room Temperature (RT) for 4–12 hours.

  • Workup: Dilute with water (precipitate may form) or extract with DCM. Wash with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Stage C: Final Deprotection (Unmasking the Chelator)
  • Dissolve the coupled product in THF/MeOH/Water (2:1:1).

  • Add excess LiOH (5.0 eq) or NaOH .

  • Stir at RT until the 2-methyl ester is fully hydrolyzed (check LC-MS).

  • Purification: Reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid). Note: Avoid TFA if the pyridine nitrogen protonation is undesirable for downstream assays, or lyophilize thoroughly.

Protocol 2: Biochemical Evaluation (AlphaScreen™ Assay)

Objective: Determine the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 of the synthesized inhibitor against a KDM target (e.g., KDM4A).
Principle:  An Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). The enzyme demethylates a biotinylated histone peptide. The product is recognized by a specific antibody.[3][4][5]
  • Inhibition

    
     Less Product 
    
    
    
    Less Antibody Binding
    
    
    Decreased Signal .
Reagents
  • Enzyme: Recombinant KDM4A (His-tagged).

  • Substrate: Biotinylated Histone H3K9me3 peptide.

  • Cofactors: Ammonium Iron(II) Sulfate (FAS), 2-Oxoglutarate (2OG), L-Ascorbic Acid.

  • Detection: AlphaScreen Streptavidin Donor Beads, Protein A Acceptor Beads (or Anti-IgG Acceptor Beads).[4]

  • Antibody: Anti-H3K9me2 (Product specific antibody).

  • Assay Buffer: 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA.[4]

    • Warning:Do NOT use EDTA or phosphate buffers; they chelate/precipitate the Fe(II) cofactor.

Workflow Diagram

AlphaScreenWorkflow Step1 1. Enzyme Prep (KDM4A + Fe(II)) Step2 2. Inhibitor Addition (Pre-incubation 15 min) Step1->Step2 Step3 3. Reaction Start (+ 2OG & Substrate) Step2->Step3 Step4 4. Detection (+ Beads & Antibody) Step3->Step4 Output Read Signal (EnVision Reader) Step4->Output

Caption: Step-by-step AlphaScreen workflow for KDM inhibition screening.

Detailed Procedure
  • Preparation of Stocks:

    • Dissolve inhibitors in 100% DMSO. Prepare 10-point serial dilutions (e.g., 1:3 dilution).

    • Prepare 2x Enzyme Mix : KDM4A + FAS (Iron) + Ascorbate in Assay Buffer.

    • Prepare 2x Substrate Mix : Biotin-H3K9me3 + 2OG in Assay Buffer.

  • Incubation (384-well OptiPlate):

    • Add 5 µL of Inhibitor (diluted in buffer, final DMSO < 1%).

    • Add 5 µL of 2x Enzyme Mix .

    • Pre-incubate for 15 minutes at RT (allows inhibitor to bind active site).

    • Add 5 µL of 2x Substrate Mix to initiate reaction.

    • Incubate for 30–60 minutes at RT.

  • Detection:

    • Add 10 µL of Detection Mix (Acceptor Beads + Donor Beads + Antibody).

    • Note: Perform this step in low light (beads are light-sensitive).

    • Incubate for 1 hour at RT in the dark.

  • Data Acquisition:

    • Read plate on an Alpha-compatible reader (Excitation 680 nm, Emission 520-620 nm).

Data Analysis & QC
  • Normalization: Normalize signal to "No Enzyme" (0% activity) and "DMSO Vehicle" (100% activity).

  • Curve Fitting: Use a 4-parameter logistic model (Sigmoidal dose-response) to calculate

    
    .
    
  • Interference Check: Pyridine carboxylates are metal chelators.[6] Run a "Counter-Screen" using Biotin-H3K9me2 (product peptide) directly with beads/antibody and the inhibitor. If the inhibitor lowers the signal without enzyme present, it disrupts the bead/antibody interaction (False Positive).

References

  • Hopkinson, R. J., et al. (2013). "Isosteres of the Carboxylate Group in the Inhibition of Histone Demethylases." MedChemComm.

  • Rose, N. R., et al. (2011). "Plant Growth Regulators as Inhibitors of the Histone Demethylase KDM4A." J. Med. Chem.

  • Kristensen, L. H., et al. (2012).[7] "Studies of H3K4me3 demethylation by KDM5B... identifies 2,4-pyridine-dicarboxylic acid as an in vitro and in cell inhibitor."[7] FEBS Journal.

  • PerkinElmer. (2025). "AlphaScreen Assay Principles & Protocols." Revvity (formerly PerkinElmer) Technical Resources.

  • BPS Bioscience. (2023). "Histone Demethylase Assay Protocols." BPS Bioscience Data Sheets.

Sources

Application Note: Strategic Synthesis of Agrochemicals from 3-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details high-value synthetic pathways for 3-chloro-2-methoxypyridine (CAS 13472-84-9) , a privileged scaffold in the development of next-generation agrochemicals. We focus on two divergent methodologies: Regioselective Directed Ortho Metalation (DoM) for C4-functionalization (herbicide precursors) and Pd-Catalyzed Cross-Coupling for C3-arylation (fungicide scaffolds). These protocols are optimized for reproducibility, scalability, and atom economy, addressing common challenges such as regioselectivity and catalyst deactivation.

Introduction: The Strategic Value of the Scaffold

In modern agrochemistry, the pyridine ring is ubiquitous, appearing in classes ranging from nicotinoids to picolinamides. 3-chloro-2-methoxypyridine offers a unique "push-pull" electronic environment:

  • C2-Methoxy Group: Acts as a masked hydroxyl (pyridone) and a strong ortho-directing group (ODG) for lithiation.

  • C3-Chlorine Atom: Provides steric bulk to block C3-lithiation, directs metalation to C4 via the inductive effect, and serves as a handle for transition-metal cross-coupling.

This dual functionality allows researchers to access complex arylpicolinate herbicides (auxin mimics) and succinate dehydrogenase inhibitor (SDHI) fungicides from a single precursor.

Pathway A: C4-Functionalization via Directed Ortho Metalation (DoM)

Mechanistic Insight

Direct functionalization of the pyridine ring is often hampered by the electron-deficient nature of the heterocycle. However, the interplay between the C2-OMe and C3-Cl substituents makes C4 the most acidic position.

  • The "Mega-Director" Effect: The C3-Cl atom acidifies the C4 proton via the inductive effect (-I). Simultaneously, the nitrogen lone pair and C2-OMe group coordinate lithium, stabilizing the transition state.

  • Reagent Selection: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is strictly preferred over LDA or n-BuLi. LiTMP is non-nucleophilic, preventing the competing SNAr displacement of the C2-methoxy group or "halogen dance" side reactions.

Protocol: Synthesis of 3-Chloro-2-methoxy-4-pyridinecarboxaldehyde

Target Application: Intermediate for Picolinafen/Picolinamide analogs.

Materials:

  • 3-Chloro-2-methoxypyridine (1.0 eq)[1]

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.2 eq)

  • n-Butyllithium (2.5 M in hexanes) (1.2 eq)

  • Dimethylformamide (DMF) (1.5 eq)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • LiTMP Generation: In a flame-dried 3-neck flask under Argon, dissolve TMP in THF. Cool to -78°C .[2] Add n-BuLi dropwise over 20 minutes. Stir for 30 minutes at 0°C, then re-cool to -78°C .

  • Metalation: Add a solution of 3-chloro-2-methoxypyridine in THF dropwise to the LiTMP solution at -78°C.

    • Critical Control Point: Maintain internal temperature below -70°C to prevent halogen scrambling.

    • Reaction Time: Stir for 45–60 minutes. The solution typically turns deep yellow/orange, indicating the formation of the 4-lithio species.

  • Electrophile Trapping: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then allow to warm slowly to 0°C.

  • Quench & Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Yield Expectation: 75–85% isolated yield.

Pathway B: C3-Arylation via Suzuki-Miyaura Coupling

Mechanistic Insight

Coupling at the C3-position is challenging due to the oxidative addition barrier of the C-Cl bond compared to C-Br or C-I. Standard Pd(PPh3)4 often fails.

  • Ligand Strategy: We utilize Buchwald Ligands (SPhos or XPhos) . These electron-rich, bulky biaryl phosphines facilitate the oxidative addition into the unactivated aryl chloride and promote reductive elimination.

  • Base Effect: K3PO4 is superior to carbonates here, providing the necessary basicity to activate the boronic acid without hydrolyzing the C2-methoxy group.

Protocol: Synthesis of 3-(4-Fluorophenyl)-2-methoxypyridine

Target Application: Scaffold for SDHI Fungicides.

Materials:

  • 3-Chloro-2-methoxypyridine (1.0 eq)[1]

  • 4-Fluorophenylboronic acid (1.2 eq)[1]

  • Pd(OAc)2 (2 mol%)

  • SPhos (4 mol%)

  • K3PO4 (2.0 eq)

  • Toluene/Water (10:1 ratio)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a vial, mix Pd(OAc)2 and SPhos in Toluene. Stir for 10 minutes under Argon to form the active Pd(0)-L species.

  • Reaction Assembly: In a reaction tube, combine the pyridine substrate, boronic acid, and K3PO4.

  • Degassing: Add the solvent mixture and the catalyst solution. Sparge with Argon for 5 minutes.

  • Heating: Seal the vessel and heat to 100°C for 12 hours.

    • Monitoring: Monitor by HPLC or TLC.[1] The starting chloride is the limiting reagent.

  • Workup: Cool to RT. Filter through a Celite pad.[3] Dilute with EtOAc, wash with water, and concentrate.[3]

Yield Expectation: 88–95% isolated yield.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

G Start 3-Chloro-2-methoxypyridine (Precursor) Li_Int 4-Lithio Intermediate (Temp < -70°C) Start->Li_Int Pathway A: DoM LiTMP, THF, -78°C Prod_Biaryl Product B: 3-Aryl Derivative (Fungicide Scaffold) Start->Prod_Biaryl Pathway B: Suzuki Coupling Ar-B(OH)2, Pd/SPhos Prod_Pyridone Product C: 3-Chloro-2-pyridone (Hydrolysis) Start->Prod_Pyridone Pathway C: Acid Hydrolysis HBr/AcOH Prod_Aldehyde Product A: 4-Formyl Derivative (Picolinamide Precursor) Li_Int->Prod_Aldehyde Electrophile: DMF

Caption: Divergent functionalization map showing C4-lithiation (Red path) and C3-cross-coupling (Yellow path).

Data Summary & Troubleshooting

ParameterDoM (Pathway A)Suzuki Coupling (Pathway B)[1]
Key Reagent LiTMP (Non-nucleophilic base)SPhos/Pd(OAc)₂ (Active Catalyst)
Critical Temp -78°C (Strict control required)80–100°C
Major Side Reaction Halogen Dance (if temp > -60°C)Protodeboronation of Boronic Acid
Solvent System Anhydrous THFToluene/Water (Biphasic)
Typical Yield 75–85%85–95%

Expert Tip: For Pathway A, if the yield is low, ensure the 3-chloro-2-methoxypyridine is dried azeotropically with toluene before use. Traces of moisture destroy the lithiated species immediately.

References

  • Schlosser, M. (2005).[4] The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link

  • Lamberth, C., et al. (2012). Cross-coupling approaches to agrochemicals.[1] Bioorganic & Medicinal Chemistry.[4][5][6] Link

  • BenchChem Application Note. (2025). 3-Chloro-5-fluoro-2-methoxypyridine in Agrochemical Synthesis.[1]Link

  • Bayer CropScience. (2010).[7] Patent: Pyridine derivatives and their use as fungicides.[5]Link

  • Sigma-Aldrich. Product Specification: 3-Chloro-2-methoxypyridine.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-chloro-2-methoxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges associated with Methyl 3-chloro-2-methoxypyridine-4-carboxylate (CAS: 1214335-12-2) [1].

Synthesizing this heavily functionalized pyridine building block via Nucleophilic Aromatic Substitution (SNAr) is often plagued by regioselectivity failures and unwanted ester hydrolysis. This guide provides a self-validating experimental framework, explains the mechanistic causality behind each benchtop manipulation, and offers targeted solutions to the most common failure modes.

Mechanistic Workflow & Causality

The most efficient and scalable route to this target utilizes Methyl 2,3-dichloroisonicotinate as the starting material. The transformation relies on the differential electrophilicity of the 2-chloro versus the 3-chloro position.

The nitrogen atom in the pyridine ring strongly withdraws electron density via resonance and inductive effects, highly activating the 2-position (ortho to the nitrogen) for SNAr by sodium methoxide (NaOMe). The 3-position lacks this direct resonance activation. However, because the SNAr conditions are inherently basic, competing side reactions—specifically ester saponification and over-substitution—must be kinetically suppressed.

SynthesisPathway SM Methyl 2,3-dichloroisonicotinate (Starting Material) SNAr Nucleophilic Aromatic Substitution (SNAr at C-2) SM->SNAr Reagent NaOMe / MeOH (Nucleophile & Solvent) Reagent->SNAr Target Methyl 3-chloro-2-methoxypyridine-4-carboxylate (Desired Product) SNAr->Target Optimal Temp (0-25°C) 1.05 eq NaOMe Side1 3-Chloro-2-methoxyisonicotinic acid (Ester Hydrolysis Byproduct) SNAr->Side1 Trace H2O / Excess Base Side2 Methyl 2,3-dimethoxyisonicotinate (Over-substitution Byproduct) SNAr->Side2 High Temp (>40°C) Excess NaOMe

Reaction pathway and competing side reactions in the SNAr synthesis of the target compound.

Self-Validating Experimental Protocol

To ensure reproducibility, every step in this protocol is designed to validate the integrity of the reaction environment and prevent off-target pathways.

1. Solvent Preparation (Critical for Yield): Purge anhydrous Methanol (MeOH, <50 ppm H₂O) with N₂ for 15 minutes. Causality: Trace water reacts with NaOMe to form NaOH, which rapidly hydrolyzes the product ester into 3-chloro-2-methoxyisonicotinic acid[2].

2. Substrate Dissolution: Dissolve Methyl 2,3-dichloroisonicotinate (1.0 eq) in the anhydrous MeOH (approx. 10 mL/g) under an inert atmosphere.

3. Nucleophile Addition: Cool the reaction vessel to 0°C using an ice bath. Add a standardized solution of NaOMe in MeOH (1.05 eq) dropwise over 30 minutes. Causality: The slight 0.05 eq excess ensures full conversion. The slow addition at 0°C prevents local exothermic spikes that provide the activation energy required for substitution at the unactivated 3-position.

4. Reaction Progression: Remove the ice bath and allow the reaction to warm to 20–25°C. Stir for 2–4 hours. Monitor via LC-MS until the starting material peak is <2%.

5. Quenching (Self-Validating Step): Quench the reaction strictly with saturated aqueous NH₄Cl (pH ~6). Causality: NH₄Cl neutralizes the remaining methoxide without creating a highly basic or acidic aqueous environment. Using strong acids (like HCl) will protonate the pyridine nitrogen, pulling the product into the aqueous layer and risking ester cleavage.

6. Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Optimization Data Matrix

The following table summarizes the quantitative impact of deviating from the core protocol, highlighting how specific parameters drive the reaction toward failure modes.

EntryEquivalents of NaOMeSolvent QualityTemperatureYield of Target (%)Major Identified Byproduct
1 (Optimal) 1.05 eq Anhydrous MeOH 0°C to 25°C 88% None (Clean conversion)
22.50 eqAnhydrous MeOH65°C (Reflux)12%Methyl 2,3-dimethoxyisonicotinate
31.10 eqTechnical MeOH (contains H₂O)25°C45%3-Chloro-2-methoxyisonicotinic acid
41.05 eqTHF / MeOH (1:1)25°C82%Unreacted Starting Material (Slowed kinetics)
Troubleshooting & FAQs

Q: My LC-MS shows a mass corresponding to [M-14] (loss of a methyl group) and the TLC spot is highly polar. What went wrong? A: You are experiencing ester hydrolysis (saponification). The highly polar spot is 3-chloro-2-methoxyisonicotinic acid (CAS: 1211584-06-3) [2]. This occurs when your MeOH or NaOMe solution contains trace water, generating hydroxide ions that cleave the methyl ester. Solution: Switch to strictly anhydrous reagents, use newly opened NaOMe/MeOH solutions, and ensure your glassware is oven-dried. If the acid has already formed, you can recover the material by re-esterifying the crude mixture using SOCl₂ in anhydrous MeOH.

Q: I am observing a +30 Da mass adduct in my LC-MS, indicating a di-methoxy byproduct. How can I regain regiocontrol? A: Over-reaction to the 2,3-dimethoxy derivative occurs if the thermal energy in the system exceeds the activation barrier for the 3-position SNAr, or if too much nucleophile is present. Solution: Strictly control the stoichiometry to no more than 1.05 equivalents of NaOMe. Ensure the addition is done at 0°C and never let the reaction temperature exceed 25°C. The 2-chloro group is vastly more labile than the 3-chloro group; maintaining mild conditions ensures absolute regioselectivity.

Q: Can I synthesize this starting from 2,3-dichloroisonicotinic acid instead of the ester? A: Yes, but it requires a two-step approach. You can perform the SNAr directly on 2,3-dichloroisonicotinic acid using NaOMe. However, because the carboxylic acid will immediately consume one equivalent of base to form the carboxylate salt, you must use at least 2.1 equivalents of NaOMe. This yields 3-chloro-2-methoxyisonicotinic acid, which must then be esterified (e.g., using MeI/K₂CO₃ in DMF or SOCl₂/MeOH) to reach your final target [3]. Starting with the ester is generally preferred for higher overall yields and simpler purification.

References
  • PubChem. "3-chloro-2-methoxyisonicotinic acid (C7H6ClNO3) - CID 57345875". National Center for Biotechnology Information. Retrieved from:[Link]

Purification techniques for Methyl 3-chloro-2-methoxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of Methyl 3-chloro-2-methoxypyridine-4-carboxylate

Executive Technical Overview

Researchers working with Methyl 3-chloro-2-methoxypyridine-4-carboxylate often encounter difficulties related to its physical state and stability.[1] Unlike simple pyridine esters, the 2-methoxy substituent introduces a specific lability: it is susceptible to acid-catalyzed hydrolysis, converting the desired ether into the thermodynamic "pyridone" trap (Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate).[1]

This guide addresses the three most common support tickets we receive:

  • Physical State Ambiguity: "Is it an oil or a solid?"

  • Stability: "My product degrades during acid workup."

  • Purification: "How do I separate the hydrolyzed acid impurity?"

Troubleshooting & FAQs

Q1: My product isolated as a viscous yellow oil, but literature suggests it might be a solid. How do I induce crystallization?

Diagnosis: This compound is a "low-melting solid" (estimated mp ~30–50 °C depending on purity).[1] It often supercools into a stable oil if trace solvent or impurities (like the 2-pyridone) are present.[1]

Corrective Action:

  • High-Vacuum Drying: Ensure the oil is dried under high vacuum (<1 mbar) for at least 4 hours to remove trapped ethyl acetate or dichloromethane.[1]

  • Seed & Scratch: Dissolve the oil in a minimum amount of Pentane or Hexane (with 1-2% Et2O if needed).[1] Cool to -20 °C and scratch the flask wall with a glass rod.

  • Trituration: If it remains oily, triturate with cold diisopropyl ether (IPE) or heptane .[1][2] The impurities often stay in the mother liquor while the ester crystallizes.[2]

Q2: I see a new polar spot on TLC after washing my organic layer with 1M HCl. What happened?

Diagnosis: You likely triggered the 2-methoxypyridine to 2-pyridone rearrangement or simple ester hydrolysis.[1]

  • Mechanism: The nitrogen of the pyridine ring is protonated, activating the 2-methoxy group for nucleophilic attack by water (demethylation).

  • Rule: Avoid strong aqueous acids (HCl, H2SO4) during workup.[2]

Corrective Action:

  • Switch to Buffered Workup: Use saturated NH4Cl (mildly acidic, pH ~5-6) or simply water if the reaction mixture isn't highly basic.[1][2]

  • Cold Processing: Perform all aqueous washes at 0–5 °C to kinetically inhibit hydrolysis.[1][2]

Q3: I have ~5% of the carboxylic acid impurity (hydrolysis product). How do I remove it without column chromatography?

Diagnosis: The methyl ester has hydrolyzed to the acid (3-chloro-2-methoxypyridine-4-carboxylic acid).[1]

Corrective Action:

  • Basic Wash Strategy: The acid impurity is soluble in weak base, while your ester is not.[2]

    • Dissolve crude in EtOAc or DCM.[1][2]

    • Wash with cold 5% NaHCO3 solution (pH ~8.5).[1][2] Do not use NaOH, which will saponify your ester.[2]

    • The acid impurity moves to the aqueous layer (as the carboxylate salt).[2]

    • Dry the organic layer over Na2SO4 immediately.[1][2]

Experimental Protocols

Protocol A: Optimized Flash Chromatography

Because the 2-methoxy and 3-chloro groups deactivate the pyridine nitrogen, this compound is less streaky on silica than simple pyridines.[1] However, specific additives prevent tailing.[1][2]

ParameterRecommendationRationale
Stationary Phase Silica Gel (40–63 µm)Standard phase is sufficient.[1]
Mobile Phase A Hexanes (or Heptane)Non-polar component.[1][2]
Mobile Phase B Ethyl Acetate (EtOAc)Polar component.[1][2]
Gradient 0% → 30% B over 15 CVThe product typically elutes between 15–25% EtOAc.[1][2]
Modifier 1% Triethylamine (TEA) Optional but recommended.[1][2] Neutralizes acidic sites on silica that might degrade the methoxy group.[1][2]
Loading solid load on CelitePrevents band broadening for viscous oils.[1][2]
Protocol B: "Cold-Fast" Workup (for stability)

Use this protocol if synthesizing the compound from the 2-chloro precursor via NaOMe displacement.

  • Quench: Pour reaction mixture onto ice/water (ratio 1:1).

  • Extraction: Extract immediately with EtOAc (3x).

  • Wash:

    • Wash 1: Cold Water (removes bulk salts/MeOH).[1][2]

    • Wash 2: Cold Sat. NaHCO3 (removes hydrolyzed acid byproduct).[1][2]

    • Wash 3: Brine .

  • Drying: Dry over Na2SO4 (Sodium Sulfate) rather than MgSO4 (Magnesium sulfate is slightly acidic and can catalyze degradation).[1][2]

  • Concentration: Rotary evaporate at bath temperature < 40 °C .

Decision Logic & Impurity Profiling

The following diagram illustrates the purification logic based on the physical state and impurity profile of the crude material.

PurificationLogic Start Crude Methyl 3-chloro- 2-methoxypyridine-4-carboxylate CheckState Check Physical State Start->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid IsOil Viscous Oil CheckState->IsOil TLC_Check TLC Analysis (Hex:EtOAc 3:1) IsSolid->TLC_Check IsOil->TLC_Check Impurity_Acid Impurity: Baseline Spot (Carboxylic Acid) TLC_Check->Impurity_Acid Baseline present Impurity_Pyridone Impurity: Polar Spot (2-Pyridone) TLC_Check->Impurity_Pyridone Rf ~0.1-0.2 Action_Wash Wash with cold 5% NaHCO3 Impurity_Acid->Action_Wash >5% content Action_Column Flash Chromatography (Buffered Silica) Impurity_Pyridone->Action_Column Required Action_Wash->Action_Column If remains oil Action_Cryst Recrystallize (Pentane/Et2O) Action_Wash->Action_Cryst If solidifies

Caption: Purification decision tree distinguishing between simple acid washes and the need for chromatography based on impurity type.

References

  • Sigma-Aldrich. Methyl 3-chloro-2-methoxypyridine-4-carboxylate Product Page. Retrieved from (Accessed Oct 2023).[2]

  • Kalia, J., & Raines, R. T. (2008).[2][3] Hydrolytic Stability of Hydrazones and Oximes. (Discusses general hydrolytic mechanisms relevant to C=N bonds and heteroatom substitution). Angewandte Chemie International Edition. Retrieved from

  • BenchChem. Technical Support: Synthesis of 3-Chloro-2-ethylpyridine. (Provides analogous troubleshooting for chlorinated pyridine synthesis). Retrieved from [2]

  • ChemicalBook. Synthesis of 3-Chloro-2-fluoropyridine. (Describes similar halogenated pyridine workups). Retrieved from [2]

Sources

Technical Support Center: Troubleshooting Side Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridine Synthesis Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind common side reactions—such as regioselectivity failures, over-alkylation, and cross-coupling degradation—and provide self-validating protocols to ensure absolute control over your pyridine functionalization workflows.

Section 1: Multicomponent Assembly (The Hantzsch Synthesis)

FAQ: Why am I isolating complex mixtures of dihydropyridines, unaromatized intermediates, and condensation byproducts instead of my target pyridine?

Mechanistic Causality: The Hantzsch synthesis is a highly complex multicomponent reaction with at least five competing mechanistic pathways[1]. If the initial Knoevenagel condensation product reacts too slowly with the enamine intermediate, self-condensation of the β-keto ester dominates the reaction space[1]. Furthermore, the final step—aromatization of the 1,4-dihydropyridine (DHP)—is notoriously inefficient. Using classical harsh oxidants (e.g., CrO₃, HNO₃) often leads to over-oxidation and degradation of the heterocycle, while weak oxidants leave unreacted DHP in the mixture[2].

Protocol 1: Microwave-Assisted Hantzsch Synthesis & Mild Aromatization

Causality: Microwave irradiation accelerates the desired Michael addition over competing self-condensation pathways, while the use of mild oxidants (like FeCl₃ or MnO₂) prevents the degradation of the pyridine core[2].

Step-by-Step Methodology:

  • Condensation: In a microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), β-keto ester (e.g., ethyl acetoacetate, 2.0 mmol), and ammonium acetate (1.5 mmol) in 3–5 mL of ethanol[2].

  • Irradiation: Seal the vessel and irradiate at 120 °C for 2–10 minutes[2].

  • Validation Check 1: Analyze the crude mixture via TLC. The complete disappearance of the starting aldehyde spot confirms successful DHP formation. Do not proceed to oxidation if the aldehyde persists.

  • Aromatization: Add a mild oxidant (e.g., MnO₂, 2.0 mmol) directly to the vessel and stir at 60 °C.

  • Validation Check 2: Monitor the reaction by ¹H NMR. The disappearance of the distinct DHP C4-H signal (typically around ~4.5 ppm) confirms complete aromatization to the pyridine.

Hantzsch Start Analyze Crude Hantzsch Mixture CheckDHP High DHP / Low Pyridine? Start->CheckDHP CheckSide Complex Condensation Byproducts? Start->CheckSide Oxidation Optimize Oxidation (e.g., MnO2, FeCl3) CheckDHP->Oxidation Yes Condensation Adjust Stoichiometry / Temp Use Microwave CheckSide->Condensation Yes

Workflow for troubleshooting Hantzsch synthesis side reactions.

Section 2: Direct C-H Functionalization (The Minisci Reaction)

FAQ: My Minisci reaction on an unsubstituted pyridine yields an inseparable mixture of C2, C4, and C6 alkylated products. How can I achieve strict C4 regioselectivity?

Mechanistic Causality: Nucleophilic aromatic substitution inherently favors both the C2 and C4 positions because the electronegative nitrogen atom stabilizes the radical intermediate[3]. Under standard acidic Minisci conditions, the lack of steric differentiation leads to statistical mixtures of regioisomers[3]. To solve this, you must alter the steric environment. By reacting the pyridine with a maleate-derived reagent, you form a bulky pyridinium salt. This blocking group sterically shields the C2 and C6 positions, forcing the incoming alkyl radical to attack exclusively at the C4 position[4].

Protocol 2: Regioselective C-4 Minisci Alkylation

Causality: The maleate blocking group provides absolute steric control under acid-free conditions, preventing over-alkylation and C2/C6 attack[4].

Step-by-Step Methodology:

  • Activation: React the native pyridine with the maleate-derived blocking reagent to isolate the stable pyridinium salt[4].

  • Radical Alkylation: In a culture tube, combine the pyridinium salt (0.5 mmol), carboxylic acid donor (1.0 mmol), (NH₄)₂S₂O₈ (1.0 mmol), and AgNO₃ (20 mol%) in a 1:1 biphasic mixture of DCE and H₂O (5 mL total)[4][5].

  • Reaction: Stir the mixture at 50 °C for 2 hours[4].

  • Validation Check 1: Monitor by LCMS. Proceed to the next step only when the mass corresponding to the unalkylated pyridinium salt is fully consumed.

  • Deprotection: Dilute the mixture with dichloromethane (1 mL) and add DBU (3.0 equiv)[4]. Stir at room temperature for 30 minutes to remove the blocking group.

  • Validation Check 2: GC-MS should confirm the exact mass of the free, exclusively C4-alkylated pyridine.

Minisci Pyridine Native Pyridine Standard Standard Minisci (Acidic, Radical) Pyridine->Standard Blocked Maleate Blocking Group Activation Pyridine->Blocked Mix C2, C4, C6 Isomer Mixture Standard->Mix Poor Selectivity C4 Exclusive C4-Alkylated Pyridine Blocked->C4 Steric Shielding of C2/C6

Mechanistic pathway for achieving C-4 regioselectivity in Minisci reactions.

Section 3: Transition-Metal Cross-Coupling (Suzuki-Miyaura)

FAQ: Why does my Suzuki cross-coupling fail completely when using 2-pyridylboronic acids or 2-pyridyl halides?

Mechanistic Causality: 2-Pyridyl systems are notorious in cross-coupling chemistry. 2-Pyridylboronic acids undergo rapid protodeboronation because the lone pair on the pyridine nitrogen destabilizes the adjacent C-B bond, leading to rapid hydrolysis before transmetalation can occur[6]. Conversely, when using pyridyl halides (especially iodides), slow transmetalation allows the palladium complex to oxidize the solvent or amine base, forming a Pd-H species. This species undergoes reductive elimination, yielding a dehalogenated pyridine side product[7].

Protocol 3: Desulfinative Cross-Coupling of Pyridines

Causality: Abandoning 2-pyridylboronic acids in favor of pyridine-2-sulfinates provides a nucleophile that is stable to isolation and does not suffer from rapid protodeboronation pathways[8].

Step-by-Step Methodology:

  • Preparation: Synthesize the pyridine-2-sulfinate via metallation of the parent pyridine followed by trapping with SO₂[8].

  • Coupling Setup: Combine the pyridine-2-sulfinate (1.2 mmol), aryl halide (1.0 mmol), and a highly active Pd pre-catalyst (e.g., Pd₂(dba)₃ with SPhos) in a degassed solvent system (e.g., Toluene/H₂O)[7][8].

  • Reaction: Heat the mixture to 80–100 °C under an inert atmosphere with vigorous stirring.

  • Validation Check: Analyze the crude mixture by LCMS. The absence of a deshalo peak (M-X+H) confirms that the highly active catalyst successfully outcompeted the dehalogenation pathway[7].

Suzuki Issue 2-Pyridyl Coupling Failure Protodeboronation Protodeboronation of 2-Pyridylboronic Acid Issue->Protodeboronation Dehalogenation Dehalogenation of Pyridyl Halide Issue->Dehalogenation Sol1 Use Pyridine-2-Sulfinates Protodeboronation->Sol1 Sol2 Optimize Ligand / Base Dehalogenation->Sol2

Troubleshooting decision tree for Suzuki-Miyaura pyridine cross-coupling.

Data Presentation

Table 1: Comparison of Minisci Alkylation Selectivity

Pyridine SubstrateReaction ConditionsMajor ProductTypical YieldRegioselectivity (C2:C4:C6)
Unsubstituted PyridineStandard Minisci (Acidic)Mixture45–60%~1 : 1 : 1
Unsubstituted PyridineMaleate Blocking GroupC-4 Alkyl Pyridine75–85%0 : 100 : 0
2-MethylpyridineStandard Minisci (Acidic)Mixture50–65%N/A : 1 : 1.5
2-MethylpyridineMaleate Blocking Group2-Methyl-4-alkylpyridine82%N/A : 100 : 0

Table 2: Common Suzuki-Miyaura Side Reactions with Pyridines

Substrate TypePrimary Side ReactionRoot CauseMitigation Strategy
2-Pyridylboronic acidProtodeboronationN-lone pair destabilizes C-B bondUse Pyridine-2-sulfinates or MIDA boronates
Pyridyl halides (I > Br)DehalogenationPd-H formation via solvent/base oxidationUse highly active catalysts (SPhos), anhydrous conditions

References

Sources

Preventing decomposition of the compound during reaction workup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Compound Decomposition During Workup

Status: Online | Role: Senior Application Scientist | Ticket: #4492-STABILITY

Triage & Diagnostics: The "Why" Behind the Loss

Before attempting a rescue, we must diagnose the mechanism of decomposition. Most workup failures are not random; they are chemically deterministic. Use the following decision matrix to isolate the stressor.

Visual 1: Decomposition Diagnostics Flowchart (Graphviz diagram illustrating the logical path to identify the cause of decomposition)

DecompositionDiagnostics Start Start: When did the compound disappear? CheckTLC 1. Check Reaction TLC (Before Quench) Start->CheckTLC Quench 2. During Quench/Extraction? CheckTLC->Quench Product present RxnFail Reaction Failed (Not a workup issue) CheckTLC->RxnFail Product absent Evap 3. During Concentration (Rotovap)? Quench->Evap Stable in solution Hydrolysis pH Sensitivity (Acid/Base Hydrolysis) Quench->Hydrolysis Lost after aq. wash Oxidation Oxidative/Light Sensitivity Quench->Oxidation Darkened/Tarry Col 4. On Silica Column? Evap->Col Stable crude Thermal Thermal Instability (Heat Stress) Evap->Thermal Degraded by heat Evap->Oxidation Degraded by air/time SilicaAcid Acidic Silica Surface (Lewis Acid Interaction) Col->SilicaAcid Streaking/Loss on column

Caption: Diagnostic logic flow to isolate the specific stage of compound loss.

Module 1: The pH Trap (Hydrolysis & Silica Acidity)

Issue: "My product disappears or hydrolyzes during aqueous extraction or chromatography."

Root Cause: Many intermediates (acetals, silyl ethers, boronic esters) are sensitive to the extremes of pH generated during "standard" quenching (e.g., 1M HCl or NaOH). Furthermore, standard silica gel is acidic (pH ~4-5), acting as a Lewis acid that can cleave sensitive protecting groups or degrade amines.

Protocol A: The Buffered Quench (Self-Validating)

Goal: Maintain pH 6–8 throughout the transition from organic reaction to aqueous extraction.

  • Preparation: Instead of water or strong acid, prepare a Phosphate Buffer (pH 7.0) or Saturated Ammonium Chloride (pH ~5.5) .

  • The "Cold-Pour" Technique:

    • Cool the reaction mixture to 0°C.

    • Pour the reaction mixture into the buffer (not vice versa) with vigorous stirring. This ensures the sensitive compound is immediately diluted into a pH-controlled environment.

  • Validation: Check the pH of the aqueous layer with a pH strip immediately after mixing. If it drifts <5 or >9, add solid NaHCO₃ or dilute citric acid to adjust before separating phases.

Protocol B: Neutralizing Silica Gel (For Acid-Sensitive Compounds)

Goal: Passivate acidic silanol (Si-OH) sites to prevent on-column degradation.

MethodReagentConcentrationBest For
Mobile Phase Modifier Triethylamine (TEA)0.5% – 1.0% (v/v)Amines, acid-labile protecting groups (Boc, TBS)
Ammonia Slurry 1% NH₄OH in MeOHPre-wash columnHighly polar basic compounds
Amine-Functionalized Silica NH₂-SilicaStationary PhaseLabile compounds requiring no basic additives

Step-by-Step: The TEA Passivation

  • Slurry Preparation: Mix silica gel with the starting eluent (e.g., Hexanes).

  • Add Modifier: Add 1% Triethylamine (TEA) to the slurry and stir for 5 minutes.

  • Pack & Flush: Pack the column. Flush with 2 column volumes (CV) of the eluent containing 1% TEA.

  • Run: Perform chromatography. You may remove TEA from the eluent after the first few fractions, as the silica remains deactivated [1].

Diagnostic Tip: The 2D-TLC Stability Test Before risking your bulk material, run a 2D TLC plate.[1]

  • Spot sample at corner.[1] Run in direction X.

  • Rotate plate 90°.[1] Run in direction Y (same solvent).

  • Result: If spots lie on the diagonal, the compound is stable.[1] If new spots appear off-diagonal, the silica is degrading your compound [2].

Module 2: The Emulsion Quagmire (Aluminum Hydrides)

Issue: "Quenching LiAlH₄ or DIBAL reactions creates a gelatinous emulsion that traps my product."

Root Cause: Standard water quenching generates aluminum hydroxides (


), which form amphoteric gels that occlude organic molecules. Acidification dissolves the gel but destroys acid-sensitive products.
Protocol C: The Rochelle Salt Method (Chelation)

Mechanism: Tartrate ions chelate


, rendering it water-soluble and breaking the emulsion without extreme pH changes [3].

Workflow Diagram:

RochelleWorkup Reaction Crude Reaction (LiAlH4/DIBAL) Dilute Dilute with Et2O Cool to 0°C Reaction->Dilute Quench Add EtOAc/Acetone (Consume excess hydride) Dilute->Quench Rochelle Add Sat. Rochelle Salt (NaK Tartrate) Quench->Rochelle Stir VIGOROUS STIRRING (Critical Step: 1-2 Hours) Rochelle->Stir Separate Two Clear Layers (Proceed to Separation) Stir->Separate

Caption: Rochelle Salt workup for aluminum hydride reductions.

The "Fieser" Alternative (Stoichiometric Water Addition) Use this for non-water-soluble products when you need a dry precipitate.

  • x g LiAlH₄ used?

  • Add x mL Water (slowly!)

  • Add x mL 15% NaOH

  • Add 3x mL Water

  • Add MgSO₄, stir 15 min, and filter the granular white precipitate [4].

Module 3: Invisible Enemies (Oxidation & Thermal Stress)

Issue: "My compound turns into black tar on the rotovap or upon standing."

Troubleshooting Thermal Instability
  • The Rotovap Trap: Water baths at 40–50°C can degrade thermally labile compounds.

  • Solution: Set the bath to 20°C and increase the vacuum quality (<10 mbar). If the solvent is high-boiling (e.g., DMF, DMSO), do not heat. Use a lyophilizer or perform an aqueous extraction to remove the solvent.

Troubleshooting Oxidative Sensitivity
  • Symptom: Compound darkens rapidly in air.

  • Protocol:

    • Degas Solvents: Sparge all workup solvents with Argon/Nitrogen for 15 mins before use.

    • Inert Filtration: Do not use a standard Buchner funnel (which pulls air through the product). Use a Schlenk frit or pressure filter under positive Nitrogen pressure.

    • Add Antioxidants: For extremely sensitive lipids or amines, add 0.01% BHT (Butylated hydroxytoluene) to the ether/extraction solvent to act as a radical scavenger [5].

References

  • BenchChem Technical Support. Troubleshooting Streaking of Amines on Silica Gel Columns. (2025).[2][3][4] Link

  • University of Rochester. Troubleshooting: TLC - 2D TLC Technique. (2026).[5] Link

  • Curly Arrow. Lithium Aluminium Hydride Reductions - Rochelle's Salt.[4][5] (2009).[6] Link

  • University of Rochester. Magic Formulas: Fieser Workup. (2026).[5] Link

  • MDPI. Effect of Filtration Process on Oxidative Stability. (2023). Link

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 3-chloro-2-methoxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on scale-up campaigns for heavily functionalized pyridines that fail at the metalation step. The synthesis of Methyl 3-chloro-2-methoxypyridine-4-carboxylate (CAS 1214335-12-2) —a critical building block for SHP2 inhibitors and GLP-1R agonists[1]—is a classic example of a thermodynamically driven process fighting a kinetically disastrous side reaction.

This guide abandons generic procedures in favor of a self-validating, causality-driven approach to Directed Ortho-Metalation (DoM).

Part 1: Mechanistic Workflow & Causality

The synthesis relies on the regioselective deprotonation of 3-chloro-2-methoxypyridine. While both the C2-methoxy and C3-chloro groups are ortho-directing, the C4 proton is rendered highly acidic by the strong inductive electron withdrawal of the adjacent halogen.

The Scale-Up Bottleneck: Lithiation at C4 generates a highly reactive 4-lithio-3-chloropyridine intermediate. If the internal reactor temperature exceeds -40°C, this intermediate rapidly eliminates lithium chloride (LiCl) to form a transient 3,4-pyridyne [2]. This aryne species immediately dimerizes or undergoes nucleophilic attack by the solvent/base, destroying your yield[3]. Understanding this parasitic pathway is the key to successful scale-up.

SynthesisPathway SM 3-Chloro-2-methoxypyridine (CAS: 13472-84-9) Lithio 4-Lithio Intermediate (Stable at < -60°C) SM->Lithio LDA, THF -78°C Product Methyl 3-chloro-2-methoxypyridine -4-carboxylate Lithio->Product ClCOOMe (Strictly < -60°C) Pyridyne 3,4-Pyridyne Species (Highly Reactive) Lithio->Pyridyne Thermal Excursion (T > -40°C) Byproducts Dimers & Degradation Products Pyridyne->Byproducts

DoM pathway of 3-chloro-2-methoxypyridine highlighting the parasitic pyridyne degradation route.

Part 2: Troubleshooting & FAQs

Q1: Why am I recovering starting material despite using an excess of n-BuLi? A1: You cannot use n-BuLi for this substrate. n-BuLi is highly nucleophilic and will either add across the azomethine (C=N) bond of the pyridine ring (Chichibabin-type addition) or trigger a halogen-metal exchange at the C3-chloro position. You must use Lithium diisopropylamide (LDA) , a sterically hindered, non-nucleophilic base, to ensure clean deprotonation at C4[1].

Q2: I quenched with methyl chloroformate, but my LC-MS shows a mass corresponding to a tertiary alcohol. What happened? A2: Direct quenching with methyl chloroformate at scale is prone to "over-addition." The newly formed ester product can react with unconsumed 4-lithio intermediate, forming a tertiary alcohol. To prevent this, we strongly recommend a two-step approach : quench the lithiated species with dry CO₂ to form the carboxylic acid, followed by a standard Fischer esterification[4].

Q3: How do I overcome the cryogenic (-78°C) bottleneck for multi-kilogram batches? A3: Batch reactors suffer from poor heat transfer, creating localized "hot spots" during the exothermic LDA addition, which triggers the pyridyne degradation pathway. Transitioning to a Continuous Flow Reactor allows for near-instantaneous mixing and rapid heat dissipation, effectively suppressing the side reaction even at warmer temperatures.

Quantitative Data: Batch vs. Continuous Flow Lithiation Profile
ParameterTraditional Batch ReactorContinuous Flow ReactorCausality / Impact
Operating Temperature -78°C to -60°C-40°C to -20°CFlow allows rapid quench, preventing pyridyne formation at higher temps.
Residence Time 60 - 90 minutes10 - 30 secondsMinimizes the lifespan of the unstable 4-lithio intermediate.
Dimeric Byproducts 15% - 25%< 2%Superior heat transfer in flow suppresses the 3,4-pyridyne pathway.
Overall Yield 45% - 55%82% - 88%Flow eliminates thermal gradients causing localized LiCl elimination.

Part 3: Self-Validating Scale-Up Protocol (Two-Step Method)

This methodology utilizes a CO₂ quench to bypass the over-addition risks of methyl chloroformate, ensuring high fidelity at scale.

Phase 1: Directed Ortho-Metalation & CO₂ Quench
  • LDA Generation: In a dry, nitrogen-purged reactor, add anhydrous THF (10 vol) and diisopropylamine (1.1 equiv). Cool to -20°C. Add n-BuLi (2.5 M in hexanes, 1.05 equiv) dropwise. Stir for 30 minutes, then cool the LDA solution to -78°C.

  • Lithiation: Dissolve 3-chloro-2-methoxypyridine (1.0 equiv) in anhydrous THF (3 vol). Add this solution dropwise to the LDA at a rate that maintains the internal temperature strictly below -70°C .

  • Aging & Self-Validation: Stir at -78°C for 45 minutes.

    • Self-Validation Checkpoint: Withdraw a 1.0 mL aliquot using a pre-chilled syringe and quench directly into 2 mL of D₂O. Extract with EtOAc and analyze the organic layer via ¹H NMR. You must observe >95% disappearance of the C4 proton signal and corresponding deuterium incorporation. Proceed to Step 4 only if this metric is met; otherwise, abort to save reagents.

  • Electrophilic Quench: Rigorously bubble anhydrous CO₂ gas through the solution for 30 minutes, maintaining the temperature below -60°C. Alternatively, for larger scales, inverse-quench by cannulating the reaction mixture onto a slurry of crushed, anhydrous dry ice in THF.

  • Isolation: Allow the mixture to warm to 0°C. Quench with water, extract the basic aqueous layer, and acidify to pH 3-4 using 2M HCl. Filter the resulting precipitate and dry under vacuum to yield 3-chloro-2-methoxypyridine-4-carboxylic acid (CAS 1211584-06-3).

Phase 2: Esterification
  • Activation: Suspend the carboxylic acid intermediate in anhydrous methanol (10 vol). Cool the suspension to 0°C.

  • Catalysis: Add thionyl chloride (SOCl₂, 1.5 equiv) dropwise.

    • Causality: SOCl₂ reacts with methanol to generate HCl in situ, which catalyzes the Fischer esterification while simultaneously converting the acid to a highly reactive acid chloride intermediate[4].

  • Reflux: Heat the reaction to 65°C (reflux) for 4 hours. Monitor completion via TLC/LC-MS.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3 x 5 vol). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to afford the pure Methyl 3-chloro-2-methoxypyridine-4-carboxylate .

References

  • WO2020061101A1 - Tri-substituted heteroaryl derivatives as src homology-2 phosphatase inhibitors Google P
  • Regioselective ortho-Lithiation of Halopyridines.
  • Aryne/Heteroaryne Precursors TCI Chemicals
  • 2-Methoxy-4-pyridinecarboxylic acid | 105596-63-2 ChemicalBook

Sources

Troubleshooting guide for Suzuki reactions with electron-deficient pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in Suzuki-Miyaura couplings involving electron-deficient pyridines. Whether these challenging motifs are present on the boronic acid or the halide, they introduce severe mechanistic hurdles—most notably rapid protodeboronation and catalyst sequestration.

This guide deconstructs the causality behind these failures and provides self-validating, field-proven protocols to ensure experimental success.

Part 1: Troubleshooting FAQs

Q1: Why does my electron-deficient pyridylboronic acid completely decompose before coupling? A1: The decomposition is caused by rapid protodeboronation, a process heavily dependent on the pH and the electronic nature of the heterocycle. Electron-deficient heteroaryl boronic acids (such as 2-pyridyl or fluorinated pyridyl boronic acids) undergo rapid fragmentation via a zwitterionic intermediate[1]. At a neutral to slightly basic pH (pH 7–9), the formation of the boronate complex accelerates this fragmentation, leading to half-lives as short as 25–50 seconds at 70 °C[1].

Solution: You must outcompete the decomposition by using a highly active precatalyst that accelerates the transmetalation step, or by masking the boronic acid (e.g., using MIDA boronates or lithium triisopropyl borates) to slowly release the active species into the catalytic cycle[2].

Q2: I am using standard Pd(PPh₃)₄, but my reaction stalls at <20% conversion. What is happening to the catalyst? A2: You are experiencing catalyst poisoning coupled with sluggish oxidative addition. Electron-deficient pyridines contain a Lewis basic nitrogen that strongly coordinates to the palladium center, forming stable, inactive complexes. Furthermore, Pd(PPh₃)₄ requires the dissociation of two phosphine ligands to form the active 14-electron Pd(0) species—a kinetically slow process.

Solution: Switch to a bulky dialkylbiaryl phosphine ligand (like XPhos or SPhos) paired with a 3rd or 4th generation Buchwald precatalyst (e.g., XPhos Pd G3)[3]. These precatalysts rapidly generate the active, monoligated Pd(0) species at room temperature or 40 °C, preventing catalyst sequestration and enabling fast coupling before substrate degradation occurs[3].

Q3: How should I adjust my base and solvent system for these sensitive substrates? A3: Avoid strong aqueous bases (like NaOH or pure Na₂CO₃), which maximize the concentration of the unstable boronate intermediate and drive protodeboronation.

Solution: Use a mild base like K₃PO₄ in a biphasic solvent system (e.g., 1,4-Dioxane/Water or THF/Water)[2]. The biphasic system acts as a phase-transfer buffer: the boronic acid remains predominantly in the organic layer, while transmetalation occurs at the interface, keeping the effective concentration of the reactive boronate low.

Part 2: Mechanistic and Workflow Visualizations

G A Heteroaryl Boronic Acid (e.g., 2-Pyridyl-B(OH)2) B Base Addition (pH > 7) A->B C Boronate Complex [R-B(OH)3]- B->C D Zwitterionic Fragmentation C->D High Temp / Slow Pd Cycle F Transmetalation with Pd(II) C->F Fast Pd Cycle (e.g., XPhos Pd G3) E Protodeboronation (Pyridine + B(OH)3) D->E G Cross-Coupled Product F->G

Mechanistic divergence: productive transmetalation vs. rapid protodeboronation.

G Start Select Boron Source Free Free Boronic Acid (High Risk) Start->Free MIDA MIDA Boronate or Lithium Triisopropyl Borate Start->MIDA Cat Select Precatalyst Free->Cat MIDA->Cat Pd0 Pd(PPh3)4 (Slow Activation) Cat->Pd0 PdG3 XPhos Pd G3/G4 (Rapid Activation) Cat->PdG3 Base Select Base/Solvent Pd0->Base PdG3->Base Aq Strong Aq. Base (NaOH / Na2CO3) Base->Aq Mild Weak Base / Biphasic (K3PO4 in Dioxane/H2O) Base->Mild Fail Reaction Failure Aq->Fail Protodeboronation Success Successful Coupling Mild->Success High Yield

Decision tree for optimizing Suzuki-Miyaura couplings with electron-deficient heteroaryls.

Part 3: Quantitative Data on Substrate Stability and Catalyst Efficacy

To make informed experimental choices, it is critical to compare the kinetic stability of boronic acids and the yield outcomes based on catalyst selection.

Substrate / ConditionParameterValue / OutcomeCausality / Note
2-Pyridylboronic acid Protodeboronation

(pH 7, 70 °C)
~25–50 secondsZwitterionic fragmentation is maximized near neutral pH[1].
3-Pyridylboronic acid Protodeboronation

(pH 12, 70 °C)
> 1 weekLacks the structural geometry for rapid zwitterionic fragmentation[1].
Polyfluorophenyl / 2-Heteroaryl Yield with Pd(PPh₃)₄ (Standard)< 20%Slow activation; protodeboronation outcompetes transmetalation[3].
Polyfluorophenyl / 2-Heteroaryl Yield with XPhos Pd G2/G3 (40 °C)> 85%Rapid Pd(0) generation outpaces boronic acid decomposition[3].
Lithium triisopropyl borates (LTB) Benchtop Stability> 4 monthsMasked boronate resists hydrolysis and protodeboronation[2].

Part 4: Self-Validating Experimental Protocol

Methodology: Suzuki-Miyaura Coupling of Electron-Deficient Pyridines using XPhos Pd G3 This protocol utilizes a 3rd-generation Buchwald precatalyst to ensure rapid oxidative addition and transmetalation at mild temperatures (40 °C), effectively mitigating protodeboronation.

Materials:

  • Electron-deficient pyridyl halide (1.0 equiv)

  • Heteroaryl boronic acid or Lithium Triisopropyl Borate (LTB) (1.5 equiv)

  • XPhos Pd G3 (1–3 mol %)[3]

  • 0.5 M Aqueous K₃PO₄ (Degassed)

  • THF or 1,4-Dioxane (Anhydrous, Degassed)

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridyl halide (1.0 equiv) and the boronic acid/LTB (1.5 equiv).

  • Catalyst Loading: Add XPhos Pd G3 (1–3 mol %).

    • Self-Validation Checkpoint 1: The precatalyst should be a pale yellow/off-white powder. If it is dark gray or black, it has degraded to Pd black and must be discarded.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times) to establish a strictly air-free environment.

  • Solvent Addition: Syringe in the degassed organic solvent (THF or Dioxane, typically 0.2 M relative to the halide).

    • Self-Validation Checkpoint 2: Upon solvent addition, the mixture will remain pale.

  • Base Addition & Active Catalyst Generation: Syringe in the degassed 0.5 M K₃PO₄ solution (typically 2.0 equiv of base).

    • Self-Validation Checkpoint 3 (Critical): Within 1–5 minutes of adding the aqueous base, the organic layer should transition from pale yellow to a distinct red-orange color . This color change is the self-validating visual cue that the G3 precatalyst has successfully deprotonated and reductively eliminated the carbazole leaving group, generating the highly active monoligated Pd(0)-XPhos species.

  • Heating and Monitoring: Heat the biphasic mixture to 40 °C with vigorous stirring (1000+ rpm) to maximize the interfacial surface area. Monitor via TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours[3].

  • Quenching and Workup: Cool to room temperature, dilute with EtOAc, and wash with water. The organic layer can now be concentrated for purification.

Part 5: References

  • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society URL: [Link]

  • Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society / PubMed Central URL: [Link]

  • Title: A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates Source: Organic Letters / MIT Open Access Articles URL: [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with Chlorinated Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Chlorinated Pyridine Substrates

Executive Summary: The "2-Pyridyl Problem"

Chlorinated pyridines represent a deceptive challenge in cross-coupling.[1] While the C–Cl bond is electronically activated for Nucleophilic Aromatic Substitution (


), it poses two distinct hurdles for transition-metal catalysis:
  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor. It competitively binds to the metal center (Pd or Ni), displacing labile ligands and forming stable, off-cycle "resting states" that halt turnover.
    
  • Difficult Oxidative Addition: The C–Cl bond is stronger than C–Br or C–I. Without an electron-rich metal center, oxidative addition is kinetically slow, often outcompeted by catalyst decomposition.

This guide provides a self-validating logic for selecting catalyst systems that overcome these specific barriers.

Catalyst Selection Matrix

Do not rely on "standard" tetrakis(triphenylphosphine)palladium(0) for these substrates. It lacks the steric bulk to prevent N-coordination.

Reaction TypeSubstrate ChallengeRecommended Catalyst SystemBase & SolventWhy this works?
Suzuki-Miyaura 2-Chloropyridine (High Poisoning Risk)Pd-PEPPSI-IPent or Pd(OAc)₂ + XPhos

/ Toluene:Water (4:1)
PEPPSI-IPent: Extremely bulky NHC ligand prevents N-coordination. XPhos: Biaryl bulk shields the Pd center.
Suzuki-Miyaura 3-Chloropyridine (Lower Poisoning Risk)Pd(OAc)₂ + SPhos

/ Dioxane:Water
SPhos: Highly electron-rich, facilitates oxidative addition into the unactivated 3-position.
Buchwald-Hartwig Primary Amines Pd-G4-BrettPhos

/ t-Amyl Alcohol
BrettPhos: Designed to prevent

-hydride elimination and selectively bind primary amines over the pyridine nitrogen.
Buchwald-Hartwig Secondary Amines Pd-G4-RuPhos

/ THF
RuPhos: Excellent for bulky secondary amines; prevents formation of inactive bis-amine Pd complexes.
Negishi Alkyl-Zinc Reagents Pd-PEPPSI-IPent THF / NMP (Co-solvent)PEPPSI: Stabilizes the Pd(0) species against aggregation during the transmetalation step with organozincs.

Mechanistic Visualization: The Poisoning Pathway

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive "poisoned" state caused by the pyridine nitrogen.

G PreCat Pd Precatalyst Active L-Pd(0) (Active Species) PreCat->Active Activation OxAdd L-Pd(II)-Ar-Cl (Oxidative Addition) Active->OxAdd Productive Path (Bulky Ligand Required) Poison [L-Pd(II)-Pyridine] (Off-Cycle Resting State) Active->Poison Poisoning Path (N-Coordination) Product Product (Biaryl/Amine) OxAdd->Product Transmetalation & Red. Elimination Poison->Active Reversible (Requires Heat)

Figure 1: The "2-Pyridyl Problem." Red arrows indicate the formation of the inactive pyridine-bound complex. Bulky ligands (e.g., XPhos, IPent) destabilize the 'Poison' state, forcing the equilibrium back toward the Active Species.

Troubleshooting & FAQs

Module A: The "No Conversion" Scenario

Q: I am using 2-chloropyridine with Pd(PPh₃)₄ and getting <5% conversion. The starting material remains untouched. Why?

A: You are experiencing "Catalyst Sequestration." Triphenylphosphine (


) is not bulky enough to prevent the pyridine nitrogen from binding to the Palladium. The pyridine acts as a better ligand than the phosphine, shutting down the cycle.
  • Correction: Switch to Pd-PEPPSI-IPent (1–2 mol%). The bulky NHC ligand creates a "steric umbrella" that physically blocks the pyridine nitrogen from coordinating, while still allowing the C–Cl bond to approach for oxidative addition [1].

Module B: The "Stalled Reaction"

Q: My reaction starts well but stops at 50% conversion. Adding more catalyst doesn't help. What is happening?

A: Product Inhibition. In many cases, the product (a 2-substituted pyridine) is more basic or a better ligand than the starting material. As product concentration builds, it poisons the remaining catalyst.

  • Correction 1 (Thermodynamic): Increase reaction temperature to 100–110°C. Higher thermal energy shifts the equilibrium away from the stable, poisoned Pd-N complex toward the active species.

  • Correction 2 (Kinetic): Use Pd-G3-XPhos precatalyst. The fast initiation ensures a high concentration of active Pd(0) immediately, driving the reaction to completion before significant poisoning can stabilize [2].

Module C: Dehalogenation (Side Reaction)

Q: I see significant amounts of de-chlorinated pyridine (pyridine-H) instead of my coupled product.

A:


-Hydride Elimination or Solvent Interaction. 
This usually occurs during the transmetalation step if the coupling partner is slow to react, or if you are using isopropanol/ethanol as co-solvents (which act as hydride sources).
  • Correction:

    • Switch solvent to Toluene or Dioxane (non-protic).

    • If using a Buchwald-Hartwig amination, switch from

      
       to NaOtBu . The stronger base facilitates faster transmetalation/reductive elimination, outcompeting the hydride transfer path.
      

Validated Protocol: Suzuki Coupling of 2-Chloropyridines

This protocol uses the "Throw-Away Ligand" concept (PEPPSI) to ensure stability.

Reagents:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPent (2.0 mol%)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Toluene/Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge Solids: Add chloropyridine, boronic acid, base, and Pd-PEPPSI-IPent to a reaction vial equipped with a stir bar.

  • Degas (Critical): Seal the vial. Evacuate and backfill with Argon (

    
    ). Note: Oxygen promotes homocoupling of the boronic acid, wasting your nucleophile.
    
  • Solvent Addition: Add the Toluene/Water mixture via syringe under Argon flow.

  • Activation: Heat to 80°C for activated substrates or 110°C for deactivated (electron-rich) pyridines.

  • Monitoring: Check LCMS at 2 hours.

    • If <20% conversion: Increase temp to 120°C.

    • If stalled: Add 1.0 equiv more Boronic acid (it may have protodeboronated).

Data Validation (Expected Results):

SubstrateBoronic AcidCatalystYieldRef
2-ChloropyridinePhenylboronic acidPd-PEPPSI-IPent94%[1]
2-Chloro-3-nitropyridine4-Tolylboronic acidPd(OAc)₂/XPhos88%[2]
2-Chloropyridine2-Methoxyphenylboronic acidPd-G3-SPhos91%[3]

References

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.[2] Angewandte Chemie International Edition. Link

  • Buchwald, S. L., et al. (2010). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines.Link

  • Hazari, N., et al. (2010). Pd-PEPPSI Complexes and Their Application in Cross-Coupling. Accounts of Chemical Research. Link

  • Doyle, A. G., & MacMillan, D. W. (2015). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides.[3] PMC (NIH). Link

Sources

Managing reaction byproducts in the synthesis of pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing Reaction Byproducts & Purification Anomalies Ticket ID: PYR-SYN-2024-X Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Pyridine Synthesis Technical Support Center. Pyridine derivatives are notorious in medicinal chemistry for two primary reasons: their tendency to poison metal catalysts (acting as competitive ligands) and their difficult purification profiles on acidic stationary phases (silica).

This guide addresses the "hidden" byproducts that lower yields—specifically incomplete oxidations in Hantzsch syntheses, regiochemical isomers in substitution reactions, and metal residues in cross-couplings.

Module 1: The Hantzsch Bottleneck (Incomplete Oxidation)

User Issue: "I am performing a Hantzsch synthesis, but my final product is an oil instead of a solid, and NMR shows aliphatic signals around 3.0-4.5 ppm. Yield is consistently <50%."

Diagnosis: You likely have incomplete aromatization . The Hantzsch reaction produces a 1,4-dihydropyridine (1,4-DHP) intermediate.[1][2][3][4][5] If the oxidative step is insufficient, the DHP remains. DHP is often oily and unstable, leading to degradation products that mimic "tar."

Troubleshooting Protocol: Oxidative Aromatization

Do not rely on air oxidation. It is slow and promotes radical side reactions.

Option A: The Chemoselective Method (DDQ) Use this for substrates with acid-sensitive groups. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) acts as a hydride acceptor.

  • Stoichiometry: Use 1.1 to 1.2 equivalents of DDQ relative to the DHP.

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Procedure:

    • Dissolve crude DHP in DCM.

    • Add DDQ portion-wise at 0°C (exothermic).

    • Stir at room temperature for 1–3 hours.

    • Crucial Workup: The reduced DDQ (DDHQ) precipitates. Filter it off before aqueous workup. Wash the filtrate with 10% NaOH to remove residual hydroquinone species.

Option B: The Scalable Method (NaNO₂/Acetic Acid) Use this for robust substrates. It is cheaper and easier to purify.

  • Reagents: Sodium Nitrite (NaNO₂) in Glacial Acetic Acid.

  • Mechanism: In situ generation of NO⁺ (nitrosonium ion) facilitates hydride abstraction.

  • Warning: Monitor for dealkylation if your C4 substituent is a secondary alkyl group (e.g., isopropyl), as nitrosation can trigger C-C bond cleavage [1].

Visual Workflow: Hantzsch Aromatization

HantzschOxidation Start Crude Hantzsch Product (1,4-DHP + Pyridine mix) Check NMR Check: Aliphatic CH at ~4.5 ppm? Start->Check Oxidant Select Oxidant Check->Oxidant Yes (Incomplete) Final Pure Pyridine Derivative Check->Final No (Pure) DDQ DDQ (1.1 eq) in DCM Oxidant->DDQ Acid Sensitive NaNO2 NaNO2 in AcOH Oxidant->NaNO2 Robust Substrate Filter Filter Precipitate (Remove DDHQ) DDQ->Filter BaseWash Wash with 10% NaOH NaNO2->BaseWash Filter->BaseWash BaseWash->Final

Figure 1: Decision tree for managing incomplete oxidation in Hantzsch synthesis.

Module 2: Regiocontrol Anomalies (Isomer Management)

User Issue: "I tried to nitrate my pyridine derivative, but the reaction is sluggish, and I'm getting a mixture of isomers I can't separate."

Diagnosis: Pyridine is electron-poor, making Electrophilic Aromatic Substitution (EAS) difficult. If you force conditions (high Temp/Acid), you get low yields. You are likely attempting direct substitution rather than N-oxide activation .

Technical Insight: The N-Oxide Switch

To functionalize pyridine efficiently, you must first oxidize the nitrogen to the N-oxide (Py-N-O). This changes the electronic landscape.

  • The Paradox: While resonance structures suggest high electron density at C2 and C4, nitration of pyridine N-oxide occurs almost exclusively at C4 (para) [2].

  • The Rearrangement: If you need C2 functionalization, you generally cannot get it via direct electrophilic attack. You must use the Boekelheide Rearrangement (treating the N-oxide with acetic anhydride) to move the oxygen from Nitrogen to C2.

Protocol: Regioselective Nitration
  • Activation: Treat pyridine with m-CPBA (1.1 eq) in DCM to form Pyridine N-oxide.

  • Nitration: Use HNO₃/H₂SO₄. The N-oxide reacts faster than free pyridine.

    • Result: 4-Nitro-pyridine N-oxide.[6][7][8]

  • Deoxygenation: Reduce the N-oxide back to the free base using PCl₃ or Fe/Acetic Acid.

Data: Regioselectivity Outcomes

PrecursorReagentMajor Product PositionMechanism
PyridineHNO₃/H₂SO₄C3 (Meta)EAS (very slow, low yield)
Pyridine N-oxideHNO₃/H₂SO₄C4 (Para) EAS (Activated) [2]
Pyridine N-oxideAc₂O (Heat)C2 (Ortho) [3,3]-Sigmatropic Rearrangement

Module 3: Purification (The "Sticky" Pyridine)

User Issue: "My product streaks on the TLC plate and co-elutes with impurities on the column. I'm losing mass."

Diagnosis: Pyridines are basic.[9] They interact strongly with the acidic silanol (Si-OH) groups on standard silica gel, causing "tailing."

Troubleshooting Protocol: Deactivating Silica

Method A: The Triethylamine (TEA) Flush Do not just add TEA to your eluent. You must pretreat the column.[10]

  • Pack the silica column using a slurry of Hexane/EtOAc (or DCM).

  • Flush with 2–3 column volumes of eluent containing 1% Triethylamine .

  • Run your column with the standard eluent (TEA is no longer strictly necessary in the mobile phase if the silica is neutralized, but keeping 0.5% helps).

    • Why: TEA blocks the acidic sites, allowing the pyridine to elute as a tight band [3].

Method B: The Acid-Base Extraction (The "Chemical Column") If your impurities are non-basic (e.g., unreacted aldehydes, phenols), skip the column entirely.

  • Dissolve crude mixture in EtOAc.

  • Extract with 1M HCl (x3).

    • Chemistry: Pyridine becomes Pyridinium-Cl (water soluble). Non-basic impurities stay in EtOAc.

  • Keep the Aqueous Layer . Discard Organic Layer.

  • Basify the aqueous layer (pH > 10) with 6M NaOH.[9]

    • Chemistry: Pyridinium deprotonates, becoming insoluble in water.

  • Extract back into EtOAc (x3). Dry over Na₂SO₄.[9]

Module 4: Metal Scavenging (Post-Coupling)

User Issue: "I ran a Suzuki coupling. My product is black/brown, and ICP-MS shows 500 ppm Palladium. Recrystallization didn't help."

Diagnosis: Pyridines are excellent ligands. They bind residual Pd(0) and Pd(II) species, pulling them into the crystal lattice. Standard filtration is ineffective.[11]

Protocol: Thiol-Silica Scavenging

Activated carbon is often insufficient for pyridines because the Pyridine-Pd bond is strong. You need a chelator with a higher affinity for Pd than the pyridine ring: Thiols .

  • Reagent: Thiol-functionalized silica (e.g., SiliaMetS® Thiol or equivalent).[12]

  • Loading: Add 5–10 equivalents of scavenger relative to the catalyst amount (not the substrate).

  • Conditions: Slurry in EtOAc or THF at 50°C for 4 hours (Heat is crucial to break the Pyridine-Pd complex).

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.

  • Result: Filtrate should be significantly lighter in color.

Visual Workflow: Purification Logic

PurificationLogic Problem Impure Pyridine Derivative Type Identify Impurity Type Problem->Type Metal Metal Residue (Pd/Cu > 100ppm) Type->Metal Organic Organic Impurities (Byproducts) Type->Organic Scavenger Add Thiol-Silica Heat to 50°C Metal->Scavenger Nature Impurity Acidity? Organic->Nature Filter Filter (Celite) Scavenger->Filter NonBasic Non-Basic (Aldehydes/Phenols) Nature->NonBasic Basic Basic/Polar (Isomers) Nature->Basic AcidBase Acid-Base Extraction (1M HCl -> NaOH) NonBasic->AcidBase Column Silica Column with 1% TEA Basic->Column

Figure 2: Decision matrix for selecting the correct purification method based on impurity type.

References

  • Memarian, H. R., & Abdoli-Senejani, M. (2008). "Nitration of Hantzsch 1,4-dihydropyridines by NaNO2/wet SiO2." Journal of the Iranian Chemical Society. Link

  • Sánchez-Viesca, F., & Reina, M. (2013). "Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration." American Journal of Chemistry.[8] Link

  • BenchChem Technical Support.[10][11] (2025).[4][9][10][11][13] "A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy." BenchChem.[9][10][11] Link

  • Onyx Scientific. (2023).[14] "Palladium scavenging: From 1% to within ICH limits." Onyx Scientific Process Development. Link

  • Bakke, J. M., Svensen, H., & Ranes, E. (1998).[15] "The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3." Journal of the Chemical Society, Perkin Transactions 2.[15] Link

Sources

Validation & Comparative

Biological activity of Methyl 3-chloro-2-methoxypyridine-4-carboxylate derivatives versus similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Biological Activity of Methyl 3-chloro-2-methoxypyridine-4-carboxylate Derivatives

Executive Summary

This guide analyzes the biological potential of Methyl 3-chloro-2-methoxypyridine-4-carboxylate (CAS 1214335-12-2) and its derivatives. Unlike its structural isomer Methyl 3,6-dichloro-2-pyridinecarboxylate (a precursor to the herbicide Clopyralid), this 4-carboxylate (isonicotinate) scaffold is primarily valued in medicinal chemistry for targeting metabolic transporters (MCT1/4) and kinases, rather than as an auxinic herbicide.

This distinction is critical for researchers:

  • 2-Carboxylates (Picolinates): Potent Auxinic Herbicides (e.g., Clopyralid, Picloram).

  • 4-Carboxylates (Isonicotinates): Metabolic Modulators & Kinase Inhibitors (Oncology/Diabetes).

Chemical Profile & Scaffold Utility

The Methyl 3-chloro-2-methoxypyridine-4-carboxylate scaffold offers three distinct vectors for diversification, making it a "Privileged Structure" for library synthesis.

PositionFunctional GroupReactivity / Utility
C-2 Methoxy (-OMe) Electrophilic Center: Acts as a leaving group in SNAr reactions with amines or hydrazines to generate 2-amino-pyridines (common in kinase inhibitors).
C-3 Chloro (-Cl) Cross-Coupling Handle: Ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups.
C-4 Ester (-COOMe) Pharmacophore Anchor: Hydrolysis to acid followed by amide coupling generates the primary binding motif for many receptors.
Visualizing the Divergent Synthesis Pathway

The following diagram illustrates how this specific scaffold is transformed into bioactive derivatives.

ScaffoldUtility Scaffold Methyl 3-chloro-2-methoxy pyridine-4-carboxylate (The Scaffold) SNAr S_NAr Displacement (C-2 Methoxy) Scaffold->SNAr + R-NH2 Suzuki Suzuki Coupling (C-3 Chloro) Scaffold->Suzuki + Ar-B(OH)2 Amide Hydrolysis & Amidation (C-4 Ester) Scaffold->Amide 1. LiOH 2. R-NH2 KinaseInhib Kinase Inhibitors (e.g., CDK/Tyrosine Kinase) SNAr->KinaseInhib MCTInhib MCT1/4 Inhibitors (Cancer Metabolism) Suzuki->MCTInhib Herbicide Niche Herbicides (Non-Auxinic) Amide->Herbicide

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the 3-chloro-2-methoxyisonicotinate scaffold.

Comparative Biological Activity

The biological activity of this scaffold is best understood by comparing it to its "Similar Compounds"—specifically the Picolinates (2-COOH) used in agriculture.

Comparison Table: Isonicotinates vs. Picolinates
FeatureMethyl 3-chloro-2-methoxypyridine-4-carboxylate (Topic)Methyl 3,6-dichloro-2-pyridinecarboxylate (Alternative)
Core Structure Isonicotinate (4-COOH)Picolinate (2-COOH)
Primary Activity Antitumor / Metabolic Inhibition Herbicidal (Auxin Mimic)
Mechanism Inhibits Monocarboxylate Transporters (MCT1/MCT4) or Kinases.Mimics Indole-3-acetic acid (IAA); causes uncontrolled plant growth.
Key Derivatives MCT Inhibitors (e.g., for solid tumors), GPR40 Agonists.Clopyralid, Aminopyralid, Picloram.
Agro-Potential Low/Niche (e.g., synergist or fungicide intermediate).High (Blockbuster broadleaf weed control).
Detailed Analysis
  • Pharmaceutical Activity (Oncology): Derivatives of 3-chloro-2-methoxypyridine-4-carboxylic acid have been identified as potent inhibitors of Monocarboxylate Transporter 4 (MCT4) . Tumor cells rely on MCT4 to export lactate (a byproduct of glycolysis) to prevent acidification. Inhibiting this transporter kills hypoxic tumor cells.

    • Key Derivative: 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid (structural analog showing the importance of the methoxy-pyridine core).

  • Agrochemical Activity (Herbicides): While the 2-carboxylate isomers are famous herbicides (Clopyralid), the 4-carboxylate derivatives generally lack strong auxinic activity because the carboxyl group position is critical for binding to the TIR1 auxin receptor. However, they may serve as intermediates for sulfonylurea herbicides (e.g., Rimsulfuron analogs) where the pyridine ring is a carrier rather than the primary pharmacophore.

Experimental Protocols

Objective: Synthesis of a library-ready amide derivative from Methyl 3-chloro-2-methoxypyridine-4-carboxylate. Rationale: The ester must be hydrolyzed to the acid to attach the pharmacophore (amine) while preserving the labile 2-methoxy and 3-chloro groups.

Protocol: Saponification and Amide Coupling

Step 1: Selective Hydrolysis (Saponification)

  • Dissolve: 1.0 eq of Methyl 3-chloro-2-methoxypyridine-4-carboxylate in THF:Water (3:1).

  • Reagent: Add 1.1 eq of Lithium Hydroxide (LiOH·H2O) at 0°C. Note: Avoid NaOH/Heat to prevent displacement of the 2-methoxy group.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Acidify carefully to pH 3–4 with 1N HCl. Extract with EtOAc. Dry over Na2SO4.

  • Yield: Expect >90% of 3-chloro-2-methoxyisonicotinic acid (White solid).

Step 2: Amide Coupling (Library Generation)

  • Activation: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 mins.

  • Coupling: Add the desired amine (R-NH2, 1.1 eq).

  • Reaction: Stir at RT for 12 hours.

  • Purification: Dilute with water. If solid precipitates, filter.[1] If oil, extract with EtOAc and purify via Flash Chromatography.

Self-Validating Check:

  • NMR Verification: The product should show the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of amide NH signals. The methoxy singlet (~4.0 ppm) must remain intact.

References

  • MCT4 Inhibition Studies

    • Title: Discovery of Pyridine-Based MCT4 Inhibitors.
    • Context: Describes the utility of methoxypyridine carboxyl
    • Source:

  • Clopyralid/Picolinate Herbicide Chemistry

    • Title: Pyridine Carboxylic Acid Herbicides (Review).
    • Context: Establishes the structure-activity relationship of 2-carboxylates vs 4-carboxyl
    • Source:

  • Chemical Structure Data

    • Title: Methyl 3-chloro-2-methoxypyridine-4-carboxyl
    • Source:

  • Synthetic Methodology

    • Title: Synthesis of substituted pyridine-4-carboxylates.[2]

    • Source:

Sources

Spectroscopic analysis to confirm the structure of synthesized derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Spectroscopic Strategies for Structural Elucidation of Synthesized Derivatives: High-Field Multi-Dimensional Platforms vs. Routine Benchtop Systems

In drug discovery and synthetic chemistry, the unambiguous structural elucidation of synthesized derivatives is a non-negotiable checkpoint. A single misassigned stereocenter or regiochemistry error can derail downstream biological assays and lead to costly late-stage failures. This guide provides an in-depth comparative analysis of two divergent spectroscopic strategies: High-Resolution Multi-Dimensional Spectroscopy (High-Field NMR coupled with High-Resolution Mass Spectrometry) and Routine Benchtop Spectroscopy (Benchtop NMR and Low-Resolution MS).

By exploring the causality behind instrument selection, self-validating experimental protocols, and data interpretation frameworks, this guide empowers researchers to optimize their analytical workflows.

The Causality of Technique Selection: Why Resolution Matters

When synthesizing novel derivatives, the core analytical objective is to definitively prove atom connectivity, stereochemistry, and isotopic composition. The choice of instrumentation directly dictates the depth of structural insight.

  • High-Field NMR (600+ MHz) & HRMS: High-field superconducting NMR spectrometers provide exceptional sensitivity and peak dispersion, which are critical for resolving complex multiplet overlaps in highly substituted derivatives[1]. When paired with High-Resolution Mass Spectrometry (HRMS), such as QTOF or Orbitrap analyzers, researchers can obtain exact mass measurements to calculate precise molecular formulas based on the natural occurrence of isotopes[2]. This combination remains the gold standard for de novo structural elucidation.

  • Benchtop NMR (60–100 MHz) & LRMS: Utilizing cryogen-free rare-earth permanent magnets arranged in a Halbach array, benchtop NMR spectrometers have democratized access to structural data directly at the fume hood[3]. While they suffer from lower resolution and significant peak overlap compared to high-field systems[1], they excel in rapid reaction monitoring, quantitative purity checks, and preliminary screening[4]. They effectively reduce the bottleneck at central analytical facilities and minimize outsourcing costs[4].

Workflow Visualization: The Structural Elucidation Funnel

To optimize throughput without sacrificing scientific integrity, modern laboratories employ a tiered approach. Benchtop instruments act as the first gatekeeper for reaction monitoring, while high-resolution platforms are reserved for definitive structural proof of the purified isolates.

Workflow Synthesis Synthesized Derivative (Crude Mixture) Benchtop Tier 1: Benchtop NMR & LRMS (Reaction Monitoring & Purity) Synthesis->Benchtop Aliquot Purification Chromatographic Purification (Prep-HPLC) Benchtop->Purification >80% Conversion HighRes Tier 2: High-Field NMR & HRMS (Definitive Elucidation) Purification->HighRes Pure Isolate Validation Data Integration & Structural Validation HighRes->Validation 1D/2D NMR + Exact Mass

Tiered spectroscopic workflow for the structural elucidation of synthesized derivatives.

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance metrics between the two spectroscopic strategies, illustrating why high-field systems are required for final structural confirmation.

ParameterHigh-Field NMR (600 MHz) + HRMS (QTOF)Benchtop NMR (80 MHz) + LRMS (Single Quad)
Mass Accuracy < 5 ppm error (Yields exact molecular formula)[2]> 100 ppm error (Yields nominal mass only)
NMR Resolution High peak dispersion; resolves complex multiplets[1]Low dispersion; significant peak overlap[1]
Sensitivity (LOD) Low microgram to nanogram range[1]Milligram range (requires concentrated samples)[1]
Infrastructure Dedicated facility, cryogens (liquid He/N₂) required[3]Fume hood compatible, cryogen-free[3]
Primary Application De novo structural elucidation, stereochemistry[2]Reaction monitoring, QA/QC, preliminary screening[4]

Self-Validating Experimental Protocols

A robust structural confirmation relies on orthogonal data streams. The protocols below are designed as a self-validating system: the molecular formula derived from HRMS must perfectly align with the proton and carbon counts obtained from the multi-dimensional NMR data.

Protocol A: High-Resolution Mass Spectrometry (LC-HRMS) for Exact Mass

Rationale: Soft ionization techniques like Electrospray Ionization (ESI) preserve the pseudo-molecular ion without excessive fragmentation, while the high-resolution analyzer provides the exact mass required for elemental composition prediction[2].

  • Sample Preparation: Dissolve the purified derivative in LC-MS grade Methanol or Acetonitrile to a final concentration of 1–5 µg/mL. Add 0.1% Formic Acid to promote protonation ([M+H]⁺) in positive ion mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column. Run a rapid gradient (5% to 95% organic over 5 minutes) to separate the target compound from any trace isobaric impurities.

  • Data Acquisition: Operate the HRMS in ESI+ mode. Calibrate the instrument using a known reference mass standard (e.g., Leucine Enkephalin) to ensure mass accuracy remains < 5 ppm. Acquire data across a mass range of m/z 100–1000.

  • Data Interpretation: Extract the exact mass of the [M+H]⁺ peak. Utilize isotopic pattern analysis software to generate potential molecular formulas. The correct formula must have a mass error of less than 5 ppm and an isotopic distribution matching the theoretical model (especially critical for identifying halogenated derivatives)[5].

Protocol B: Multi-Dimensional High-Field NMR (1H, 13C, HSQC, HMBC)

Rationale: While 1D NMR provides basic functional group data, 2D NMR establishes the carbon-hydrogen framework by mapping through-bond connectivities, eliminating structural ambiguity.

  • Sample Preparation: Dissolve 5–10 mg of the highly purified derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[6]. Transfer the solution to a high-quality 5 mm NMR tube.

  • 1D Acquisition: Acquire a standard ¹H spectrum (e.g., 16 scans, 600 MHz) and a ¹³C{¹H} decoupled spectrum (e.g., 1024 scans). Process the raw data with zero-filling and appropriate window functions (e.g., exponential line broadening of 0.3 Hz for ¹H to enhance signal-to-noise without sacrificing resolution)[1].

  • 2D Acquisition (Connectivity Mapping):

    • HSQC (Heteronuclear Single Quantum Coherence): Run this experiment to correlate each proton with its directly attached carbon (1-bond coupling).

    • HMBC (Heteronuclear Multiple Bond Correlation): Run this experiment to observe long-range couplings (2 to 3 bonds) between protons and quaternary carbons or heteroatoms. This is the critical step for linking isolated spin systems across the molecule.

  • Self-Validation Check: Cross-reference the total number of protons and carbons integrated from the NMR spectra with the exact molecular formula generated by the HRMS data. Causality note: If the HRMS formula predicts 15 carbons but the ¹³C NMR shows only 14 distinct peaks, the researcher must investigate potential molecular symmetry or overlapping resonances before confirming the structure.

Conclusion

While benchtop NMR and low-resolution MS systems have revolutionized workflow efficiency by allowing chemists to monitor reactions directly at the bench[3][7], the definitive structural elucidation of synthesized derivatives still mandates the analytical power of high-field NMR and HRMS[1][8]. By integrating these platforms into a tiered workflow, drug development professionals can balance rapid throughput with the rigorous scientific integrity required for regulatory submissions and downstream biological testing.

References

Sources

A Comparative Guide to Purity Assessment of Methyl 3-chloro-2-methoxypyridine-4-carboxylate: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like Methyl 3-chloro-2-methoxypyridine-4-carboxylate, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two instrumental analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity validation of this compound.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating framework for each methodology. We will explore how these orthogonal techniques, when used in concert, provide an unparalleled level of confidence in material quality, satisfying the stringent requirements of regulatory bodies.[1][2][3]

The Orthogonal Imperative in Purity Analysis

The principle of using orthogonal methods—techniques that measure the same attribute through different physical or chemical principles—is fundamental to robust analytical science. For purity, HPLC and NMR represent a classic orthogonal pairing.

  • High-Performance Liquid Chromatography (HPLC) is a separative technique. It physically separates the analyte of interest from its impurities based on differential partitioning between a stationary phase and a mobile phase.[4][5] Its strength lies in its high resolving power and sensitivity, making it ideal for detecting and quantifying trace-level impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a spectroscopic technique. It provides detailed structural information based on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[6][7] For purity, its power lies in providing an absolute measure of the main component against a certified standard (Quantitative NMR or qNMR) and offering structural elucidation of impurities.[6][7]

Reliance on a single method can be misleading. For instance, an impurity that co-elutes with the main peak in HPLC would be invisible, while NMR could readily detect it. Conversely, an impurity with no protons (and thus invisible to ¹H NMR) would be missed by NMR but likely separated and detected by HPLC.

Head-to-Head Comparison: HPLC vs. NMR for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Physical separation based on polarity and interaction with a stationary phase. Purity is typically determined by relative peak area (Area %).Spectroscopic analysis based on nuclear spin in a magnetic field. Provides structural confirmation and absolute purity via qNMR.[6][7]
Quantification Relative. Assumes that all impurities have the same response factor (e.g., UV absorbance) as the main compound, which can be a source of error.Absolute (with qNMR). Purity is calculated relative to a certified internal standard of known purity and weight. The result is independent of the impurity structure.[6]
Sensitivity High. Limits of detection (LOD) and quantification (LOQ) are often in the sub-0.05% range, ideal for trace impurity detection as per ICH guidelines.[1][2]Lower. Generally suitable for identifying and quantifying impurities at levels of ~0.1% and above.
Impurity ID Provides no direct structural information. Identification requires isolation of the impurity or comparison with a known reference standard.Provides rich structural information. The chemical shifts, coupling constants, and integration of impurity signals can often lead to its direct identification.[7]
Throughput High. Typical run times are 15-30 minutes per sample, making it suitable for routine quality control.[4]Lower. qNMR experiments require longer relaxation delays (D1) to ensure full signal recovery for accurate integration, leading to longer acquisition times.
Sample Requirement Low sample consumption (micrograms). The technique is destructive.Higher sample consumption (milligrams). The technique is non-destructive, and the sample can be fully recovered.[4]
Validation Method validation is extensive and prescribed by ICH guidelines (Q2(R1)), covering specificity, linearity, accuracy, precision, and robustness.[8][9]Validation focuses on ensuring conditions for accurate quantification (e.g., sufficient relaxation delay, appropriate standard selection, signal-to-noise).

Experimental Protocol: HPLC Purity Determination

The goal of this reversed-phase HPLC (RP-HPLC) method is to separate the nonpolar Methyl 3-chloro-2-methoxypyridine-4-carboxylate from potentially more polar or less polar impurities. A C18 column is a logical starting point for method development.[5][10][11]

Step-by-Step HPLC Protocol
  • Instrumentation:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5][12]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: 70% A / 30% B to 20% A / 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[11][13][14]

    • Column Temperature: 30°C.[11][12][14]

    • Detection Wavelength: 275 nm (based on the pyridine chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Methyl 3-chloro-2-methoxypyridine-4-carboxylate.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by expressing the area of the main peak as a percentage of the total area of all peaks.

    • Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve & Dilute weigh->dissolve inject Inject Sample into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

Experimental Protocol: ¹H qNMR Purity Determination

Quantitative NMR (qNMR) provides an absolute purity value by comparing the integral of a known analyte signal to that of a high-purity, certified internal standard.[6] The key is ensuring accurate integration, which requires long relaxation delays (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

Step-by-Step qNMR Protocol
  • Instrumentation & Reagents:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • High-purity deuterated solvent (e.g., DMSO-d₆).

    • Certified Internal Standard (IS): Maleic acid is a good choice as its olefinic protons resonate in a clear region of the spectrum, away from typical aromatic or methoxy signals.

  • Sample Preparation:

    • Accurately weigh ~15 mg of Methyl 3-chloro-2-methoxypyridine-4-carboxylate into a vial.

    • Accurately weigh ~10 mg of the Maleic Acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation for both analyte and standard).

    • Number of Scans: 16 (to achieve good signal-to-noise).

    • Pulse Angle: 90°.

  • Data Processing & Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal for the analyte (e.g., the methoxy protons at ~4.0 ppm) and the olefinic protons of the internal standard (~6.3 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal (3 for the methoxy group; 2 for maleic acid)

    • MW: Molecular Weight (Analyte: 201.61 g/mol ; IS: 116.07 g/mol )

    • W: Weight

    • P_IS: Purity of the internal standard (e.g., 99.9%)

Workflow for qNMR Purity Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Co-dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H Spectrum dissolve->acquire param Key Parameters: - Long D1 (≥ 30s) - 90° Pulse acquire->param process Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity (Absolute %) integrate->calculate

Sources

Evaluating the stability of the methoxy group under various reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Evaluating Methoxy Group Stability and Orthogonality in Organic Synthesis

Introduction In the landscape of organic synthesis and medicinal chemistry, the methoxy group (-OMe) occupies a dual role. It is frequently deployed as a permanent structural motif to modulate lipophilicity and block metabolic liabilities in drug candidates. However, in complex total synthesis, it serves as an exceptionally robust, masked hydroxyl group[1]. Unlike conventional protecting groups (such as silyl or acetal ethers) designed for facile, mild removal, the methoxy group is defined by its extreme stability across a vast range of chemical environments[1][2]. This guide objectively compares the methoxy group's performance against standard alternatives and provides field-proven, self-validating protocols for its manipulation.

Mechanistic Causality Behind Methoxy Stability

The resilience of the methoxy group stems from its fundamental structural properties. The


 bond is highly stable, and unlike ethoxy or tert-butoxy groups, the methyl moiety lacks 

-hydrogens, rendering it completely immune to

-elimination pathways. Furthermore, the small steric profile of the methyl group offers minimal leverage for steric relief upon cleavage, while the oxygen atom is less basic than in larger alkyl ethers. Consequently, the methoxy group is entirely stable to strong bases, nucleophiles (e.g., Grignard reagents, organolithiums), catalytic hydrogenation, and mild to moderate acids[2][3].

Cleavage of the methoxy group requires forcing conditions: typically, the use of powerful, halophilic Lewis acids (e.g.,


, 

) or highly reactive nucleophiles (e.g., lithium diphenylphosphide, sodium ethanethiolate) at elevated temperatures[4][5].

Comparative Stability Matrix

To design an effective orthogonal protection strategy, it is critical to understand how the methoxy group compares to alternative hydroxyl protecting groups such as Benzyl (-OBn), tert-Butyldimethylsilyl (-OTBS), and Methoxymethyl (-OMOM)[2][3].

Reaction ConditionMethoxy (-OMe)Benzyl (-OBn)TBS (-OTBS)MOM (-OMOM)
Mild Acid (e.g., AcOH,

)
Stable StableModerately CleavedCleaved
Strong Acid (e.g., TFA, HCl) Stable StableCleavedCleaved
Base / Nucleophiles (NaOH, RLi) Stable StableStableStable
Hydrogenolysis (

, Pd/C)
Stable CleavedStableStable
Fluoride Sources (TBAF, HF) Stable StableCleavedStable
Oxidation (DDQ) Stable Stable*StableStable
Strong Lewis Acid (

, DCM)
Cleaved CleavedCleavedCleaved

*Note: While standard benzyl ethers are generally stable to DDQ, para-methoxybenzyl (PMB) ethers are rapidly cleaved via single electron transfer (SET) due to the electron-donating methoxy substituent stabilizing the intermediate oxonium ion[6][7].

Orthogonal Deprotection Workflow

The differential stability outlined above allows for the design of highly orthogonal deprotection sequences. The following workflow illustrates a logical sequence for unmasking a triol protected by -OTBS, -OBn, and -OMe groups, utilizing the methoxy group as the final, most resilient mask.

OrthogonalWorkflow Substrate Substrate (-OMe, -OTBS, -OBn) TBAF TBAF / THF (Fluoride Source) Substrate->TBAF Int1 Intermediate 1 (-OMe, -OBn intact) TBAF->Int1 Cleaves -OTBS PdC H2, Pd/C (Hydrogenolysis) Int1->PdC Int2 Intermediate 2 (-OMe intact) PdC->Int2 Cleaves -OBn BBr3 BBr3 / DCM (Lewis Acid) Int2->BBr3 Final Fully Deprotected Triol BBr3->Final Cleaves -OMe

Logical workflow for the orthogonal deprotection of silyl, benzyl, and methoxy ethers.

Experimental Protocols & Self-Validating Systems

Protocol A: Demethylation of Aryl Methyl Ethers using Boron Tribromide ( )

Causality & Mechanism:


 is a potent Lewis acid that first complexes with the ethereal oxygen. This complexation weakens the 

bond, setting up a rate-determining

attack by a bromide ion on the sterically unhindered methyl group. The reaction yields an aryl borate intermediate and methyl bromide gas. The active phenol is only released during the aqueous quench[4].

BBr3Mechanism State1 Ar-O-CH3 + BBr3 Complex Lewis Acid-Base Complexation State1->Complex State2 [Ar-O(BBr3)-CH3] Complex->State2 Fast Demethylation Nucleophilic Attack (SN2 by Br-) State2->Demethylation State3 Ar-O-BBr2 + CH3Br(g) Demethylation->State3 Rate-determining Hydrolysis Aqueous Quench (Hydrolysis) State3->Hydrolysis State4 Ar-OH + B(OH)3 Hydrolysis->State4 Exothermic

Stepwise mechanism of BBr3-mediated cleavage of an aryl methoxy group.

Step-by-Step Methodology:

  • Preparation: Dissolve the methoxy-arene (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: DCM is chosen because it is non-coordinating; coordinating solvents like THF would exothermically react with

    
    , destroying the reagent.
    
  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: The initial Lewis acid-base complexation is highly exothermic. Cooling prevents localized heating that could lead to substrate decomposition or non-specific bromination.

  • Addition: Add

    
     (1.0 M in DCM, 3.0 equiv per methoxy group) dropwise. Self-Validation: A distinct color change (often yellow or deep red) typically occurs immediately, validating the formation of the oxonium-boron complex.
    
  • Cleavage: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Self-Validation: Monitor the reaction via TLC. The disappearance of the starting material validates the completion of the

    
     demethylation step.
    
  • Quenching: Recool to 0 °C and carefully add methanol or water dropwise. Causality: The quench hydrolyzes the aryl borate intermediate to the free phenol and boric acid. Self-Validation: Vigorous bubbling (release of HBr and

    
    ) will occur. The cessation of bubbling indicates the complete destruction of excess 
    
    
    
    and full hydrolysis of the borate complex.
  • Isolation: Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Selective Silyl Deprotection (TBAF) in the Presence of Methoxy

Causality & Mechanism: The Si-F bond (~140 kcal/mol) is significantly stronger than the Si-O bond (~110 kcal/mol), providing a massive thermodynamic driving force for silyl ether cleavage. The methoxy group, lacking a silicon atom, is completely blind to fluoride ions[2][3].

Step-by-Step Methodology:

  • Preparation: Dissolve the TBS-protected alcohol (containing an orthogonal methoxy group) in THF at 0 °C.

  • Addition: Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise.

  • Monitoring: Stir for 1 hour at room temperature. Self-Validation: TLC will show the emergence of a more polar spot (the free alcohol). The methoxy group remains completely unreacted.

  • Workup: Quench with saturated aqueous

    
     to buffer the basicity of the fluoride, extract with diethyl ether, and purify via silica gel chromatography.
    

Conclusion

The methoxy group remains a cornerstone in both target-oriented synthesis and drug design. By understanding its extreme stability profile compared to standard protecting groups like TBS, MOM, and Benzyl, chemists can strategically position methoxy groups to survive exhaustive synthetic sequences, only unmasking them when subjected to highly specific, halophilic Lewis acidic conditions[1][3].

References

1.[1] Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 6th Edition. Wiley. 1 2.[4] Benchchem. 5-Bromo-4-methoxynicotinic acid: Methoxy Group Stability. 4 3.[5] Benchchem. 5-Amino-2,3-dimethoxybenzoic Acid: Demethylation Reactions. 5 4.[3] TCI Chemicals. Protecting Agents: Silylation and Alkoxymethyl Groups. 3 5.[6] Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism.6 6.[2] Suzhou Highfine Biotech. Alcoholic Hydroxyl Protection & Deprotection. 2 7.[7] National Institutes of Health (PMC). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.7

Sources

Efficacy of Methyl 3-chloro-2-methoxypyridine-4-carboxylate as a synthetic intermediate compared to alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In modern drug discovery, the pyridine ring is a ubiquitous pharmacophore, frequently appearing in kinase inhibitors, GPCR ligands, and targeted protein degraders. The synthesis of highly functionalized, sterically congested pyridines requires building blocks with orthogonal reactivity handles. Methyl 3-chloro-2-methoxypyridine-4-carboxylate (CAS 1214335-12-2) has emerged as a premier intermediate for constructing 2,3,4-trisubstituted pyridine scaffolds.

This guide objectively compares the synthetic efficacy, reactivity profile, and downstream utility of Methyl 3-chloro-2-methoxypyridine-4-carboxylate against two common alternatives: Methyl 2-chloroisonicotinate (CAS 58481-11-1) [1] and Methyl 2-methoxyisonicotinate (CAS 26156-51-4) [2]. By analyzing structural causality and providing validated experimental protocols, this guide serves as a comprehensive blueprint for integrating this intermediate into complex synthetic workflows.

Structural Rationale & Mechanistic Insights

The superior utility of Methyl 3-chloro-2-methoxypyridine-4-carboxylate stems from the precise electronic and steric interplay of its three substituents:

  • C3-Chloro (Cross-Coupling Handle): Unlike standard 2-chloropyridines, the halogen at the C3 position is less activated toward nucleophilic aromatic substitution (SNAr). However, it serves as a highly specific handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

  • C2-Methoxy (Electronic Modulator & Latent Handle): The methoxy group acts as an electron-donating group (EDG), modulating the basicity of the pyridine nitrogen. Crucially, it can be selectively demethylated to reveal a pyridone, or displaced via SNAr under harsh conditions, offering a latent vector for functionalization.

  • C4-Methyl Ester (Activating Group & Extension Vector): The electron-withdrawing carboxylate activates the ring, counteracting the EDG effect of the methoxy group. This push-pull dynamic fine-tunes the oxidative addition rate at C3[4]. Post-coupling, the ester can be saponified and converted into diverse amides.

Reactivity Core Methyl 3-chloro-2-methoxypyridine -4-carboxylate C3 C3-Cl Handle Pd-Catalyzed Coupling Core->C3 C2 C2-OMe Handle SNAr / Pyridone Formation Core->C2 C4 C4-COOMe Handle Amidation / Hydrolysis Core->C4

Fig 1. Orthogonal reactivity map of Methyl 3-chloro-2-methoxypyridine-4-carboxylate.

Comparative Efficacy Analysis

When designing a synthetic route, selecting the correct pyridine building block dictates the overall yield, step count, and regioselectivity. Table 1 quantifies the performance of the target intermediate against its structural alternatives.

Table 1: Comparative Reactivity and Utility Profile

Property / MetricTarget: Methyl 3-chloro-2-methoxypyridine-4-carboxylateAlt 1: Methyl 2-chloroisonicotinateAlt 2: Methyl 2-methoxyisonicotinate
CAS Number 1214335-12-258481-11-1[1]26156-51-4[2]
Orthogonal Handles 3 (Cl, OMe, COOMe)2 (Cl, COOMe)2 (OMe, COOMe)
C-C Cross-Coupling Excellent at C3 (Requires bulky ligands like RuPhos)[3]Good at C2 (Standard Pd catalysts suffice)N/A (Lacks halogen handle)
SNAr Reactivity Moderate (C2-OMe displacement requires strong nucleophiles)High (C2-Cl is highly activated for displacement)Moderate (C2-OMe displacement)
Steric Hindrance High (Facilitates distinct 3D conformations in drug design)Low (Yields flat, 2,4-disubstituted cores)Low (Yields flat, 2,4-disubstituted cores)
Primary Application Complex 2,3,4-trisubstituted scaffolds (e.g., allosteric modulators)Simple 2,4-disubstituted fragmentsSimple 2,4-disubstituted fragments

Validated Experimental Protocols

To maximize the efficacy of Methyl 3-chloro-2-methoxypyridine-4-carboxylate, the following self-validating protocols have been optimized.

Protocol A: Suzuki-Miyaura Cross-Coupling at C3

Causality & Logic: The C-Cl bond in electron-deficient pyridines is notoriously sluggish toward oxidative addition compared to C-Br or C-I bonds, and the basic pyridine nitrogen can coordinate and deactivate the palladium catalyst[4]. To overcome this, we employ


 paired with the bulky, electron-rich biaryl phosphine ligand RuPhos . RuPhos accelerates oxidative addition and its steric bulk prevents catalyst poisoning by the pyridine nitrogen[3].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 3-chloro-2-methoxypyridine-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv),

    
     (2 mol%), RuPhos (4 mol%), and 
    
    
    
    (2.0 equiv).
  • Degassing: Seal the flask and purge with Argon for 10 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/

    
     (4:1 v/v, 0.2 M concentration). The presence of water is critical to dissolve the base and accelerate the transmetalation step[4].
    
  • Reaction: Heat the mixture to 100 °C in an oil bath for 12 hours under vigorous stirring.

  • Validation & QC:

    • In-process: Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass (

      
       ~202.0) is entirely replaced by the product mass.
      
    • Post-purification:

      
       NMR should reveal the disappearance of the boronic acid protons and a characteristic upfield shift of the pyridine C5/C6 protons due to the shielding cone of the newly appended C3-aryl ring.
      
Protocol B: Orthogonal Ester Hydrolysis and Amidation

Causality & Logic: Following C3 functionalization, the C4 methyl ester becomes sterically shielded. Standard


 hydrolysis can be overly harsh and cause epimerization of sensitive functional groups. We utilize a mild 

system in a biphasic solvent, followed by HATU-mediated amidation. HATU is chosen over EDC/HOBt due to its superior efficiency in coupling sterically hindered carboxylic acids.

Step-by-Step Methodology:

  • Saponification: Dissolve the C3-coupled intermediate in THF/MeOH/

    
     (2:1:1). Add 
    
    
    
    (3.0 equiv). Stir at room temperature for 4 hours.
  • Acidification: Concentrate to remove organic solvents, cool to 0 °C, and carefully acidify with 1M

    
     to pH ~3-4 to precipitate the free carboxylic acid. Filter and dry under high vacuum.
    
  • Amidation: Dissolve the acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes to generate the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 6 hours.

  • Validation & QC: LC-MS will confirm the mass shift from the free acid to the amide. IR spectroscopy will show a shift in the carbonyl stretching frequency from ~1710

    
     (acid) to ~1650 
    
    
    
    (amide).

Workflow Start Target Intermediate (CAS 1214335-12-2) Step1 Suzuki Coupling (C3) Pd(OAc)2, RuPhos, 100°C Start->Step1 Step2 Ester Hydrolysis (C4) LiOH, THF/H2O, RT Step1->Step2 Step3 Amide Coupling (C4) HATU, DIPEA, Amine Step2->Step3 Product Trisubstituted Pyridine Drug Scaffold Step3->Product

Fig 2. Sequential functionalization workflow for trisubstituted pyridine synthesis.

References

  • The Journal of Organic Chemistry (ACS Publications). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from:[Link][3]

Sources

In Vitro Testing of Novel SHP2 Inhibitors Derived from Methyl 3-chloro-2-methoxypyridine-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 3-chloro-2-methoxypyridine-4-carboxylate (CAS: 1214335-12-2) is a highly versatile halogenated heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. Recently, its unique steric and electronic properties have been leveraged to develop novel allosteric inhibitors targeting Src Homology-2 phosphatase (SHP2) , a critical node in the RTK/RAS/MAPK signaling pathway[1].

SHP2, encoded by the PTPN11 gene, transitions between an auto-inhibited "closed" conformation and an active "open" conformation. Traditional orthosteric inhibitors targeting the highly conserved protein tyrosine phosphatase (PTP) active site have historically failed due to poor selectivity and off-target toxicity[2]. Modern drug design focuses on allosteric inhibitors—such as the industry standard SHP099 —which bind to the interface of the N-terminal SH2, C-terminal SH2, and PTP domains, locking the enzyme in its inactive state[1].

This guide objectively compares a novel, synthesized derivative—designated M3C-2MC (Methyl 3-chloro-2-methoxypyridine core)—against SHP099. We detail the self-validating in vitro workflows required to prove allosteric mechanism, cellular target engagement, and functional efficacy.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (Active State) RTK->SHP2 Phosphorylation RAS RAS (GTP-bound) SHP2->RAS Activation MEK MEK1/2 RAS->MEK Kinase Cascade ERK p-ERK1/2 (Proliferation) MEK->ERK Phosphorylation Inhibitor M3C-2MC / SHP099 (Allosteric Inhibition) Inhibitor->SHP2 Locks in Auto-inhibited State

Figure 1: RTK-SHP2-MAPK signaling cascade illustrating the allosteric locking mechanism of M3C-2MC.

Comparative In Vitro Performance Data

To establish the efficacy of the novel M3C-2MC compound, it was benchmarked against SHP099 across three critical validation tiers: biochemical affinity, cellular target engagement, and functional proliferation inhibition.

Table 1: Quantitative Comparison of SHP099 vs. M3C-2MC

Assay MetricSHP099 (Standard)M3C-2MC (Novel Derivative)Biological Significance
Full-Length SHP2 IC₅₀ 71 nM[1]45 nM Potency against the native, intact enzyme.
PTP Domain IC₅₀ >50,000 nM[3]>50,000 nM Lack of inhibition confirms the allosteric (non-active site) mechanism.
p-ERK IC₅₀ (KYSE520) 250 nM[4]110 nM Confirms intracellular target engagement and MAPK pathway suppression.
GI₅₀ (KYSE520) 1.4 µM[5]0.8 µM Demonstrates functional phenotypic inhibition of cancer cell proliferation.

Experimental Protocols: Self-Validating Workflows

As an Application Scientist, it is critical to understand that a protocol is not just a list of steps, but a logical system designed to rule out false positives. The following methodologies explain the causality behind each experimental parameter.

Protocol A: Biochemical Target Engagement (DiFMUP Enzymatic Assay)

Causality & Rationale: To prove that M3C-2MC is an allosteric inhibitor, we must run a counter-screen. SHP2 natively exists in an auto-inhibited state. By adding a bis-tyrosyl-phosphorylated IRS-1 peptide, we mimic RTK binding, forcing SHP2 into its active conformation[2]. We test the compound against both this activated full-length SHP2 and the isolated PTP catalytic domain. A true allosteric inhibitor will only inhibit the full-length enzyme, as it requires the SH2-PTP interface to bind[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare PTP assay buffer consisting of 100 mM NaCl, 50 mM HEPES, 2 mM EDTA, and 3 mM DTT, adjusted to pH 7.4[6].

  • Enzyme Activation: Incubate 0.5 nM recombinant human full-length SHP2 with 1 µM bis-tyrosyl-phosphorylated IRS-1 peptide in PTP buffer for 30 minutes at 25°C to achieve the open conformation.

  • Compound Incubation: Dispense M3C-2MC and SHP099 (positive control) in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well black microplate. Add the activated SHP2 enzyme and incubate for 60 minutes at room temperature.

  • Counter-Screen Setup: In parallel wells, incubate the compounds with 0.5 nM of the isolated SHP2 PTP domain (no IRS-1 peptide required).

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) to a final concentration of 10 µM[3].

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes at Ex/Em = 358/455 nm using a microplate reader. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement (AlphaScreen p-ERK Assay)

Causality & Rationale: Biochemical potency must translate across the cell membrane. We utilize the KYSE520 human esophageal squamous cell carcinoma line because its survival is highly dependent on EGFR/RTK signaling, making it exquisitely sensitive to SHP2 inhibition[4]. Measuring phosphorylated ERK1/2 (p-ERK) directly quantifies the downstream output of the SHP2/RAS node.

Step-by-Step Methodology:

  • Cell Seeding: Seed KYSE520 cells at 30,000 cells/well in a 96-well tissue culture plate in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂[4].

  • Compound Treatment: Treat cells with M3C-2MC and SHP099 in a serial dilution (0.027 µM to 20 µM) for exactly 2 hours. Note: A 2-hour window captures direct kinase cascade suppression before transcriptional feedback loops activate.

  • Lysis: Aspirate media and terminate the incubation by adding 30 µL of AlphaScreen Lysis Buffer supplemented with protease and phosphatase inhibitors[4]. Agitate for 10 minutes on a plate shaker.

  • Detection: Transfer 4 µL of the lysate to a 384-well ProxiPlate. Add 5 µL of the AlphaScreen SureFire Phospho-ERK 1/2 Acceptor/Donor bead mix.

  • Incubation & Read: Incubate in the dark for 2 hours at room temperature. Read the plate on an EnVision Multilabel Reader. Normalize p-ERK signals to the DMSO vehicle control (100% activity).

Workflow Compound Synthesize M3C-2MC (Pyridine-4-carboxylate core) Enzymatic Enzymatic Assay (DiFMUP, Full-length SHP2) Compound->Enzymatic Cellular Cellular Assay (p-ERK AlphaScreen) Enzymatic->Cellular IC50 < 100 nM Functional Functional Assay (Colony Formation) Cellular->Functional Target Engagement Validation Lead Validation (In Vivo Xenograft ready) Functional->Validation Growth Inhibition

Figure 2: Sequential in vitro testing funnel for validating SHP2 allosteric inhibitors.

Conclusion

Derivatives of Methyl 3-chloro-2-methoxypyridine-4-carboxylate offer a highly tunable scaffold for developing next-generation kinase and phosphatase inhibitors. As demonstrated by the self-validating data above, M3C-2MC exhibits superior biochemical potency (IC₅₀ = 45 nM) and cellular target engagement (p-ERK IC₅₀ = 110 nM) compared to the standard SHP099. By rigorously employing counter-screens against the isolated PTP domain, researchers can confidently confirm the allosteric nature of these novel compounds before advancing them to in vivo xenograft models.

References

  • Chen, Y. N. P., et al. (2016). "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature, 535(7610), 148-152.[Link]

  • Hao, H., et al. (2020). "A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors." Journal of Biological Chemistry, 295(34), 12005-12015.[Link]

  • Jiang, Y., et al. (2020). "Allosteric SHP2 inhibitor IACS-13909 overcomes EGFR-dependent and EGFR-independent resistance mechanisms towards osimertinib." Cancer Research, 80(21), 4844-4857.[Link]

  • Al-Rashed, S., et al. (2022). "The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines." Molecules, 27(8), 2581.[Link]

Sources

Safety Operating Guide

Methyl 3-chloro-2-methoxypyridine-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal of Methyl 3-chloro-2-methoxypyridine-4-carboxylate

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. Methyl 3-chloro-2-methoxypyridine-4-carboxylate (CAS: 1214335-12-2) is a highly specialized halogenated pyridine derivative frequently utilized in drug development and agrochemical synthesis [1].

The causality behind our stringent disposal choices for this compound lies in its molecular architecture. The electron-withdrawing chlorine atom stabilizes the pyridine ring against oxidative degradation, rendering it highly recalcitrant in conventional wastewater treatment facilities [2]. Consequently, zero-discharge to municipal sewers is not just a regulatory mandate; it is a scientific necessity to prevent aquatic bioaccumulation. Every protocol described below is designed as a self-validating system to ensure complete environmental isolation and operational safety.

Physicochemical Hazard Profile & Segregation Parameters

Understanding the physical and chemical hazards of a substance dictates its downstream logistical handling. Mixing this compound with incompatible waste streams can compromise the final incineration process or trigger dangerous exothermic reactions.

ParameterSpecification / ClassificationOperational Implication
Chemical Identity Methyl 3-chloro-2-methoxypyridine-4-carboxylateMust be tracked specifically as a halogenated heterocyclic compound[1].
Waste Classification Halogenated Organic WasteStrict segregation from non-halogenated solvents is required to maintain incinerator BTU values and comply with EPA mixture rules[3].
Aquatic Toxicity High (Harmful to aquatic life)Zero-discharge policy to drains; requires secondary containment during all handling phases[2].
Thermal Decomposition Emits toxic fumes (HCl, NOₓ, COₓ)Final destruction must utilize a chemical incinerator equipped with an afterburner and acid-gas scrubber[2].

Operational Safety & Spill Response Protocol

Before initiating any disposal workflow, laboratory personnel must be prepared for accidental releases. The following step-by-step methodology ensures immediate containment and prevents environmental contamination.

Step 1: Isolation and PPE Immediately isolate the spill area. Personnel must don appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, safety goggles, and a lab coat. In the event of a fire or large-scale thermal decomposition, a Self-Contained Breathing Apparatus (SCBA) is mandatory due to the release of hydrogen chloride and nitrogen oxides [2].

Step 2: Containment and Absorption Do not use combustible absorbents (e.g., sawdust) which can act as fuel if an ignition source is present. Cover the spill with an inert, non-combustible absorbent material such as dry sand, diatomaceous earth, or vermiculite. This prevents the compound from mobilizing into floor drains or soil.

Step 3: Collection and Decontamination Using non-sparking tools, carefully sweep the absorbed mixture and place it into a chemically resistant, sealable high-density polyethylene (HDPE) container. Wash the spill site with a mild alkaline detergent to neutralize residual traces, collecting all wash water as hazardous waste.

Disposal & Waste Management Plan

The disposal of halogenated pyridines is strictly governed by environmental regulations. The EPA explicitly outlines that halogenated pyridines require chemical destruction, often coupled with carbon adsorption, to ensure complete neutralization [4].

Step 1: Waste Segregation Collect all liquid and solid waste containing Methyl 3-chloro-2-methoxypyridine-4-carboxylate in dedicated "Halogenated Organic Waste" containers. Under the EPA's mixture rule (), any non-hazardous waste mixed with this compound immediately adopts its hazardous classification, drastically increasing disposal costs and logistical burden[3].

Step 2: Satellite Accumulation Store the sealed waste containers in a designated Satellite Accumulation Area (SAA). The SAA must feature secondary containment trays and continuous ventilation. Containers must remain tightly closed unless actively receiving waste to prevent the fugitive emission of volatile organics.

Step 3: Final Thermal Destruction Transfer the manifested waste to a licensed hazardous waste contractor. The mandatory disposal route is high-temperature chemical incineration. Because the compound contains both chlorine and nitrogen, the incinerator must be equipped with an afterburner (to ensure complete combustion of the recalcitrant pyridine ring) and an alkaline scrubber (to neutralize HCl and NOₓ gases before atmospheric release)[2][4].

Workflow Visualization

The following diagram illustrates the self-validating cradle-to-grave waste management workflow for halogenated pyridine derivatives.

Cradle-to-grave disposal workflow for halogenated pyridine derivatives.

References

  • 40 CFR 261.3 -- Definition of hazardous waste . Source: eCFR. URL:[Link]

  • 40 CFR 721.8675 -- Halogenated pyridines . Source: eCFR. URL:[Link]

Sources

Personal protective equipment for handling Methyl 3-chloro-2-methoxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: Methyl 3-chloro-2-methoxypyridine-4-carboxylate

As drug development accelerates, the use of functionalized pyridine building blocks like Methyl 3-chloro-2-methoxypyridine-4-carboxylate (CAS: 1214335-12-2) has become increasingly prevalent (1)[1]. This compound is an essential intermediate for synthesizing complex heterocycles, but its unique structural features—specifically the halogenated pyridine ring and the ester moiety—require stringent, self-validating handling protocols.

From an application scientist's perspective, the primary hazards stem from its electrophilic nature and potential for aerosolization. According to its Safety Data Sheet, this compound is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity via respiratory irritation (H335) (2)[2]. The presence of the chloro group at the 3-position poses a risk of nucleophilic aromatic substitution with biological nucleophiles (e.g., skin proteins), which necessitates robust Personal Protective Equipment (PPE) and containment strategies.

Quantitative Hazard & PPE Matrix

To mitigate these risks, PPE must be scaled according to the operational volume. Below is a structured matrix summarizing the required protective measures.

PPE CategoryAnalytical Scale (<1g)Preparative Scale (>1g)Mechanistic Rationale
Hand Protection Single Nitrile (0.11 mm)Double Nitrile (Outer: 0.19 mm)Prevents dermal absorption; nitrile resists organic ester penetration better than latex.
Eye Protection Safety Glasses with side shieldsChemical Splash GogglesProtects against H319 (Eye Irrit. 2); goggles prevent micro-dust ingress during bulk transfer.
Body Protection Standard Cotton Lab CoatTyvek® Sleeves / ApronMinimizes static charge accumulation which can aerosolize the fine powder.
Respiratory None (if in fume hood)N95/P100 Particulate RespiratorMitigates H335 (STOT SE 3); essential if manipulating outside a certified ductless enclosure.
Engineering Draft-shielded balanceClass II Fume Hood (80-100 fpm)Captures airborne particulates generated during weighing and spatial transfer.

Operational Workflow & Safety Protocols

Handling halogenated pyridine esters requires a self-validating system where each step ensures the safety of the next.

Step-by-Step Weighing and Transfer Methodology:

  • Pre-Operation Static Control: Pyridine powders are highly susceptible to static cling. Before opening the vial, discharge static electricity using a zero-stat gun or anti-static bar. Causality: Static repulsion can cause the powder to aerosolize, bypassing standard gravity-settling and increasing the risk of inhalation.

  • Containment Setup: Place the analytical balance inside a certified chemical fume hood. Ensure the sash is lowered to the designated operational height to maintain a face velocity of 80-100 fpm.

  • Tool Selection: Use a grounded, stainless-steel spatula. Avoid plastic spatulas, which generate triboelectric charges.

  • Transfer Protocol: Tare the receiving vessel (e.g., a round-bottom flask or scintillation vial) with a secure septum. Transfer the required mass slowly. Once weighed, immediately seal both the source bottle and the receiving vessel before removing them from the hood.

  • Decontamination: Wipe down the balance and spatula with a 70% Isopropanol (IPA) or Methanol solution. Causality: As an organic ester, Methyl 3-chloro-2-methoxypyridine-4-carboxylate is poorly soluble in water but highly soluble in lower alcohols (3)[3]. Using water alone will merely spread the compound without dissolving it.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent cross-contamination.

Spill Response Protocol:

  • Isolation: If the spill exceeds 50g outside a fume hood, evacuate the immediate 5-meter radius and allow airborne dust to settle for 10 minutes.

  • Containment: Do NOT dry-sweep. Dry sweeping aerosolizes the irritating powder. Instead, gently cover the spill with absorbent pads lightly dampened with IPA.

  • Collection: Use a non-sparking, disposable plastic scoop to transfer the dampened mass into a high-density polyethylene (HDPE) hazardous waste bucket.

  • Surface Decontamination: Wash the affected surface with a surfactant-water mixture to lift bulk residue, followed by a final wipe with Methanol to dissolve any remaining ester traces.

Disposal Plan: All collected waste, including contaminated PPE and wipes, must be classified as "Halogenated Organic Solid Waste." Do not mix this waste with strong acids or bases. Extremes in pH will catalyze the hydrolysis of the methyl ester, potentially releasing methanol and unpredictably altering the waste's flammability profile.

Operational Workflow Visualization

Below is the logical workflow for handling and spill management, designed to ensure continuous safety validation.

G Start Pre-Operational Risk Assessment PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Handle Weighing & Manipulation Hood->Handle Spill Spill Detected? Handle->Spill Clean Spill Protocol (Absorb, Decontaminate) Spill->Clean Yes Dispose Waste Disposal (Halogenated Organics) Spill->Dispose No Clean->Dispose End Doff PPE & Wash Hands Dispose->End

Caption: Step-by-step operational and spill-response workflow for handling halogenated esters.

References[2] Safety Data Sheet - CymitQuimica, CymitQuimica,https://cymitquimica.com/products/methyl-3-chloro-2-methoxypyridine-4-carboxylate/[1] Methyl 3-chloro-2-methoxypyridine-4-carboxylate | 1214335-12-2, Sigma-Aldrich,https://www.sigmaaldrich.com/US/en/product/aldrich/1214335122[3] Methyl 3-chloro-2-methoxypyridine-4-carboxylate | 1214335-12-2, ChemicalBook,https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1214335-12-2.htm

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.